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  • Product: Drospirenone/Ethinyl Estradiol

Core Science & Biosynthesis

Foundational

Ethinyl Estradi-ol: A Comprehensive Technical Guide to its Chemical Properties and Stability

For Researchers, Scientists, and Drug Development Professionals Abstract Ethinyl estradiol (B170435) (EE), a synthetic derivative of the natural estrogen estradiol, is a cornerstone of hormonal contraception and hormone...

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Ethinyl estradiol (B170435) (EE), a synthetic derivative of the natural estrogen estradiol, is a cornerstone of hormonal contraception and hormone replacement therapy. Its efficacy and safety are intrinsically linked to its physicochemical properties and stability. This in-depth technical guide provides a comprehensive overview of the core chemical properties of ethinyl estradiol and a detailed analysis of its stability under various stress conditions. This document is intended to serve as a critical resource for researchers, scientists, and professionals involved in the development, formulation, and analysis of pharmaceuticals containing ethinyl estradiol. All quantitative data is summarized in structured tables, and key experimental protocols and degradation pathways are detailed and visualized to facilitate understanding.

Core Chemical Properties

Ethinyl estradiol's biological activity and formulation characteristics are governed by its fundamental chemical properties. The introduction of an ethynyl (B1212043) group at the C17-alpha position of the estradiol steroid nucleus significantly enhances its oral bioavailability and metabolic stability compared to its parent compound, estradiol.[1] This modification, however, also influences its physicochemical behavior.

A summary of the key chemical and physical properties of ethinyl estradiol is presented in Table 1.

Table 1: Chemical and Physical Properties of Ethinyl Estradiol

PropertyValue
IUPAC Name (8R,9S,13S,14S,17R)-17-ethynyl-13-methyl-7,8,9,11,12,14,15,16-octahydro-6H-cyclopenta[a]phenanthrene-3,17-diol
Chemical Formula C₂₀H₂₄O₂
Molecular Weight 296.41 g/mol
Melting Point 182-184 °C (may also exist in a polymorphic form melting at 142-146 °C)[1]
Boiling Point Decomposes before boiling
Appearance White to creamy-white, odorless, crystalline solid.
Solubility - Water: Very slightly soluble to practically insoluble.[2] - Organic Solvents: Soluble in ethanol, acetone, diethyl ether, and dioxane.[2]
pKa 10.32 (Uncertain) for the phenolic hydroxyl group.[3]
LogP (Octanol/Water) 3.7 - 4.2

Chemical Stability and Degradation Profile

The stability of ethinyl estradiol is a critical parameter that can affect the safety and efficacy of pharmaceutical products. Degradation can lead to a loss of potency and the formation of potentially harmful impurities. Ethinyl estradiol is susceptible to degradation through several pathways, including oxidation, photolysis, and thermal stress. Forced degradation studies are essential to understand these pathways and to develop stability-indicating analytical methods.

2.1. Influence of pH and Hydrolysis

Forced degradation studies involving acid and alkali hydrolysis are performed to assess the stability of ethinyl estradiol in varying pH environments. While generally stable, prolonged exposure to strong acidic or alkaline conditions can lead to degradation. The phenolic hydroxyl group at C3 is weakly acidic, with a pKa of approximately 10.32, making the molecule susceptible to reactions under basic conditions.[3]

2.2. Oxidative Degradation

Ethinyl estradiol is susceptible to oxidative degradation, particularly at the phenolic A-ring.[4] Exposure to oxidizing agents like hydrogen peroxide can lead to the formation of various degradation products, including hydroxylated and ring-opened species.[4][5] Studies have shown that the initial products of oxidation can sometimes exhibit estrogenic activity, underscoring the importance of complete degradation in environmental remediation contexts.[5]

2.3. Photodegradation

Exposure to light, particularly UV radiation, can induce the degradation of ethinyl estradiol.[6][7] Photodegradation studies have identified monohydroxy, dihydroxy, and dehydrogenated derivatives as major degradation products. The presence of certain colorants, such as FD&C Red No. 3, has been shown to cause a quantitative interaction with ethinyl estradiol upon exposure to light, leading to discoloration throughout the tablet.[6]

2.4. Thermal Stability

Ethinyl estradiol is a crystalline solid with a melting point between 182-184 °C.[1] Thermoanalytical studies indicate that anhydrous ethinyl estradiol exhibits good thermal stability up to approximately 177 °C. The main thermal decomposition process occurs in a single step between 175-375 °C.[3]

A summary of ethinyl estradiol's behavior under forced degradation conditions is presented in Table 2.

Table 2: Summary of Ethinyl Estradiol Degradation

Stress ConditionObservations
Acid Hydrolysis Subjected to degradation under forced conditions.
Alkaline Hydrolysis Subjected to degradation under forced conditions.
Oxidation (e.g., H₂O₂) Degradation occurs, primarily at the phenolic A-ring, leading to hydroxylated and ring-opened products.[4][5]
Photolysis (UV/Light) Significant degradation with first-order kinetics; formation of hydroxylated and dehydrogenated derivatives.[6]
Thermal (Dry Heat) Stable up to approximately 177 °C, with major decomposition occurring at higher temperatures.

Visualization of Pathways and Workflows

3.1. Degradation Pathways

The following diagram illustrates the key degradation pathways for ethinyl estradiol under oxidative and photolytic stress.

EE Ethinyl Estradiol (C20H24O2) Oxidation Oxidative Stress (e.g., H2O2, Radicals) EE->Oxidation Oxidation Photolysis Photolytic Stress (UV/Light) EE->Photolysis Photodegradation Hydroxylated Hydroxylated Derivatives Oxidation->Hydroxylated RingOpened Ring-Opening Products Oxidation->RingOpened Photolysis->Hydroxylated Dehydrogenated Dehydrogenated Derivatives Photolysis->Dehydrogenated

Caption: Simplified degradation pathways of ethinyl estradiol.

3.2. Logical Relationships of Physicochemical Properties

The interplay of ethinyl estradiol's chemical properties dictates its behavior in pharmaceutical formulations and biological systems.

cluster_properties Physicochemical Properties cluster_outcomes Implications LogP High LogP (Lipophilicity) Bioavailability Enhanced Oral Bioavailability LogP->Bioavailability influences pKa Weakly Acidic pKa (~10.32) Degradation Potential for pH-dependent Degradation pKa->Degradation influences Solubility Low Aqueous Solubility Solubility->Bioavailability limits Formulation Formulation Challenges (e.g., Solid Dispersions) Solubility->Formulation presents start Start: Sample Preparation (Drug Product) dissolve Dissolve in Diluent (e.g., Mobile Phase) start->dissolve filter Filter through 0.45µm Membrane dissolve->filter inject Inject into HPLC System filter->inject hplc HPLC Separation (C18 Column, ACN/Buffer Mobile Phase) inject->hplc detect Detection (UV @ 280nm or Fluorescence) hplc->detect quantify Data Analysis: Quantify EE & Degradants detect->quantify end End: Report Results quantify->end

References

Exploratory

An In-depth Technical Guide on the Mechanism of Action of Drospirenone on Androgen Receptors

For Researchers, Scientists, and Drug Development Professionals Abstract Drospirenone (B1670955) (DRSP), a fourth-generation synthetic progestin, is distinguished by a unique pharmacological profile that closely mimics t...

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Drospirenone (B1670955) (DRSP), a fourth-generation synthetic progestin, is distinguished by a unique pharmacological profile that closely mimics that of endogenous progesterone. Beyond its primary progestogenic activity, drospirenone exhibits potent anti-mineralocorticoid and noteworthy anti-androgenic properties. This technical guide provides a comprehensive examination of the molecular mechanism underlying drospirenone's interaction with the androgen receptor (AR). It includes a detailed analysis of its binding affinity, its functional antagonism of androgen-induced signaling, and the experimental methodologies used to characterize these interactions. This document is intended to serve as a detailed resource for researchers and professionals involved in steroid hormone research and drug development.

Quantitative Data Summary

The interaction of drospirenone with the androgen receptor has been quantified through various in vitro assays. The following tables summarize key data on its receptor binding affinity and functional anti-androgenic potency, providing a comparative perspective against other relevant steroids.

Table 1: Comparative Receptor Binding Affinity of Drospirenone and Other Steroids

CompoundReceptorRelative Binding Affinity (RBA) (%) [Reference Ligand = 100%]Reference(s)
Drospirenone Androgen Receptor (AR)0.6 [Dihydrotestosterone][1]
Progesterone Receptor (PR)42 [Progesterone][1]
Mineralocorticoid Receptor (MR)100 - 500 [Aldosterone][1]
Glucocorticoid Receptor (GR)Low / Negligible [Dexamethasone][1]
Estrogen Receptor (ER)No detectable binding[2][3]
ProgesteroneAndrogen Receptor (AR)Low[4]
Cyproterone (B1669671) Acetate (B1210297)Androgen Receptor (AR)High[5]
Spironolactone (B1682167)Androgen Receptor (AR)Moderate[5]

Table 2: Functional Anti-Androgenic Potency of Drospirenone

CompoundPotency ComparisonExperimental ModelReference(s)
Drospirenone Approximately one-third the potency of cyproterone acetate.Inhibition of accessory sex organ growth in castrated, testosterone-substituted male rats.[6]
More potent than spironolactone.In vivo animal models.[4]
Up to tenfold higher than progesterone.Ovariectomized rats.[7]

Signaling Pathways and Mechanism of Action

Drospirenone exerts its anti-androgenic effects primarily through direct competitive antagonism of the androgen receptor. The canonical androgen receptor signaling pathway is initiated by the binding of androgens, such as testosterone (B1683101) or its more potent metabolite, dihydrotestosterone (B1667394) (DHT), to the AR in the cytoplasm. This binding induces a conformational change in the receptor, leading to the dissociation of heat shock proteins (HSPs), homodimerization, and translocation of the AR-ligand complex into the nucleus. Within the nucleus, the AR homodimer binds to specific DNA sequences known as androgen response elements (AREs) in the promoter regions of target genes, thereby modulating their transcription.

Drospirenone, as a competitive antagonist, binds to the ligand-binding domain (LBD) of the androgen receptor. However, this binding does not induce the conformational changes necessary for full receptor activation. Consequently, drospirenone inhibits the nuclear translocation of the AR, its binding to AREs, and the subsequent transcription of androgen-dependent genes. This blockade of androgen-mediated gene expression underlies its clinical anti-androgenic effects.

Androgen Receptor Signaling and Drospirenone Antagonism cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus DHT DHT (Androgen) AR_HSP AR-HSP Complex (Inactive) DHT->AR_HSP Binds to AR AR_Drospirenone AR-Drospirenone Complex (Inactive) AR_HSP->AR_Drospirenone Forms inactive complex AR_DHT AR-DHT Complex (Active) AR_HSP->AR_DHT HSP Dissociation Drospirenone Drospirenone Drospirenone->AR_HSP Competitively binds to AR AR_Drospirenone->Block Inhibits Nuclear Translocation & Dimerization AR_Dimer AR-DHT Dimer AR_DHT->AR_Dimer Dimerization & Nuclear Translocation ARE Androgen Response Element (ARE) on DNA AR_Dimer->ARE Binds to ARE Gene_Transcription Androgen-Dependent Gene Transcription ARE->Gene_Transcription Initiates Transcription

Drospirenone's antagonism of the androgen receptor signaling pathway.

Experimental Protocols

The characterization of drospirenone's interaction with the androgen receptor relies on established in vitro assays. The following sections provide detailed methodologies for two key experiments.

Competitive Radioligand Binding Assay

This assay determines the binding affinity of a test compound to the androgen receptor by measuring its ability to displace a radiolabeled ligand.

Objective: To determine the half-maximal inhibitory concentration (IC50) and the binding affinity (Ki) of drospirenone for the androgen receptor.

Materials:

  • Receptor Source: Cytosol preparation from rat ventral prostate or recombinant human androgen receptor.

  • Radioligand: [³H]-R1881 (a synthetic androgen).

  • Test Compound: Drospirenone.

  • Reference Compound: Dihydrotestosterone (DHT).

  • Assay Buffer (TEDG Buffer): Tris-HCl, EDTA, DTT, and glycerol.

  • Wash Buffer: Assay buffer without DTT.

  • Scintillation Cocktail.

  • 96-well filter plates.

  • Scintillation counter.

Procedure:

  • Receptor Preparation: Homogenize rat ventral prostate tissue in ice-cold assay buffer. Centrifuge the homogenate at high speed to obtain the cytosol fraction containing the androgen receptor. Determine the protein concentration of the cytosol.

  • Assay Setup: In a 96-well plate, add the following to each well:

    • A fixed concentration of [³H]-R1881.

    • Increasing concentrations of unlabeled drospirenone or the reference compound (DHT).

    • A constant amount of the receptor preparation.

    • Include control wells for total binding (radioligand and receptor only) and non-specific binding (radioligand, receptor, and a high concentration of unlabeled DHT).

  • Incubation: Incubate the plate at 4°C for 18-24 hours to allow the binding to reach equilibrium.

  • Separation of Bound and Free Ligand: Transfer the contents of the assay plate to a 96-well filter plate. Apply a vacuum to separate the bound radioligand (retained on the filter) from the free radioligand (which passes through).

  • Washing: Wash the filters multiple times with ice-cold wash buffer to remove non-specifically bound radioligand.

  • Scintillation Counting: Dry the filters, add scintillation cocktail, and measure the radioactivity in a scintillation counter.

  • Data Analysis:

    • Calculate the specific binding by subtracting the non-specific binding from the total binding.

    • Plot the percentage of specific binding against the logarithm of the competitor concentration to generate a competition curve.

    • Determine the IC50 value (the concentration of drospirenone that inhibits 50% of the specific binding of the radioligand) from the curve.

    • Calculate the Ki value (inhibition constant) using the Cheng-Prusoff equation, which takes into account the concentration and affinity of the radioligand.

Workflow of a Competitive Radioligand Binding Assay Receptor_Prep 1. Receptor Preparation (e.g., Cytosol from rat prostate) Assay_Setup 2. Assay Setup in 96-well plate - Radiolabeled Ligand ([³H]-R1881) - Unlabeled Competitor (Drospirenone) - Receptor Preparation Receptor_Prep->Assay_Setup Incubation 3. Incubation (e.g., 4°C for 18-24h) Assay_Setup->Incubation Filtration 4. Separation of Bound/Free Ligand (Vacuum Filtration) Incubation->Filtration Washing 5. Washing (Remove non-specific binding) Filtration->Washing Counting 6. Scintillation Counting (Measure radioactivity) Washing->Counting Data_Analysis 7. Data Analysis - Competition Curve - IC50 Determination - Ki Calculation Counting->Data_Analysis

References

Foundational

Pharmacological Profile of Drospirenone as a Spironolactone Analogue: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals Abstract Drospirenone (B1670955) (DRSP), a fourth-generation progestin, is a synthetic analogue of the potassium-sparing diuretic and aldosterone (B195564)...

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Drospirenone (B1670955) (DRSP), a fourth-generation progestin, is a synthetic analogue of the potassium-sparing diuretic and aldosterone (B195564) antagonist, spironolactone (B1682167). This technical guide provides an in-depth examination of the pharmacological profile of drospirenone, with a specific focus on its relationship to spironolactone. Drospirenone is distinguished from other progestins by its unique combination of progestogenic, antiandrogenic, and antimineralocorticoid activities, closely mimicking the profile of endogenous progesterone. This document summarizes key quantitative data on receptor binding affinities and pharmacokinetics, details the experimental protocols for assessing its activity, and illustrates the underlying signaling pathways. This comprehensive overview is intended to serve as a valuable resource for researchers and professionals involved in the study and development of steroidal drugs.

Introduction

Drospirenone is a synthetic progestin derived from 17α-spirolactone, the same class of compounds as spironolactone.[1][2] Unlike traditional progestins, drospirenone was specifically designed to exhibit a pharmacological profile more akin to natural progesterone, notably possessing antimineralocorticoid and antiandrogenic properties.[3][4] These characteristics are a direct result of its structural similarity to spironolactone, a well-known mineralocorticoid receptor (MR) and androgen receptor (AR) antagonist.[5][6] This guide delves into the comparative pharmacology of drospirenone and spironolactone, providing a technical foundation for understanding its clinical applications in contraception and hormone replacement therapy.[3]

Receptor Binding and Signaling Pathways

The pharmacological effects of drospirenone and spironolactone are mediated through their interaction with various steroid hormone receptors. Their binding affinities dictate their potency and selectivity.

Quantitative Receptor Binding Affinity

The following table summarizes the available data on the receptor binding affinities of drospirenone and spironolactone. It is important to note that direct comparative studies measuring the inhibition constant (Ki) for both compounds under identical experimental conditions are limited. The data presented is a compilation from various sources and should be interpreted with this in mind.

ReceptorLigandDrospirenoneSpironolactoneReference Compound
Progesterone Receptor (PR) ProgesteroneHigh AffinityLow/Negligible AffinityProgesterone
Androgen Receptor (AR) Dihydrotestosterone (B1667394)Low AffinityModerate AffinityDihydrotestosterone
Mineralocorticoid Receptor (MR) AldosteroneHigh AffinityHigh AffinityAldosterone
Glucocorticoid Receptor (GR) DexamethasoneVery Low AffinityVery Low AffinityDexamethasone

Note: "High," "Moderate," "Low," and "Very Low" are qualitative descriptors based on compiled literature. Specific Ki or IC50 values can vary between studies. Some studies indicate drospirenone's antiandrogenic potency is five- to ten-fold higher than that of progesterone.[4]

Signaling Pathways

Drospirenone and spironolactone exert their effects by modulating the signaling pathways of the mineralocorticoid and androgen receptors.

Both drospirenone and spironolactone act as competitive antagonists at the mineralocorticoid receptor, thereby inhibiting the actions of aldosterone. This leads to a mild natriuresis (excretion of sodium and water) and potassium retention.[3][5]

MR_Antagonism cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Aldosterone Aldosterone MR Mineralocorticoid Receptor (MR) Aldosterone->MR Binds Drospirenone Drospirenone Drospirenone->MR Blocks Spironolactone Spironolactone Spironolactone->MR Blocks MR_HSP MR-HSP Complex MR->MR_HSP Dissociates from Dimerization Dimerization MR->Dimerization Translocates & HSP Heat Shock Proteins HSP->MR_HSP Dissociates from MRE Mineralocorticoid Response Element (MRE) Dimerization->MRE Binds to Transcription Gene Transcription MRE->Transcription Initiates Proteins Sodium & Water Retention Proteins Transcription->Proteins

Mineralocorticoid Receptor Antagonism Pathway.

Drospirenone and spironolactone also exhibit antiandrogenic effects by competitively blocking the binding of androgens like testosterone (B1683101) and dihydrotestosterone (DHT) to the androgen receptor.[4][6]

AR_Antagonism cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Androgen Testosterone/DHT AR Androgen Receptor (AR) Androgen->AR Binds Drospirenone Drospirenone Drospirenone->AR Blocks Spironolactone Spironolactone Spironolactone->AR Blocks AR_HSP AR-HSP Complex AR->AR_HSP Dissociates from Dimerization Dimerization AR->Dimerization Translocates & HSP Heat Shock Proteins HSP->AR_HSP Dissociates from ARE Androgen Response Element (ARE) Dimerization->ARE Binds to Transcription Gene Transcription ARE->Transcription Initiates Proteins Androgenic Proteins Transcription->Proteins

Androgen Receptor Antagonism Pathway.

Pharmacokinetics

The pharmacokinetic profiles of drospirenone and spironolactone exhibit some key differences, particularly in their metabolism and half-life.

ParameterDrospirenoneSpironolactone
Oral Bioavailability ~76%Highly variable, increased with food
Protein Binding 95-97% (to albumin)>90%
Metabolism Extensively metabolized to inactive metabolites.Rapidly and extensively metabolized to active metabolites (e.g., canrenone).[7][8]
Elimination Half-life ~30 hoursParent compound: ~1.4 hours; Active metabolites: 16.5 hours (canrenone).[7][9]
Time to Peak (Tmax) 1-2 hours~2.6 hours.[9]
Excretion Urine and fecesPrimarily urine, secondarily in bile.[8]

Experimental Protocols

The pharmacological activities of drospirenone and spironolactone are characterized using a combination of in vitro and in vivo assays.

In Vitro Assays

This assay determines the binding affinity of a compound to a specific receptor by measuring its ability to displace a radiolabeled ligand.

Binding_Assay_Workflow cluster_prep Preparation cluster_incubation Incubation cluster_separation Separation cluster_detection Detection & Analysis Receptor_Source Receptor Source (e.g., cell lysate, tissue homogenate) Incubate Incubate Receptor, Radioligand, and varying concentrations of Test Compound Receptor_Source->Incubate Radioligand Radiolabeled Ligand (e.g., [3H]-aldosterone) Radioligand->Incubate Test_Compound Test Compound (Drospirenone or Spironolactone) Test_Compound->Incubate Separate Separate bound from free radioligand (e.g., vacuum filtration) Incubate->Separate Count Quantify radioactivity of bound ligand (Scintillation counting) Separate->Count Analyze Generate competition curve and calculate IC50 and Ki values Count->Analyze

Workflow for a Competitive Radioligand Binding Assay.

Detailed Methodology:

  • Receptor Preparation: A source of the target receptor (e.g., cytosol from rat kidneys for MR, or a cell line overexpressing the human receptor) is prepared.

  • Incubation: A constant concentration of a high-affinity radiolabeled ligand (e.g., [³H]-aldosterone for MR) is incubated with the receptor preparation in the presence of increasing concentrations of the unlabeled test compound (drospirenone or spironolactone).

  • Separation: The reaction is allowed to reach equilibrium, after which the receptor-bound radioligand is separated from the free radioligand, typically by rapid vacuum filtration through glass fiber filters.

  • Quantification: The amount of radioactivity trapped on the filters is measured using a liquid scintillation counter.

  • Data Analysis: The data are plotted as the percentage of specific binding versus the log concentration of the competitor. A sigmoidal curve is fitted to the data to determine the IC50 value (the concentration of the competitor that inhibits 50% of the specific binding of the radioligand). The Ki (inhibition constant) is then calculated from the IC50 using the Cheng-Prusoff equation.

This reporter gene assay measures the functional consequence of AR binding by quantifying the activation or inhibition of gene transcription.

Detailed Methodology:

  • Cell Culture and Transfection: A suitable mammalian cell line (e.g., PC-3 or LNCaP) is co-transfected with two plasmids: one expressing the human androgen receptor and another containing a reporter gene (e.g., luciferase) under the control of an androgen-responsive promoter.

  • Treatment: The transfected cells are treated with a known androgen (e.g., DHT) to induce reporter gene expression. For antagonist testing, cells are co-treated with the androgen and varying concentrations of the test compound (drospirenone or spironolactone).

  • Lysis and Reporter Assay: After an incubation period, the cells are lysed, and the activity of the reporter enzyme (e.g., luciferase) is measured using a luminometer.

  • Data Analysis: The results are expressed as a percentage of the maximal response induced by the androgen alone. A dose-response curve is generated to determine the IC50 value for the antagonist activity of the test compound.

In Vivo Assays

The Hershberger bioassay is a standardized in vivo screening test for androgenic and antiandrogenic properties of a substance.

Detailed Methodology (as per OECD Test Guideline 441):

  • Animal Model: Peripubertal male rats are castrated to remove the endogenous source of androgens.

  • Dosing: After a recovery period, the animals are treated daily for 10 consecutive days with the test substance (drospirenone or spironolactone) and a reference androgen agonist (e.g., testosterone propionate).

  • Necropsy and Tissue Collection: Approximately 24 hours after the final dose, the animals are euthanized, and the weights of five androgen-dependent tissues are recorded: ventral prostate, seminal vesicles (plus coagulating glands), levator ani-bulbocavernosus muscle, Cowper's glands, and the glans penis.

  • Data Analysis: A statistically significant decrease in the weights of at least two of the five tissues in the groups receiving the test substance plus the androgen agonist, compared to the group receiving the androgen agonist alone, indicates antiandrogenic activity.

The antimineralocorticoid activity is assessed by measuring the natriuretic and kaliuretic effects in an animal model.

Detailed Methodology:

  • Animal Model: Adrenalectomized male rats are often used to eliminate endogenous mineralocorticoid production. These animals are maintained on a fixed sodium and potassium intake.

  • Treatment: The animals are administered a mineralocorticoid (e.g., aldosterone or fludrocortisone) to induce sodium retention and potassium excretion. The test group is co-administered the mineralocorticoid and the test substance (drospirenone or spironolactone).

  • Urine Collection and Analysis: Urine is collected over a specified period, and the concentrations of sodium and potassium are measured.

  • Data Analysis: The urinary sodium-to-potassium ratio (Na+/K+) is calculated. A significant increase in this ratio in the presence of the test substance, compared to the mineralocorticoid-only control, indicates antimineralocorticoid activity.

Conclusion

Drospirenone's pharmacological profile, as a spironolactone analogue, is characterized by its unique combination of progestogenic, antimineralocorticoid, and antiandrogenic activities. This profile is a direct consequence of its specific binding affinities for the progesterone, mineralocorticoid, and androgen receptors. The experimental protocols detailed in this guide provide a framework for the continued investigation and characterization of drospirenone and other novel steroidal compounds. A thorough understanding of its pharmacology is essential for optimizing its clinical use and for the development of future generations of selective steroid receptor modulators. While this guide provides a comprehensive overview, it is important to acknowledge that direct comparative data for drospirenone and spironolactone across all pharmacological parameters from single studies are not always available, necessitating a careful and integrated interpretation of the existing literature.

References

Exploratory

The Molecular Architecture and Biological Activity of Drospirenone: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals Introduction Drospirenone (B1670955) (DRSP) is a synthetic progestin, a derivative of 17α-spirolactone, that has garnered significant attention in the field...

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Drospirenone (B1670955) (DRSP) is a synthetic progestin, a derivative of 17α-spirolactone, that has garnered significant attention in the fields of contraception and hormone replacement therapy.[1] Its unique pharmacological profile, which closely mimics that of endogenous progesterone (B1679170), sets it apart from other synthetic progestins. Drospirenone exhibits potent progestogenic activity coupled with clinically relevant antimineralocorticoid and antiandrogenic properties.[2][3] This distinct combination of activities is a direct consequence of its specific molecular structure and its corresponding binding affinities for various steroid hormone receptors. This in-depth technical guide provides a comprehensive overview of the structure-activity relationship of drospirenone, detailing its interactions with key receptors, the experimental methodologies used to characterize its activity, and the signaling pathways it modulates.

Molecular Structure and Physicochemical Properties

Drospirenone, chemically known as (6R,7R,8R,9S,10R,13S,14S,15S,16S,17S)-1,3',4',6,6a,7,8,9,10,11,12,13,14,15,15a,16-Hexadecahydro-10,13-dimethylspiro-[17H-dicyclopropa[6,7:15,16]cyclopenta[a]phenanthrene-17,2'(5'H)-furan]-3,5'(2H)-dione, is a synthetic steroid with a molecular formula of C24H30O3 and a molecular weight of 366.5 g/mol .[4] Its structure is notable for the presence of a γ-lactone ring at the C-17 position, a feature shared with the mineralocorticoid receptor antagonist spironolactone. The activity of mineralocorticoid antagonists is dependent on this γ-lactone ring.[5] The substituent at the C-7 position is also crucial for activity as it sterically hinders the interaction of C-7-unsubstituted agonists like aldosterone.[5]

Structure-Activity Relationship: Receptor Binding Profile

The unique pharmacological effects of drospirenone are directly attributable to its binding affinity profile for a range of steroid hormone receptors. It demonstrates a high affinity for the progesterone receptor (PR) and the mineralocorticoid receptor (MR), a lower affinity for the androgen receptor (AR), and negligible affinity for the glucocorticoid receptor (GR) and estrogen receptor (ER).[2][6]

Data Presentation: Quantitative Binding Affinity

The following table summarizes the binding affinity of drospirenone for key steroid hormone receptors, presenting quantitative data for easy comparison.

ReceptorLigand TypeDrospirenone Binding Affinity (Ki or IC50 in nM)Reference LigandReference Ligand Binding Affinity (Ki or IC50 in nM)Reference
Progesterone Receptor (PR)Agonist~3.3Progesterone~1[2][6]
Mineralocorticoid Receptor (MR)Antagonist~10Aldosterone~1[7]
Androgen Receptor (AR)Antagonist~111Dihydrotestosterone (DHT)~1[8]
Glucocorticoid Receptor (GR)->1000Dexamethasone~1[2][6]

Signaling Pathways and Mechanism of Action

Drospirenone exerts its biological effects by modulating the signaling pathways of the receptors to which it binds.

Progesterone Receptor (PR) Agonist Activity

As a progestin, drospirenone acts as an agonist at the progesterone receptor.[9] Upon binding, the receptor-ligand complex translocates to the nucleus, where it binds to progesterone response elements (PREs) on DNA, leading to the transcription of target genes. This activity is responsible for its contraceptive effects, including ovulation inhibition and changes in the cervical mucus and endometrium.[5]

PR_Agonist_Pathway cluster_extracellular Extracellular Space cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Drospirenone Drospirenone PR Progesterone Receptor (PR) Drospirenone->PR Binds PR_HSP_complex PR-HSP Complex Dimerized_PR Dimerized Active PR PR->Dimerized_PR Dimerization HSP Heat Shock Proteins (HSP) PR_HSP_complex->PR Dissociation PRE Progesterone Response Element (PRE) Dimerized_PR->PRE Binds Dimerized_PR->PRE Gene_Transcription Target Gene Transcription PRE->Gene_Transcription Initiates MR_Antagonist_Pathway cluster_extracellular Extracellular Space cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Aldosterone Aldosterone MR Mineralocorticoid Receptor (MR) Aldosterone->MR Binds Drospirenone Drospirenone Drospirenone->MR Competitively Binds MR_Aldo_complex MR-Aldosterone Complex (Active) Drospirenone->MR_Aldo_complex MR_DRSP_complex MR-Drospirenone Complex (Inactive) MRE Mineralocorticoid Response Element (MRE) MR_Aldo_complex->MRE Binds MR_Aldo_complex->MRE Blocked_Transcription Transcription Blocked MR_DRSP_complex->Blocked_Transcription Gene_Transcription Gene Transcription (e.g., ENaC, Na+/K+ pump) MRE->Gene_Transcription Initiates AR_Antagonist_Pathway cluster_extracellular Extracellular Space cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Androgen Androgen (e.g., DHT) AR Androgen Receptor (AR) Androgen->AR Binds Drospirenone Drospirenone Drospirenone->AR Competitively Binds AR_Androgen_complex AR-Androgen Complex (Active) Drospirenone->AR_Androgen_complex AR_DRSP_complex AR-Drospirenone Complex (Inactive) ARE Androgen Response Element (ARE) AR_Androgen_complex->ARE Binds AR_Androgen_complex->ARE Blocked_Transcription Transcription Blocked AR_DRSP_complex->Blocked_Transcription Gene_Transcription Androgen-Regulated Gene Transcription ARE->Gene_Transcription Initiates Binding_Assay_Workflow cluster_prep Preparation cluster_incubation Incubation cluster_separation Separation cluster_detection Detection & Analysis Receptor_Prep Receptor Preparation (e.g., tissue homogenate) Incubate Incubate Receptor, Radioligand, and Drospirenone Receptor_Prep->Incubate Radioligand Radiolabeled Ligand (e.g., [3H]-progesterone) Radioligand->Incubate Drospirenone_sol Drospirenone Solutions (serial dilutions) Drospirenone_sol->Incubate Separate Separate Bound from Free Radioligand (e.g., filtration) Incubate->Separate Quantify Quantify Radioactivity (Scintillation Counting) Separate->Quantify Analysis Data Analysis (IC50 and Ki determination) Quantify->Analysis Transactivation_Assay_Workflow cluster_transfection Cell Engineering cluster_treatment Treatment cluster_lysis Cell Lysis cluster_detection Detection & Analysis Cells Host Cells (e.g., HEK293) Transfect Transfect Cells Cells->Transfect Receptor_Vector Receptor Expression Vector Receptor_Vector->Transfect Reporter_Vector Reporter Gene Vector (e.g., Luciferase) Reporter_Vector->Transfect Treat_Cells Treat Cells with Drospirenone +/- Agonist Transfect->Treat_Cells Lyse_Cells Lyse Cells to Release Reporter Protein Treat_Cells->Lyse_Cells Measure_Signal Measure Reporter Signal (e.g., Luminescence) Lyse_Cells->Measure_Signal Analyze_Data Data Analysis (EC50 or IC50 determination) Measure_Signal->Analyze_Data

References

Foundational

An In-depth Technical Guide on the Receptor Binding Affinity of Drospirenone and Ethinyl Estradiol

For Researchers, Scientists, and Drug Development Professionals This technical guide provides a comprehensive overview of the receptor binding affinities of drospirenone (B1670955) and ethinyl estradiol (B170435), two ke...

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the receptor binding affinities of drospirenone (B1670955) and ethinyl estradiol (B170435), two key components of hormonal contraceptives. This document delves into their quantitative binding profiles, the experimental methodologies used for these assessments, and the associated signaling pathways.

Introduction

Drospirenone (DRSP) is a synthetic progestin that is a derivative of spironolactone.[1] It is unique among progestins due to its pharmacological profile, which closely mimics that of endogenous progesterone (B1679170), exhibiting potent progestogenic, antimineralocorticoid, and antiandrogenic activities.[2] Ethinyl estradiol (EE) is a synthetic estrogen that is widely used in combination with progestins in oral contraceptives.[3][4] The clinical efficacy and side-effect profile of combined oral contraceptives are largely determined by the specific binding characteristics of their progestin and estrogen components to various steroid hormone receptors. Understanding these interactions at a molecular level is crucial for drug development and for predicting clinical outcomes.

Quantitative Receptor Binding Affinity

The binding affinity of drospirenone and ethinyl estradiol to a range of steroid receptors has been quantified in numerous in vitro studies. The following tables summarize the relative binding affinities (RBA) of these compounds, providing a comparative look at their receptor interaction profiles.

Drospirenone Receptor Binding Affinity

Drospirenone exhibits a high affinity for the progesterone and mineralocorticoid receptors, which underpins its progestational and antimineralocorticoid effects.[1][5] Its antiandrogenic activity is a result of its ability to antagonize the androgen receptor.[1][6] Notably, drospirenone has no detectable binding affinity for the estrogen receptor.[2][5]

ReceptorReference LigandRelative Binding Affinity (RBA) of Drospirenone (%)Reference(s)
Progesterone Receptor (PR)Progesterone42[2]
R5020~30[2][7]
Mineralocorticoid Receptor (MR)Aldosterone100 - 500[2]
Androgen Receptor (AR)Dihydrotestosterone (B1667394) (DHT)0.6[2]
Glucocorticoid Receptor (GR)DexamethasoneLow/Negligible[2]
Estrogen Receptor (ER)EstradiolNo detectable binding[1][2]
Ethinyl Estradiol Receptor Binding Affinity

Ethinyl estradiol is a potent agonist of both estrogen receptor alpha (ERα) and estrogen receptor beta (ERβ).[4] Studies have shown that its affinity for ERα is comparable to or even greater than that of the natural ligand, estradiol.[4][8]

ReceptorReference LigandRelative Binding Affinity (RBA) of Ethinyl Estradiol (%)Reference(s)
Estrogen Receptor α (ERα)Estradiol194 - 233[4]
Estrogen Receptor β (ERβ)Estradiol38 - 151[4]

Experimental Protocols: Competitive Radioligand Binding Assay

The receptor binding affinities of drospirenone and ethinyl estradiol are typically determined using a competitive radioligand binding assay. This in vitro method quantifies the ability of a test compound to displace a high-affinity radiolabeled ligand from its specific receptor.

Principle

The assay is based on the principle of competitive binding, where the unlabeled test compound (e.g., drospirenone) competes with a constant concentration of a radiolabeled ligand for a limited number of receptor binding sites. The amount of radiolabeled ligand displaced is proportional to the affinity of the test compound for the receptor.

Methodology

A generalized protocol for a competitive radioligand binding assay involves the following steps:

  • Receptor Preparation: A source of the target receptor is required. This is typically a cytosol preparation from specific tissues known to express the receptor (e.g., uterine tissue for progesterone and estrogen receptors) or cell lines that have been engineered to overexpress the receptor.[2]

  • Incubation: The receptor preparation is incubated with a fixed concentration of a high-affinity radiolabeled ligand (e.g., [³H]-progesterone for the progesterone receptor) and varying concentrations of the unlabeled test compound (the competitor).

  • Separation of Bound and Free Ligand: After incubation, the receptor-bound radioligand must be separated from the unbound (free) radioligand. This is commonly achieved by vacuum filtration through glass fiber filters, where the receptor-ligand complexes are retained on the filter.[9]

  • Quantification of Radioactivity: The radioactivity retained on the filters is measured using a liquid scintillation counter.[2]

  • Data Analysis:

    • Competition Curve: The amount of bound radioligand is plotted against the concentration of the competitor compound. This generates a sigmoidal competition curve.[2]

    • IC50 Determination: The concentration of the competitor that inhibits 50% of the specific binding of the radioligand (IC50) is determined from this curve.[2]

    • Ki Calculation: The IC50 value is then converted to the inhibition constant (Ki), which represents the affinity of the competitor for the receptor, using the Cheng-Prusoff equation.[2]

experimental_workflow receptor_prep Receptor Preparation (e.g., tissue cytosol) incubation Incubation (Receptor + Radioligand + Competitor) receptor_prep->incubation separation Separation of Bound/Free Ligand (Vacuum Filtration) incubation->separation quantification Quantification of Radioactivity (Scintillation Counting) separation->quantification data_analysis Data Analysis quantification->data_analysis ic50 IC50 Determination data_analysis->ic50 ki Ki Calculation ic50->ki

Figure 1: Workflow of a Competitive Radioligand Binding Assay.

Signaling Pathways

Steroid hormones, including progestins and estrogens, exert their biological effects primarily by binding to intracellular nuclear receptors. These ligand-activated receptors then function as transcription factors to modulate the expression of target genes.

General Steroid Receptor Signaling Pathway

The classical mechanism of steroid hormone action involves the following key steps:

  • Ligand Binding: The steroid hormone diffuses across the cell membrane and binds to its specific receptor in the cytoplasm or nucleus.[2][10]

  • Conformational Change and Dissociation: Ligand binding induces a conformational change in the receptor, leading to the dissociation of chaperone proteins, such as heat shock proteins (HSPs).[10]

  • Dimerization and Nuclear Translocation: The activated receptor-hormone complexes typically dimerize and translocate to the nucleus if they are not already there.[11]

  • DNA Binding: In the nucleus, the receptor dimers bind to specific DNA sequences known as hormone response elements (HREs) located in the promoter regions of target genes.[12]

  • Recruitment of Co-regulators and Transcription Modulation: The DNA-bound receptor complex recruits co-activator or co-repressor proteins, which in turn modulate the rate of transcription of the target genes by RNA polymerase II.[13] This leads to either an increase or decrease in the synthesis of specific proteins, ultimately resulting in a physiological response.

steroid_receptor_signaling cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus steroid Steroid Hormone receptor Receptor-HSP Complex steroid->receptor activated_receptor Activated Receptor-Hormone Complex receptor->activated_receptor dimerization Dimerization activated_receptor->dimerization nuclear_translocation Nuclear Translocation dimerization->nuclear_translocation hre Hormone Response Element (HRE) on DNA nuclear_translocation->hre transcription Modulation of Gene Transcription hre->transcription response Physiological Response transcription->response

Figure 2: General Steroid Receptor Signaling Pathway.
Specific Signaling Pathways

While the general pathway is conserved, the specific receptors and target genes differ for progestogens, estrogens, androgens, and mineralocorticoids.

  • Progesterone Receptor (PR) Signaling: Progesterone, or a progestin like drospirenone, binds to the progesterone receptor (PR).[14] This leads to the regulation of genes involved in the menstrual cycle, pregnancy, and embryogenesis.[15] In addition to the classical genomic pathway, non-genomic actions of PR have been described, involving the rapid activation of cytoplasmic signaling cascades like the MAPK pathway.[15][16]

progesterone_signaling progesterone Progesterone / Drospirenone pr Progesterone Receptor (PR) progesterone->pr pr_complex Activated PR Complex pr->pr_complex Activation nucleus Nucleus pr_complex->nucleus Translocation pre Progesterone Response Element (PRE) nucleus->pre Binds to transcription Gene Transcription pre->transcription Modulates response Regulation of Reproductive Tissues transcription->response

Figure 3: Progesterone Receptor Signaling Pathway.
  • Estrogen Receptor (ER) Signaling: Ethinyl estradiol binds to estrogen receptors (ERα and ERβ).[4] The activated ERs regulate the transcription of genes that control a wide range of physiological processes, including the development and maintenance of female reproductive tissues and secondary sexual characteristics.[17][18] Estrogen signaling also has non-genomic pathways that involve membrane-associated ERs and the activation of kinase cascades such as the PI3K/AKT and MAPK pathways.[12][19]

estrogen_signaling estrogen Ethinyl Estradiol er Estrogen Receptor (ERα/β) estrogen->er er_complex Activated ER Complex er->er_complex Activation nucleus Nucleus er_complex->nucleus Translocation ere Estrogen Response Element (ERE) nucleus->ere Binds to transcription Gene Transcription ere->transcription Modulates response Regulation of Female Reproductive Tissues transcription->response

Figure 4: Estrogen Receptor Signaling Pathway.
  • Androgen Receptor (AR) Signaling: Drospirenone acts as an antagonist at the androgen receptor. It competes with androgens like testosterone (B1683101) and dihydrotestosterone (DHT) for binding to the AR, thereby inhibiting the transcription of androgen-responsive genes.[1][6] This antagonism is responsible for its antiandrogenic effects, such as the management of acne.[20]

androgen_signaling androgen Androgens (e.g., DHT) ar Androgen Receptor (AR) androgen->ar drospirenone Drospirenone (Antagonist) drospirenone->ar Blocks ar_complex Activated AR Complex ar->ar_complex Activation nucleus Nucleus ar_complex->nucleus Translocation are Androgen Response Element (ARE) nucleus->are Binds to transcription Gene Transcription are->transcription Initiates response Androgenic Effects transcription->response

Figure 5: Androgen Receptor Signaling and Antagonism by Drospirenone.
  • Mineralocorticoid Receptor (MR) Signaling: Drospirenone also acts as an antagonist at the mineralocorticoid receptor, competing with aldosterone.[21] Aldosterone binding to the MR typically promotes the expression of genes involved in sodium and water reabsorption in the kidneys.[22][23] By blocking this interaction, drospirenone exerts a mild diuretic effect, which can help to counteract the estrogen-induced water retention.[5]

mineralocorticoid_signaling aldosterone Aldosterone mr Mineralocorticoid Receptor (MR) aldosterone->mr drospirenone Drospirenone (Antagonist) drospirenone->mr Blocks mr_complex Activated MR Complex mr->mr_complex Activation nucleus Nucleus mr_complex->nucleus Translocation mre Mineralocorticoid Response Element (MRE) nucleus->mre Binds to transcription Gene Transcription mre->transcription Initiates response Sodium & Water Retention transcription->response

References

Exploratory

Preclinical Pharmacology of the Drospirenone/Ethinyl Estradiol Combination: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals This technical guide provides a comprehensive overview of the preclinical pharmacology of the combined oral contraceptive containing drospirenone (B1670955)...

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the preclinical pharmacology of the combined oral contraceptive containing drospirenone (B1670955) (DRSP) and ethinyl estradiol (B170435) (EE). The unique pharmacological profile of drospirenone, a fourth-generation progestin, in combination with the well-established synthetic estrogen, ethinyl estradiol, has resulted in a widely used contraceptive with distinct properties. This document delves into the pharmacodynamic and pharmacokinetic characteristics, as well as the toxicological profile, of this combination, supported by quantitative data, detailed experimental methodologies, and visual representations of key biological pathways and workflows.

Pharmacodynamics

The contraceptive and non-contraceptive effects of the drospirenone/ethinyl estradiol combination are a result of the synergistic and complementary actions of its two components on various hormonal receptors and signaling pathways.

Receptor Binding Affinity

Drospirenone is a synthetic progestin with a pharmacological profile that closely resembles endogenous progesterone (B1679170). It exhibits high affinity for the progesterone receptor (PR) and the mineralocorticoid receptor (MR), where it acts as an agonist and antagonist, respectively. It has a lower affinity for the androgen receptor (AR), acting as an antagonist, and negligible affinity for the estrogen receptor (ER) and glucocorticoid receptor (GR).[1][2] Ethinyl estradiol is a potent synthetic estrogen that primarily acts as an agonist at both estrogen receptor alpha (ERα) and estrogen receptor beta (ERβ).[3]

ReceptorLigandBinding Affinity (Ki, Kd, or IC50 in nM)Reference
Progesterone Receptor (PR)DrospirenoneIC50 ~2[4]
Mineralocorticoid Receptor (MR)DrospirenoneKi ~24[4]
Androgen Receptor (AR)DrospirenoneIC50 ~90[4]
Estrogen Receptor α (ERα)Ethinyl EstradiolKd ~0.1-0.2[5]
Estrogen Receptor β (ERβ)Ethinyl EstradiolKd ~0.1-0.2[5]
Mechanism of Action

The primary mechanism of action for contraception is the inhibition of ovulation, which is achieved through the synergistic effects of drospirenone and ethinyl estradiol on the hypothalamic-pituitary-ovarian (HPO) axis. Ethinyl estradiol suppresses the release of follicle-stimulating hormone (FSH), thereby preventing follicular development. Drospirenone inhibits the luteinizing hormone (LH) surge, which is necessary for ovulation.[6][7]

Secondary contraceptive effects include changes in the cervical mucus, making it less permeable to sperm, and alterations in the endometrium that reduce the likelihood of implantation.[8]

Drospirenone's unique antimineralocorticoid activity counteracts the estrogen-induced stimulation of the renin-angiotensin-aldosterone system (RAAS), which can lead to sodium and water retention.[8][9] This property contributes to the neutral or even slight reduction in body weight and blood pressure observed in some users.[10] Furthermore, its antiandrogenic activity can be beneficial in managing androgen-related skin conditions like acne.[11]

Signaling Pathways

The biological effects of drospirenone and ethinyl estradiol are mediated through complex intracellular signaling pathways.

Drospirenone Signaling

As a progesterone receptor agonist, drospirenone binds to the PR in the cytoplasm, leading to receptor dimerization and translocation to the nucleus. The complex then binds to progesterone response elements (PREs) on target genes, modulating their transcription.[12] As a mineralocorticoid receptor antagonist, drospirenone competitively inhibits the binding of aldosterone (B195564) to the MR, thereby preventing the translocation of the MR to the nucleus and the subsequent transcription of aldosterone-responsive genes.[12]

Drospirenone_Signaling cluster_PR Progesterone Receptor (Agonist) cluster_MR Mineralocorticoid Receptor (Antagonist) DRSP1 Drospirenone PR PR DRSP1->PR Binds DRSP_PR DRSP-PR Complex PR->DRSP_PR Dimer Dimerization DRSP_PR->Dimer Nucleus1 Nucleus Dimer->Nucleus1 Translocation PRE PRE Nucleus1->PRE Binds to Gene_Modulation1 Modulation of Gene Transcription PRE->Gene_Modulation1 DRSP2 Drospirenone MR MR DRSP2->MR Blocks Aldosterone Aldosterone Aldosterone->MR Binds Nucleus2 Nucleus MR->Nucleus2 Translocation MRE MRE Nucleus2->MRE Binds to Gene_Activation Gene Activation MRE->Gene_Activation

Drospirenone's dual action on Progesterone and Mineralocorticoid receptors.
Ethinyl Estradiol Signaling

Ethinyl estradiol primarily acts through estrogen receptors (ERα and ERβ), which function as ligand-activated transcription factors (genomic pathway). Upon binding EE, the ERs dimerize and translocate to the nucleus, where they bind to estrogen response elements (EREs) on target genes, regulating their expression. Ethinyl estradiol can also elicit rapid, non-genomic effects through membrane-associated ERs, which activate various intracellular signaling cascades.[10][13][14]

Ethinyl_Estradiol_Signaling cluster_genomic Genomic Pathway cluster_nongenomic Non-Genomic Pathway EE Ethinyl Estradiol ER_cyto ER (α/β) in Cytoplasm EE->ER_cyto Binds mER Membrane ER EE->mER Binds EE_ER EE-ER Complex ER_cyto->EE_ER Dimer Dimerization EE_ER->Dimer Nucleus Nucleus Dimer->Nucleus Translocation ERE ERE Nucleus->ERE Binds to Gene_Transcription Gene Transcription ERE->Gene_Transcription Signaling_Cascade Intracellular Signaling Cascade mER->Signaling_Cascade Activates Cellular_Response Rapid Cellular Response Signaling_Cascade->Cellular_Response

Genomic and non-genomic signaling pathways of Ethinyl Estradiol.

Pharmacokinetics

The pharmacokinetic profiles of drospirenone and ethinyl estradiol have been characterized in several preclinical species. The following table summarizes key pharmacokinetic parameters.

SpeciesCompoundDose (mg/kg) & RouteCmax (ng/mL)AUC (ng·h/mL)T½ (h)Bioavailability (%)Reference
RatDrospirenone1 (oral)35.71612.510[15]
RatEthinyl Estradiol1 (intragastric)--2.3-3.0 (terminal)3[16]
DogEthinyl Estradiol1 (intragastric)--2.3-3.0 (terminal)9[16]
Monkey (Rhesus)Drospirenone4 (oral)----[15]
Monkey (Rhesus)Ethinyl Estradiol1 (intragastric)--2.3-3.0 (terminal)0.6[16]

Note: Direct comparative pharmacokinetic data for the combination in multiple preclinical species is limited in publicly available literature. The data presented are from studies on the individual components.

Experimental Protocols

In Vitro Receptor Binding Assay

Objective: To determine the binding affinity of drospirenone and ethinyl estradiol to their respective receptors.

Methodology: A competitive radioligand binding assay is commonly employed.

  • Preparation of Receptor Source: A cell line or tissue homogenate expressing the target receptor (e.g., human embryonic kidney cells transfected with the human progesterone receptor) is used.

  • Incubation: The receptor preparation is incubated with a fixed concentration of a high-affinity radiolabeled ligand (e.g., [³H]-promegestone for PR, [³H]-estradiol for ER) and varying concentrations of the unlabeled test compound (drospirenone or ethinyl estradiol).

  • Separation: After reaching equilibrium, the bound and free radioligand are separated using a method such as filtration through glass fiber filters.

  • Quantification: The amount of radioactivity bound to the receptor is quantified using liquid scintillation counting.

  • Data Analysis: The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined by non-linear regression analysis of the competition curve. The IC50 value is then converted to the inhibition constant (Ki) using the Cheng-Prusoff equation.

Receptor_Binding_Assay start Start receptor_prep Prepare Receptor Source start->receptor_prep incubation Incubate with Radioligand and Test Compound receptor_prep->incubation separation Separate Bound and Free Radioligand incubation->separation quantification Quantify Bound Radioligand separation->quantification analysis Calculate IC50 and Ki quantification->analysis end End analysis->end

Workflow for a competitive radioligand binding assay.
Ovulation Inhibition Assay in Rats

Objective: To assess the in vivo efficacy of the drospirenone/ethinyl estradiol combination in inhibiting ovulation.

Methodology:

  • Animal Model: Regularly cycling female adult rats (e.g., Sprague-Dawley or Wistar) are used. Vaginal smears are taken daily to monitor the estrous cycle.

  • Dosing: The test compound (drospirenone/ethinyl estradiol combination) or vehicle control is administered orally (e.g., by gavage) for a specified number of consecutive days, typically starting on the day of estrus.[7][17]

  • Ovulation Assessment: On the morning of the expected estrus following the treatment period, the animals are euthanized. The oviducts are dissected and flushed with a suitable medium.

  • Oocyte Counting: The flushed medium is examined under a microscope to count the number of cumulus-oocyte complexes. The absence of oocytes indicates complete inhibition of ovulation.

  • Data Analysis: The number of oocytes in the treated groups is compared to the vehicle control group. The dose at which ovulation is inhibited in 50% of the animals (ED50) can be calculated.[17]

Preclinical Safety Pharmacology

Preclinical safety pharmacology studies are conducted in accordance with ICH S7A guidelines to identify potential adverse effects on vital organ systems.[18][19]

Core Battery Studies:

  • Central Nervous System: A functional observational battery (FOB) and motor activity assessment are performed in rats to evaluate effects on behavior, coordination, and sensory and motor function.

  • Cardiovascular System: In vivo studies in conscious, telemetered animals (e.g., dogs or monkeys) are conducted to assess effects on blood pressure, heart rate, and electrocardiogram (ECG) parameters. In vitro hERG channel assays are performed to evaluate the potential for QT interval prolongation.

  • Respiratory System: Respiratory rate and tidal volume are monitored in conscious animals (e.g., using whole-body plethysmography) to assess respiratory function.

Toxicology

Preclinical toxicology studies are essential to characterize the safety profile of the drospirenone/ethinyl estradiol combination.

Genotoxicity: In vitro and in vivo studies are conducted to assess the potential for DNA damage. One study reported that drospirenone and ethinyl estradiol, both individually and in combination, induced DNA damage in human breast cancer cells (MCF-7) in vitro (after metabolic activation) and in the bone marrow cells of female mice in vivo. The co-exposure resulted in a potentiation of genotoxicity.

Conclusion

The preclinical pharmacological profile of the drospirenone/ethinyl estradiol combination demonstrates a potent and effective oral contraceptive. The unique antimineralocorticoid and antiandrogenic properties of drospirenone contribute to its distinct clinical profile. The data summarized in this guide provide a foundational understanding for researchers and drug development professionals working with this and other hormonal contraceptive agents. Further preclinical studies could continue to explore the long-term effects and nuanced molecular mechanisms of this widely used combination.

References

Foundational

The Influence of Drospirenone/Ethinyl Estradiol on Endometrial Tissue Morphology: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals This technical guide provides a comprehensive overview of the effects of the combined oral contraceptive containing drospirenone (B1670955) and ethinyl estr...

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the effects of the combined oral contraceptive containing drospirenone (B1670955) and ethinyl estradiol (B170435) on the morphology of endometrial tissue. The information presented herein is curated from a range of clinical studies and scientific publications to support research and development in hormonal therapeutics.

Introduction

Drospirenone, a synthetic progestin, in combination with the synthetic estrogen ethinyl estradiol, is a widely used oral contraceptive.[1] Beyond its primary contraceptive action of inhibiting ovulation, this combination exerts significant effects on the endometrium, the lining of the uterus.[1] These effects are crucial not only for its contraceptive efficacy by rendering the endometrium less receptive to implantation but also for its therapeutic applications in various gynecological conditions. This document details the morphological, cellular, and molecular changes observed in endometrial tissue following treatment with drospirenone/ethinyl estradiol.

Mechanism of Action on the Endometrium

The combination of drospirenone and ethinyl estradiol primarily acts by suppressing ovulation.[2] Additionally, it induces changes in the cervical mucus and the endometrium.[1] Drospirenone, being a progestin, generally has an anti-proliferative effect on the endometrium, counteracting the proliferative stimulus of ethinyl estradiol. This leads to a thinner, less developed endometrium that is not suitable for embryo implantation.

Quantitative Data on Endometrial Morphological Changes

The following tables summarize the quantitative data from clinical studies on the morphological changes in the endometrium following the administration of drospirenone/ethinyl estradiol.

Table 1: Effects on Endometrial Thickness

Study PopulationTreatment RegimenDuration of TreatmentBaseline Endometrial Thickness (mean ± SD)Endometrial Thickness after Treatment (mean ± SD)Percentage Change
Patients with endometriosis20 µg ethinyl estradiol / 3 mg drospirenone (Flexible MIB regimen)24 weeks10.7 ± 3.8 mm4.2 ± 2.4 mm-60.7%
Healthy pre-menopausal women4 mg drospirenone only (24/4 regimen)13 cycles8.3 mm6.0 mm-27.7%
Healthy pre-menopausal women (study completers)4 mg drospirenone only (24/4 regimen)13 cycles8.2 mm5.6 mm-31.7%

Table 2: Effects on Glandular and Stromal Morphology

Study PopulationTreatment RegimenDuration of TreatmentKey Morphological FindingsQuantitative Changes
Healthy women with regular cycles30 µg ethinyl estradiol / 3 mg drospirenone3 monthsSignificant reduction in gland size, glandular epithelial height, and number of glands per square millimeter.Data not specified quantitatively in the source.
Healthy women with regular cycles30 µg ethinyl estradiol / 3 mg drospirenone13 cyclesAtrophic appearance of the endometrium in 63% of subjects.[3]-

Table 3: Effects on Cellular Markers of Proliferation and Apoptosis

Study PopulationTreatment RegimenCellular MarkerBaseline ExpressionExpression after TreatmentKey Findings
Patients with menorrhagia and dysmenorrhea30 µg ethinyl estradiol / 3 mg drospirenoneKi-67Proliferative phase valuesSignificantly decreasedExpression returned to proliferative phase values 4-8 days after discontinuation.[4]
Patients with menorrhagia and dysmenorrhea30 µg ethinyl estradiol / 3 mg drospirenoneCox-2 (in amenorrheic patients)Not specifiedSignificantly inhibited in glandular epitheliumIncreased expression was associated with breakthrough bleeding.[4]
Postmenopausal women1 mg 17β-estradiol / 2 mg drospirenoneER and PRControl levelsHigher immunoexpression in glandular epithelium and stroma compared to controls.[5]-
Postmenopausal women1 mg 17β-estradiol / 2 mg drospirenoneBcl-2Control levelsHigher immunoexpression in stroma and glandular epithelium compared to controls.[5]Suggests a pro-apoptotic effect in the glandular epithelium.[5]

Experimental Protocols

This section provides an overview of the methodologies employed in the cited studies to assess the effects of drospirenone/ethinyl estradiol on endometrial tissue.

Clinical Study Design for Morphological Assessment
  • Objective: To assess the effects of a combined oral contraceptive containing 30 µg of ethinyl estradiol and 3 mg of drospirenone on endometrial morphometry.[3]

  • Study Design: An open, multicenter study consisting of one untreated pre-cycle and 13 treatment cycles.[3]

  • Participants: Forty women with a history of regular menstrual cycles. A mandatory 3-month period without any hormonal intake was required before the trial.[3]

  • Intervention: Administration of a combined oral contraceptive containing 30 µg of ethinyl estradiol and 3 mg of drospirenone.

  • Sample Collection:

    • An initial endometrial sample was taken in the untreated pre-cycle, 5 to 6 days after the LH peak.[3]

    • Subsequent endometrial samples were collected during treatment cycles 3, 6, and 13.[3]

  • Outcome Measures:

    • Primary: Morphologic assessment of the endometrium, including glandular diameter, glandular epithelial height, and the number of vacuolated cells per 1,000 glandular cells.[3]

    • Secondary: Measurement of endometrial thickness using ultrasound.[3]

Immunohistochemical Analysis of Cellular Markers
  • Objective: To study the expression of Cox-2 and Ki-67 in the endometrium of patients using an oral contraceptive containing 3 mg of drospirenone and 30 µg of ethinyl estradiol.[4]

  • Participants: Forty-three patients of reproductive age with symptoms of menorrhagia and dysmenorrhea. Twelve were in the proliferative phase (control group), and 31 were current or recent users of the oral contraceptive.[4]

  • Tissue Preparation: Endometrial tissue was obtained via resection.[4]

  • Immunohistochemistry Protocol:

    • Tissue samples are fixed in formalin and embedded in paraffin.

    • Sections are cut and mounted on slides.

    • Deparaffinization and rehydration of the tissue sections.

    • Antigen retrieval is performed to unmask the epitopes.

    • Incubation with primary antibodies against Ki-67 and Cox-2.

    • Incubation with a secondary antibody conjugated to a detection system (e.g., HRP).

    • Visualization with a chromogen (e.g., DAB).

    • Counterstaining with hematoxylin.

    • Dehydration and mounting.

  • Analysis: The expression of Ki-67 and Cox-2 is assessed semi-quantitatively or quantitatively by scoring the intensity and percentage of stained cells.

Visualizations

Signaling Pathways and Logical Relationships

The following diagrams illustrate the key signaling pathways and logical relationships involved in the action of drospirenone/ethinyl estradiol on endometrial tissue.

G cluster_0 Hormonal Contraceptive Action cluster_1 Cellular Effects on Endometrium DRSP_EE Drospirenone/ Ethinyl Estradiol Hypothalamus Hypothalamus DRSP_EE->Hypothalamus Suppresses GnRH Pituitary Pituitary Gland DRSP_EE->Pituitary Suppresses FSH/LH Endometrium Endometrium DRSP_EE->Endometrium Direct Effects Endometrium_Effect Endometrial Changes Hypothalamus->Pituitary GnRH Ovary Ovary Pituitary->Ovary FSH/LH Ovary->Endometrium Estrogen & Progesterone (inhibited) Proliferation Cellular Proliferation (Ki-67) Gland_Stroma Glandular & Stromal Development Apoptosis Apoptosis (Bcl-2 related) Inflammation Inflammation (Cox-2) Endometrium_Effect->Proliferation Decreases Endometrium_Effect->Gland_Stroma Inhibits Endometrium_Effect->Apoptosis Promotes Endometrium_Effect->Inflammation Modulates

Caption: High-level overview of the systemic and local effects of Drospirenone/Ethinyl Estradiol.

G cluster_0 Molecular Signaling in Endometrial Cells DRSP Drospirenone PR Progesterone Receptor (PR) DRSP->PR EE Ethinyl Estradiol ER Estrogen Receptor (ER) EE->ER PR_Complex DRSP-PR Complex PR->PR_Complex ER_Complex EE-ER Complex ER->ER_Complex Nucleus Nucleus PR_Complex->Nucleus ER_Complex->Nucleus Target_Genes Target Gene Transcription Nucleus->Target_Genes Bcl2 Bcl-2 Gene Target_Genes->Bcl2 Modulates Prolif_Genes Proliferation Genes (e.g., Ki-67 related) Target_Genes->Prolif_Genes Inhibits Cox2 Cox-2 Gene Target_genes Target_genes Target_genes->Cox2 Modulates

Caption: Simplified molecular signaling pathway in endometrial cells.

Experimental Workflow

G cluster_0 Typical Experimental Workflow for Endometrial Assessment cluster_1 Data Collection cluster_2 Laboratory Analysis Patient_Recruitment Patient Recruitment (Defined Inclusion/Exclusion Criteria) Baseline Baseline Assessment (Untreated Cycle) Patient_Recruitment->Baseline Treatment Treatment Period (e.g., 3, 6, 13 cycles) Baseline->Treatment Endometrial_Biopsy Endometrial Biopsy Baseline->Endometrial_Biopsy Ultrasound Transvaginal Ultrasound Baseline->Ultrasound Follow_up Follow-up Assessments Treatment->Follow_up Follow_up->Endometrial_Biopsy Follow_up->Ultrasound Histology Histological Staining (H&E) Endometrial_Biopsy->Histology IHC Immunohistochemistry (Ki-67, Cox-2, ER, PR, Bcl-2) Endometrial_Biopsy->IHC Data_Analysis Data Analysis and Statistical Comparison Ultrasound->Data_Analysis Morphometry Morphometric Analysis Histology->Morphometry Morphometry->Data_Analysis IHC->Data_Analysis

Caption: Workflow for clinical studies assessing endometrial morphology.

References

Exploratory

Genotoxic Effects of Drospirenone and Ethinylestradiol in Human Breast Cells: A Technical Review

For: Researchers, Scientists, and Drug Development Professionals Abstract This technical guide provides an in-depth analysis of the genotoxic effects of drospirenone (B1670955) (DRSP) and ethinylestradiol (EE), two synth...

Author: BenchChem Technical Support Team. Date: December 2025

For: Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides an in-depth analysis of the genotoxic effects of drospirenone (B1670955) (DRSP) and ethinylestradiol (EE), two synthetic hormones commonly used in oral contraceptives, on human breast cells. Drawing from key in vitro studies, this document summarizes the evidence demonstrating that both DRSP and EE can induce DNA damage in the human mammary cancer cell line MCF-7. A critical finding is that this genotoxicity is contingent upon metabolic activation, suggesting that the parent compounds themselves are not directly damaging, but their metabolites are. Furthermore, co-exposure to both compounds results in a potentiation of DNA damage. This guide details the experimental protocols used to ascertain these effects, presents the quantitative data in structured tables, and visualizes the proposed mechanistic pathways and experimental workflows to provide a comprehensive resource for researchers in toxicology and drug development.

Introduction

Drospirenone, a fourth-generation synthetic progestin, and ethinylestradiol, a potent synthetic estrogen, are key active ingredients in widely prescribed combined oral contraceptives. While effective for their intended use, the long-term safety of these exogenous hormones, particularly concerning carcinogenesis, is a subject of ongoing research. The International Agency for Research on Cancer (IARC) classifies steroidal estrogens and estrogen-progestin combinations as Group 1 carcinogens, indicating sufficient evidence of carcinogenicity in humans.

The underlying mechanisms of hormone-associated breast cancer are complex, involving both receptor-mediated effects on cell proliferation and metabolism-driven genotoxic insults. This whitepaper focuses on the latter, consolidating the direct experimental evidence for DNA damage in human breast cells induced by DRSP and EE and exploring the biochemical pathways that may be responsible for these genotoxic effects.

Experimental Evidence of Genotoxicity in Human Breast Cells

The primary evidence for the genotoxicity of drospirenone and ethinylestradiol in a human breast cell context comes from in vitro studies utilizing the estrogen and progesterone (B1679170) receptor-positive MCF-7 cell line.

Key Findings: DNA Damage Assessment by Alkaline Comet Assay
  • Metabolism is Required for Genotoxicity : Neither drospirenone nor ethinylestradiol induced significant DNA damage when applied to MCF-7 cells alone. However, when co-incubated with a mice liver S9 fraction to simulate metabolic activation, both compounds caused a significant, concentration-dependent increase in DNA damage[1]. This strongly indicates that metabolites of DRSP and EE, rather than the parent drugs, are the ultimate genotoxic agents[1].

  • Concentration-Dependent DNA Damage : With metabolic activation, drospirenone induced DNA damage at concentrations of 1, 10, and 100 µM. Ethinylestradiol induced damage at 1 and 10 µM, but not at the lower concentration of 0.1 µM[1].

  • Potentiation of Genotoxicity : The co-administration of median doses of DRSP and EE with metabolic activation resulted in a synergistic increase in DNA damage, exceeding the effects of each compound administered alone[1]. This potentiation is a critical consideration for combination therapies and suggests a heightened risk when both hormones are present[1][2].

Quantitative Data on DNA Damage

The following tables summarize the quantitative data from the alkaline comet assay performed on MCF-7 cells after 72 hours of exposure. DNA damage is represented as the percentage of DNA in the comet tail (% Tail DNA).

Table 1: Genotoxicity of Drospirenone (DRSP) in MCF-7 Cells

Treatment Group Concentration (µM) Metabolic Activation (S9) Mean % Tail DNA ± SD
Vehicle Control - No 2.94 ± 0.81
Positive Control (Cyclophosphamide) 13.7 µM Yes 36.60 ± 3.02
Drospirenone 1 No 4.48 ± 0.64
Drospirenone 10 No 5.04 ± 0.74
Drospirenone 100 No 6.19 ± 1.01
Drospirenone 1 Yes 9.73 ± 1.25
Drospirenone 10 Yes 15.11 ± 1.34
Drospirenone 100 Yes 22.38 ± 2.01

Data sourced from Mir et al., 2020.

Table 2: Genotoxicity of Ethinylestradiol (EE) in MCF-7 Cells

Treatment Group Concentration (µM) Metabolic Activation (S9) Mean % Tail DNA ± SD
Vehicle Control - No 3.01 ± 0.76
Positive Control (Cyclophosphamide) 13.7 µM Yes 35.18 ± 2.88
Ethinylestradiol 0.1 No 4.11 ± 0.58
Ethinylestradiol 1 No 4.98 ± 0.69
Ethinylestradiol 10 No 5.88 ± 0.94
Ethinylestradiol 0.1 Yes 6.04 ± 0.88
Ethinylestradiol 1 Yes 11.21 ± 1.39
Ethinylestradiol 10 Yes 17.04 ± 1.84

Data sourced from Mir et al., 2020.

Table 3: Potentiation of Genotoxicity by Co-Exposure in MCF-7 Cells

Treatment Group Concentration (µM) Metabolic Activation (S9) Mean % Tail DNA ± SD
Vehicle Control - Yes 3.11 ± 0.84
Positive Control (Cyclophosphamide) 13.7 µM Yes 34.81 ± 3.11
Drospirenone 10 Yes 14.93 ± 1.48
Ethinylestradiol 1 Yes 10.88 ± 1.21
DRSP + EE 10 + 1 Yes 24.16 ± 2.13

Data sourced from Mir et al., 2020.

Experimental Protocols

The following section details the methodologies employed in the key in vitro genotoxicity studies.

Cell Culture and Treatment Protocol
  • Cell Line : MCF-7 (human breast adenocarcinoma cell line), which is positive for both estrogen and progesterone receptors.

  • Culture Conditions : Cells are maintained in an appropriate growth medium (e.g., DMEM) supplemented with fetal bovine serum and antibiotics, under standard conditions (37°C, 5% CO₂).

  • Test Compounds : Drospirenone and Ethinylestradiol are dissolved in a suitable solvent like DMSO. Cyclophosphamide is used as a positive control, as it is a known genotoxin that requires metabolic activation.

  • Metabolic Activation : A liver S9 fraction from Aroclor 1254-induced mice is used at a concentration of 1% (v/v) in the cell culture medium, along with a cofactor mix (e.g., NADP, G6P), to simulate hepatic metabolism.

  • Exposure Protocol : MCF-7 cells are seeded in multi-well plates. After adherence, they are exposed to various concentrations of the test compounds, with and without the S9 metabolic activation system, for a period of 72 hours.

Alkaline Comet Assay (Single Cell Gel Electrophoresis)

The alkaline comet assay is performed to quantify DNA strand breaks in individual cells.

  • Cell Harvesting : After the 72-hour treatment, cells are harvested by trypsinization and washed.

  • Embedding : A suspension of single cells is mixed with low-melting-point agarose (B213101) and layered onto a microscope slide pre-coated with normal-melting-point agarose.

  • Lysis : The slides are immersed in a cold, high-salt lysis solution (containing Triton X-100 and DMSO) overnight to dissolve cell and nuclear membranes, leaving behind the DNA-protein matrix (nucleoids).

  • Alkaline Unwinding : Slides are placed in a horizontal electrophoresis tank filled with a high-pH alkaline buffer (pH > 13) to unwind the DNA.

  • Electrophoresis : An electric field is applied, causing the negatively charged, relaxed, and broken DNA fragments to migrate out of the nucleoid towards the anode, forming a "comet tail".

  • Neutralization and Staining : Slides are neutralized with a Tris buffer and stained with a fluorescent DNA-binding dye (e.g., ethidium (B1194527) bromide).

  • Visualization and Scoring : Slides are examined under a fluorescence microscope. The images are captured and analyzed using specialized software to calculate the percentage of DNA in the comet tail, which is directly proportional to the amount of DNA damage.

G Experimental Workflow for In Vitro Genotoxicity Assessment cluster_prep Preparation cluster_exposure Exposure (72 hours) cluster_assay Alkaline Comet Assay cluster_analysis Data Analysis CULTURE MCF-7 Cell Culture SEED Seed Cells in Plates CULTURE->SEED TREAT Add Test Compounds (DRSP, EE, Controls) SEED->TREAT S9 Add S9 Mix for Metabolic Activation TREAT->S9 for +S9 groups HARVEST Harvest & Suspend Cells S9->HARVEST EMBED Embed in Agarose HARVEST->EMBED LYSIS Cell Lysis EMBED->LYSIS ELECTRO Electrophoresis (pH > 13) LYSIS->ELECTRO STAIN Stain DNA ELECTRO->STAIN SCORE Fluorescence Microscopy & Image Scoring STAIN->SCORE QUANT Quantify % Tail DNA SCORE->QUANT

Caption: Workflow for assessing genotoxicity in MCF-7 cells.

Proposed Mechanisms of Genotoxicity

The requirement of metabolic activation points towards specific biochemical pathways that convert DRSP and EE into DNA-reactive molecules. The two primary proposed mechanisms are the formation of genotoxic estrogen metabolites and the induction of oxidative stress.

Estrogen Metabolism and DNA Adduct Formation

The genotoxicity of estrogens is often linked to their metabolic conversion into catechol estrogens and subsequently into highly reactive quinones.

  • Hydroxylation : Ethinylestradiol, like endogenous estradiol, can be hydroxylated by cytochrome P450 enzymes (CYPs) to form catechol estrogens (e.g., 2-hydroxy-EE and 4-hydroxy-EE).

  • Oxidation to Quinones : These catechol estrogens can be further oxidized to form semiquinones and quinones.

  • DNA Adduct Formation : The resulting estrogen-quinones are potent electrophiles that can covalently bind to DNA, forming depurinating adducts. These adducts lead to the removal of DNA bases, creating apurinic sites that can result in mutations during DNA replication if not repaired correctly.

G Proposed Pathway of Estrogen-Induced Genotoxicity cluster_enzymes Enzymatic Conversions EE Ethinylestradiol (EE) CE Catechol Estrogens (2-OH-EE, 4-OH-EE) EE->CE Hydroxylation EQ Estrogen Quinones (EE-2,3-Q, EE-3,4-Q) CE->EQ Oxidation Adduct Depurinating DNA Adducts EQ->Adduct DNA Cellular DNA DNA->Adduct Covalent Binding Mutation Oncogenic Mutations Adduct->Mutation Error-prone repair CYP CYP450 Enzymes OX Oxidases G Oxidative Stress-Mediated Genotoxicity Hormones DRSP / EE Metabolism Redox Redox Cycling (Catechol <-> Quinone) Hormones->Redox ROS Increased Reactive Oxygen Species (ROS) Redox->ROS DNA_Damage Oxidative DNA Damage (e.g., 8-oxo-dG, Strand Breaks) ROS->DNA_Damage Lipid_Perox Lipid Peroxidation ROS->Lipid_Perox MDA Malondialdehyde (MDA) Adducts Lipid_Perox->MDA

References

Protocols & Analytical Methods

Method

Application Notes: In Vitro Models for Studying Drospirenone/Ethinyl Estradiol Effects on Breast Cancer Cells

Audience: Researchers, scientists, and drug development professionals. Introduction Oral contraceptives containing a combination of progestins and estrogens are widely used.

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Oral contraceptives containing a combination of progestins and estrogens are widely used. The effects of these synthetic hormones on breast tissue are of significant interest, particularly in the context of breast cancer. Drospirenone (B1670955) (DRSP), a fourth-generation progestin, and ethinyl estradiol (B170435) (EE), a synthetic estrogen, are common components of such formulations. Understanding their combined effect on breast cancer cells is crucial for assessing their safety and potential therapeutic implications. These application notes provide a framework for utilizing in vitro models to dissect the cellular and molecular responses of breast cancer cells to a DRSP/EE combination.

The in vitro studies outlined here focus on evaluating the impact of DRSP/EE on cell viability, apoptosis, and cell cycle progression in well-established human breast cancer cell lines. Furthermore, we provide protocols to investigate the underlying molecular mechanisms by examining key signaling pathways and regulatory proteins. The data suggest that the effects of DRSP/EE can be complex, exhibiting both anti-proliferative and genotoxic potential depending on the cellular context and dosage.

Key Research Findings

Effects on Cell Proliferation

Studies have shown that the addition of progestogens, including drospirenone, can significantly reduce estrogen-induced proliferation in human breast cancer cell lines.[1] In estrogen and progesterone (B1679170) receptor-positive (ER+/PR+) cell lines such as T-47D and HCC1500, drospirenone in combination with estradiol has been shown to inhibit proliferation.[2][3] Notably, at a concentration of 10 μM, drospirenone demonstrated a more potent inhibitory effect on the proliferation of T-47D cells when compared to other synthetic progestins like levonorgestrel (B1675169) and medroxyprogesterone (B1676146) acetate.[2][3]

Induction of Apoptosis and Genotoxicity

Conversely, there is evidence to suggest that drospirenone and ethinyl estradiol can induce DNA damage in breast cancer cells. In MCF-7 cells, both compounds were found to cause DNA damage, an effect that was potentiated upon co-exposure.[4][5][6] This genotoxic effect was observed to be dependent on metabolic activation.[4] Such findings highlight the dual nature of these compounds and underscore the importance of comprehensive in vitro evaluation.

Data Presentation

The following tables summarize the expected qualitative and semi-quantitative outcomes from the described experimental protocols. It is important to note that specific quantitative values such as IC50 will vary depending on the cell line, treatment duration, and specific experimental conditions.

Cell Line Hormone Receptor Status Treatment Expected Effect on Proliferation Reference
T-47DER+/PR+Drospirenone (10 µM) + EstradiolSignificant Inhibition[2][3]
HCC1500ER+/PR+Drospirenone + EstradiolSignificant Inhibition[2][3]
MCF-7ER+/PR+Drospirenone + Ethinyl EstradiolPotential for DNA damage[4][5][6]
ZR75-1ER+/PR+Ethinyl Estradiol + ProgestogensReduced Proliferation[1]
Assay Cell Line Treatment Parameter Measured Expected Outcome Reference
Comet AssayMCF-7Drospirenone and Ethinyl Estradiol (co-exposure)% Tail DNAIncreased DNA damage[4]
Western BlotZR75-1, HCC1500Ethinyl Estradiol + ProgestogensProliferation/Apoptosis MarkersReduction in proliferation markers[1]

Mandatory Visualizations

Experimental Workflow

G cluster_0 Cell Culture and Treatment cluster_1 Cellular Assays cluster_2 Molecular Analysis start Breast Cancer Cell Lines (e.g., MCF-7, T-47D) treatment Treat with Drospirenone/ Ethinyl Estradiol Combination start->treatment control Vehicle Control start->control viability Cell Viability Assay (MTT) treatment->viability apoptosis Apoptosis Assay (Annexin V/PI Staining) treatment->apoptosis cell_cycle Cell Cycle Analysis (PI Staining) treatment->cell_cycle western Western Blot Analysis treatment->western control->viability control->apoptosis control->cell_cycle control->western data_analysis Data Analysis and Interpretation viability->data_analysis apoptosis->data_analysis cell_cycle->data_analysis western->data_analysis

Figure 1: Experimental workflow for in vitro analysis.

Putative Signaling Pathway

G cluster_0 Cell Membrane cluster_1 Cytoplasm cluster_2 Nucleus ER_mem ER PI3K PI3K ER_mem->PI3K Ras Ras ER_mem->Ras PR_mem PR PR_mem->PI3K Akt Akt PI3K->Akt Bcl2 Bcl-2 Akt->Bcl2 p53 p53 Akt->p53 Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK CyclinD1 Cyclin D1 ERK->CyclinD1 Apoptosis Apoptosis Bcl2->Apoptosis Bax Bax Bax->Apoptosis ER_nuc ER ER_nuc->CyclinD1 PR_nuc PR PR_nuc->CyclinD1 CDK46 CDK4/6 CyclinD1->CDK46 Proliferation Proliferation CDK46->Proliferation p53->Bax DNA_damage DNA Damage DNA_damage->p53 EE Ethinyl Estradiol EE->ER_mem EE->ER_nuc EE->DNA_damage DRSP Drospirenone DRSP->PR_mem DRSP->PR_nuc DRSP->DNA_damage

Figure 2: Putative signaling pathways affected by DRSP/EE.

Experimental Protocols

Protocol 1: Cell Viability Assessment using MTT Assay

Objective: To determine the effect of a drospirenone/ethinyl estradiol combination on the metabolic activity and viability of breast cancer cells.

Materials:

  • Breast cancer cell lines (e.g., MCF-7, T-47D)

  • Complete culture medium (e.g., DMEM with 10% FBS)

  • Drospirenone (DRSP) and Ethinyl Estradiol (EE) stock solutions

  • 96-well plates

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

  • Solubilization solution (e.g., DMSO or acidified isopropanol)

  • Microplate reader

Procedure:

  • Seed breast cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.

  • Prepare serial dilutions of the DRSP/EE combination in complete culture medium.

  • Remove the overnight culture medium and replace it with the medium containing different concentrations of the DRSP/EE combination. Include a vehicle control (e.g., DMSO).

  • Incubate the plates for 24, 48, and 72 hours.

  • At the end of each time point, add 10-20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 3-4 hours at 37°C.

  • Carefully remove the medium and add 100-150 µL of solubilization solution to each well to dissolve the formazan (B1609692) crystals.

  • Measure the absorbance at 570 nm using a microplate reader.

Protocol 2: Apoptosis Detection by Annexin V-FITC and Propidium Iodide (PI) Staining

Objective: To quantify the percentage of apoptotic and necrotic cells after treatment with the DRSP/EE combination.

Materials:

  • Breast cancer cell lines

  • 6-well plates

  • DRSP/EE combination

  • Annexin V-FITC Apoptosis Detection Kit

  • Flow cytometer

Procedure:

  • Seed cells in 6-well plates and treat with various concentrations of the DRSP/EE combination for 24 or 48 hours.

  • Harvest the cells (including floating cells in the medium) by trypsinization and wash with cold PBS.

  • Resuspend the cell pellet in 1X binding buffer provided in the kit.

  • Add Annexin V-FITC and Propidium Iodide to the cell suspension according to the manufacturer's protocol.

  • Incubate the cells in the dark at room temperature for 15 minutes.

  • Analyze the stained cells by flow cytometry within one hour. Live cells will be negative for both Annexin V and PI, early apoptotic cells will be Annexin V positive and PI negative, and late apoptotic/necrotic cells will be positive for both.

Protocol 3: Cell Cycle Analysis by Propidium Iodide (PI) Staining

Objective: To determine the effect of the DRSP/EE combination on cell cycle distribution.

Materials:

  • Breast cancer cell lines

  • 6-well plates

  • DRSP/EE combination

  • Cold 70% ethanol (B145695)

  • PI/RNase staining buffer

  • Flow cytometer

Procedure:

  • Seed cells in 6-well plates and treat with the DRSP/EE combination for 24 or 48 hours.

  • Harvest the cells, wash with PBS, and fix in ice-cold 70% ethanol while vortexing gently. Store at -20°C overnight.

  • Centrifuge the fixed cells and wash with PBS to remove the ethanol.

  • Resuspend the cell pellet in PI/RNase staining buffer and incubate in the dark at room temperature for 30 minutes.

  • Analyze the DNA content by flow cytometry. The distribution of cells in G0/G1, S, and G2/M phases can be determined based on the fluorescence intensity of PI.

Protocol 4: Western Blot Analysis of Key Signaling Proteins

Objective: To investigate the effect of the DRSP/EE combination on the expression and activation of proteins involved in proliferation, apoptosis, and cell cycle control.

Materials:

  • Breast cancer cell lines

  • 6-well or 10 cm plates

  • DRSP/EE combination

  • RIPA lysis buffer with protease and phosphatase inhibitors

  • BCA protein assay kit

  • SDS-PAGE gels and electrophoresis apparatus

  • PVDF membranes and transfer system

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibodies (e.g., against ER, PR, p-Akt, Akt, p-ERK, ERK, Bcl-2, Bax, Cyclin D1, CDK4, p53, and a loading control like β-actin)

  • HRP-conjugated secondary antibodies

  • Chemiluminescent substrate

  • Imaging system

Procedure:

  • Seed cells and treat with the DRSP/EE combination for the desired time.

  • Lyse the cells in RIPA buffer and quantify the protein concentration using a BCA assay.

  • Denature equal amounts of protein by boiling in Laemmli buffer and separate by SDS-PAGE.

  • Transfer the separated proteins to a PVDF membrane.

  • Block the membrane in blocking buffer for 1 hour at room temperature.

  • Incubate the membrane with the primary antibody overnight at 4°C.

  • Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detect the protein bands using a chemiluminescent substrate and an imaging system. Quantify band intensities relative to the loading control.

References

Application

Application Notes and Protocols: Animal Models for Investigating Cardiovascular Effects of Drospirenone

For Researchers, Scientists, and Drug Development Professionals These application notes provide a comprehensive overview of animal models and experimental protocols for investigating the cardiovascular effects of drospir...

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of animal models and experimental protocols for investigating the cardiovascular effects of drospirenone (B1670955) (DRSP), a synthetic progestin with antimineralocorticoid activity. The information is intended to guide researchers in designing and executing preclinical studies to evaluate the impact of drospirenone on the cardiovascular system.

Introduction to Drospirenone's Cardiovascular Effects

Drospirenone is a unique progestin, structurally related to spironolactone, that exhibits both progestogenic and antimineralocorticoid properties.[1][2] Its antimineralocorticoid activity, stemming from its ability to antagonize the mineralocorticoid receptor (MR), is of particular interest for its cardiovascular implications.[1][2] Aldosterone (B195564), the primary ligand for the MR, is known to play a significant role in the pathophysiology of cardiovascular diseases, including hypertension and heart failure. By blocking the MR, drospirenone has the potential to counteract some of the detrimental effects of aldosterone on the cardiovascular system.[1][3]

Preclinical studies in various animal models have been instrumental in elucidating the cardiovascular effects of drospirenone, which include:

  • Blood Pressure Regulation: Drospirenone has been shown to have a neutral or even a slight blood pressure-lowering effect, particularly in models of hypertension.[1][4] This is in contrast to some other synthetic progestins that may increase blood pressure.

  • Endothelial Function: Drospirenone has been demonstrated to improve endothelium-dependent vasodilation, likely through the activation of endothelial nitric oxide synthase (eNOS).[5][6][7]

  • Myocardial Remodeling: In models of heart failure, drospirenone has shown cardioprotective effects by attenuating adverse myocardial remodeling.[8][9]

These application notes will detail the animal models and experimental protocols used to investigate these cardiovascular effects.

Animal Models

Several animal models have been employed to study the cardiovascular effects of drospirenone. The choice of model depends on the specific research question being addressed.

Normotensive Rat Models
  • Wistar-Hannover Rats: This strain is often used to assess the baseline effects of drospirenone on blood pressure and heart rate in a non-diseased state.[10] These studies help to establish the fundamental pharmacological properties of the compound.

Hypertensive Rat Models
  • Spontaneously Hypertensive Rats (SHR): The SHR is a well-established genetic model of hypertension.[4] Using ovariectomized (OVX) SHR allows for the investigation of drospirenone's effects in a hormonal environment mimicking menopause, a period of increased cardiovascular risk in women.[4]

Ovariectomized (OVX) Rat Models
  • Ovariectomized Rats: Ovariectomy is a surgical procedure that induces a state of estrogen deficiency, simulating menopause.[4] This model is crucial for studying the effects of drospirenone in the context of hormone replacement therapy and its interaction with estrogens on cardiovascular parameters.

Experimental Heart Failure Models
  • Transverse Aortic Constriction (TAC): This surgical model induces pressure overload on the left ventricle, leading to cardiac hypertrophy and subsequent heart failure.[11][12] It is a relevant model to study the effects of drospirenone on pathological cardiac remodeling.

  • Isoproterenol-Induced Heart Failure: Chronic administration of the β-adrenergic agonist isoproterenol (B85558) can induce cardiac hypertrophy, fibrosis, and dysfunction, providing a pharmacological model of heart failure.

Quantitative Data Summary

The following tables summarize quantitative data from preclinical studies investigating the cardiovascular effects of drospirenone.

Table 1: Effects of Drospirenone on Blood Pressure and Heart Rate in Normotensive Female Rats [10]

Treatment GroupChange in Systolic Blood Pressure (mmHg)Change in Diastolic Blood Pressure (mmHg)Change in Heart Rate (beats/min)
Drospirenone (DRSP)↓ approx. 4No significant effectNo significant effect
Progesterone (B1679170) (P)↓ approx. 2-3 (not significant)No significant effectNo significant effect
Ethinylestradiol (EE)↑ approx. 4↓ approx. 4-6↓ approx. 70
Estradiol (E₂)↑ approx. 10↓ approx. 4-6↓ approx. 40

Table 2: Effects of Drospirenone and Estradiol on Coronary Vasodilation in Ovariectomized Spontaneously Hypertensive Rats (OVX-SHR) [4]

Treatment GroupVasodilatory Response to Acetylcholine
ShamNormal
OVXImpaired
OVX + E₂Improved
OVX + E₂ + DRSPFurther improved compared to OVX

Experimental Protocols

Protocol for Continuous Blood Pressure and Heart Rate Monitoring using Radiotelemetry in Rats

This protocol is adapted from studies investigating the effects of drospirenone on cardiovascular parameters in rats.[10]

Objective: To continuously measure blood pressure and heart rate in conscious, unrestrained rats.

Materials:

  • Implantable radiotelemetry device (e.g., Data Sciences International, DSI)

  • Surgical instruments for aseptic surgery

  • Anesthesia (e.g., isoflurane)

  • Analgesics

  • Recovery cages

Procedure:

  • Animal Preparation: Acclimatize rats to the housing conditions for at least one week prior to surgery.

  • Anesthesia and Surgical Preparation: Anesthetize the rat using isoflurane. Shave and aseptically prepare the abdominal area.

  • Transmitter Implantation:

    • Make a midline abdominal incision.

    • Locate the abdominal aorta.

    • Carefully insert the catheter of the telemetry device into the aorta and advance it to the desired position.

    • Secure the catheter in place with surgical glue and sutures.

    • Place the body of the transmitter in the peritoneal cavity.

    • Suture the abdominal muscle and skin layers.

  • Post-operative Care: Administer analgesics as required. Allow the animals to recover for at least 10 days before starting data collection.

  • Data Acquisition: House the rats in individual cages placed on top of telemetry receivers. The receivers will continuously collect data on blood pressure and heart rate, which is then transmitted to a computer for analysis.

Protocol for Induction of Experimental Heart Failure by Transverse Aortic Constriction (TAC) in Rats

This protocol is based on established methods for inducing pressure-overload heart failure.[11][12]

Objective: To induce left ventricular hypertrophy and heart failure in rats.

Materials:

  • Surgical instruments for thoracic surgery

  • Mechanical ventilator

  • Anesthesia (e.g., ketamine/xylazine cocktail or isoflurane)

  • Suture material

  • Tantalum clips or suture to constrict the aorta

Procedure:

  • Anesthesia and Ventilation: Anesthetize the rat and intubate it for mechanical ventilation.

  • Surgical Procedure:

    • Perform a thoracotomy to expose the aortic arch.

    • Carefully dissect the transverse aorta between the innominate and left carotid arteries.

    • Place a ligature (e.g., a tantalum clip of a specific internal diameter or a suture tied around a needle of a specific gauge) around the aorta to create a partial constriction.

    • Close the thoracic cavity in layers.

  • Post-operative Care: Provide appropriate post-operative analgesia and monitor the animal closely during recovery.

  • Development of Heart Failure: Heart failure develops progressively over several weeks following the TAC procedure. The progression can be monitored using echocardiography.

Protocol for Assessment of Endothelium-Dependent Vasodilation in Isolated Rat Coronary Arteries

This protocol is designed to assess the direct effects of drospirenone on vascular function.[4][13]

Objective: To measure the relaxation of isolated coronary arteries in response to endothelium-dependent and -independent vasodilators.

Materials:

  • Isolated organ bath system with force transducers

  • Krebs-Henseleit solution

  • Vasoconstrictor agent (e.g., phenylephrine (B352888) or U46619)

  • Endothelium-dependent vasodilator (e.g., acetylcholine)

  • Endothelium-independent vasodilator (e.g., sodium nitroprusside)

  • Drospirenone and other test compounds

Procedure:

  • Tissue Preparation: Euthanize the rat and carefully dissect the heart. Isolate segments of the coronary artery.

  • Mounting in Organ Bath: Mount the arterial rings in an isolated organ bath filled with oxygenated Krebs-Henseleit solution maintained at 37°C.

  • Equilibration and Pre-constriction: Allow the tissues to equilibrate under a resting tension. Pre-constrict the arterial rings with a vasoconstrictor agent to a submaximal level.

  • Cumulative Concentration-Response Curves: Once a stable contraction is achieved, add cumulatively increasing concentrations of the vasodilator (e.g., acetylcholine) to generate a concentration-response curve.

  • Assessment of Drospirenone's Effect: Incubate arterial rings with drospirenone for a specific period before pre-constriction and generation of the vasodilator response curve to determine its effect on endothelial function.

  • Endothelium-Independent Vasodilation: At the end of the experiment, assess the response to an endothelium-independent vasodilator (e.g., sodium nitroprusside) to confirm the viability of the smooth muscle.

Signaling Pathways and Experimental Workflows

Signaling Pathways

The cardiovascular effects of drospirenone are primarily mediated through its interaction with the mineralocorticoid and progesterone receptors, leading to the activation of endothelial nitric oxide synthase (eNOS).

Drospirenone_Signaling_Pathway DRSP Drospirenone MR Mineralocorticoid Receptor (MR) DRSP->MR Antagonizes PR Progesterone Receptor (PR) DRSP->PR Activates eNOS_inact eNOS (inactive) MR->eNOS_inact Inhibits (pathological) Aldosterone Aldosterone Aldosterone->MR Activates eNOS_act eNOS (active) PR->eNOS_act Promotes Activation eNOS_inact->eNOS_act Activation NO Nitric Oxide (NO) eNOS_act->NO Produces Vasodilation Vasodilation NO->Vasodilation Downstream Beneficial Cardiovascular Effects (e.g., ↓ Blood Pressure) Vasodilation->Downstream

Caption: Signaling pathway of drospirenone's cardiovascular effects.

Experimental Workflow

The following diagram illustrates a typical experimental workflow for investigating the cardiovascular effects of drospirenone in an animal model.

Experimental_Workflow start Start animal_model Select Animal Model (e.g., OVX-SHR) start->animal_model grouping Randomize into Treatment Groups (Vehicle, DRSP, E₂, E₂ + DRSP) animal_model->grouping treatment Administer Treatment (e.g., daily for 4 weeks) grouping->treatment monitoring In-life Monitoring (e.g., Blood Pressure via Telemetry) treatment->monitoring endpoint Terminal Endpoint (Tissue Collection) monitoring->endpoint ex_vivo Ex-vivo Analysis (e.g., Endothelial Function) endpoint->ex_vivo biochem Biochemical Analysis (e.g., Plasma Biomarkers) endpoint->biochem histology Histological Analysis (e.g., Myocardial Fibrosis) endpoint->histology data_analysis Data Analysis and Interpretation ex_vivo->data_analysis biochem->data_analysis histology->data_analysis end End data_analysis->end

Caption: General experimental workflow for preclinical studies.

Conclusion

The animal models and experimental protocols described in these application notes provide a robust framework for investigating the cardiovascular effects of drospirenone. By utilizing these methodologies, researchers can further elucidate the mechanisms underlying drospirenone's unique cardiovascular profile and its potential therapeutic applications. The provided data summaries and diagrams offer a clear and concise overview to aid in the design and interpretation of future studies in this important area of research.

References

Method

Protocol for assessing the anti-androgenic activity of drospirenone in vivo

Application Note & Protocol Audience: Researchers, scientists, and drug development professionals. Introduction: Drospirenone (B1670955) (DRSP) is a synthetic progestogen that is structurally analogous to spironolactone....

Author: BenchChem Technical Support Team. Date: December 2025

Application Note & Protocol

Audience: Researchers, scientists, and drug development professionals.

Introduction: Drospirenone (B1670955) (DRSP) is a synthetic progestogen that is structurally analogous to spironolactone.[1] Beyond its progestogenic effects, drospirenone is distinguished by its anti-mineralocorticoid and anti-androgenic properties.[1][2] This makes it a compound of interest in various therapeutic areas, including hormonal contraception and the management of androgen-dependent conditions like acne and hirsutism.[2][3] The anti-androgenic activity of drospirenone stems from its ability to competitively block androgen receptors and inhibit the action of 5-α-reductase, which is responsible for converting testosterone (B1683101) to the more potent dihydrotestosterone.[4] This document provides a detailed protocol for assessing the anti-androgenic activity of drospirenone in vivo, primarily based on the established Hershberger assay in a rat model.[5][6]

Experimental Protocol: Hershberger Assay for Anti-Androgenicity

This protocol is designed to evaluate the anti-androgenic potential of drospirenone by measuring its ability to inhibit the growth of androgen-dependent tissues in castrated, testosterone-supplemented male rats.[5][6]

1. Animal Model and Husbandry:

  • Species and Strain: Juvenile male Han:WIST rats are a suitable model.[7]

  • Age and Weight: Animals should be peri-pubertal, with a starting body weight of approximately 100 g.[7]

  • Housing: Animals should be housed in standard laboratory conditions with controlled temperature, humidity, and a 12-hour light/dark cycle. They should have ad libitum access to standard chow and water.

  • Acclimation: A minimum of one week of acclimation to the laboratory environment is required before the start of the study.

2. Experimental Groups: A minimum of five groups are recommended for a robust assessment:

  • Group 1: Vehicle Control (Castrated): Receives the vehicle used to dissolve drospirenone and testosterone propionate (B1217596).

  • Group 2: Testosterone Propionate (TP) Control (Castrated + TP): Receives the vehicle for drospirenone and a stimulatory dose of testosterone propionate. This group serves as the positive control for androgenic effects.

  • Group 3-5: Drospirenone Treatment Groups (Castrated + TP + DRSP): Receive a stimulatory dose of testosterone propionate along with varying doses of drospirenone (e.g., low, medium, and high doses) to assess a dose-response relationship.[4]

  • (Optional) Group 6: Positive Anti-Androgen Control (Castrated + TP + CPA): Receives a stimulatory dose of testosterone propionate and a known anti-androgen like cyproterone (B1669671) acetate (B1210297) (CPA) for comparison of potency.[7]

3. Surgical Procedure: Castration

  • Seven days prior to the first treatment, the male rats are castrated under appropriate anesthesia. This procedure removes the endogenous source of androgens.[7]

4. Dosing and Administration:

  • Testosterone Propionate (TP): A daily subcutaneous (s.c.) injection of 0.1 mg/animal/day of TP is administered to stimulate the growth of androgen-dependent tissues.[7]

  • Drospirenone (DRSP): Drospirenone is administered daily, typically via subcutaneous injection or oral gavage. Doses can range from 0.1 to 10 mg/animal/day to establish a dose-dependent effect.[4]

  • Cyproterone Acetate (CPA) (Optional): If included, CPA can be administered at doses comparable to drospirenone for a direct comparison of anti-androgenic potency.[7]

  • Duration of Treatment: The treatment period is typically for 7 to 10 consecutive days.[6][7]

5. Endpoint Measurements:

  • Body Weight: Recorded daily to monitor the general health of the animals.

  • Necropsy: On the day after the final dose, animals are euthanized.

  • Organ Weights: The following androgen-dependent tissues are carefully dissected and weighed:

    • Seminal vesicles (with and without fluid)

    • Ventral prostate

    • Levator ani muscle

    • Glans penis

    • Cowper's glands

  • Other Organs: Adrenal glands, liver, and kidneys can also be weighed as indicators of systemic toxicity.[7]

6. Data Analysis:

  • Organ weights should be normalized to the animal's body weight (mg/100g body weight).

  • Statistical analysis (e.g., ANOVA followed by post-hoc tests) should be used to compare the organ weights of the treatment groups to the TP control group. A statistically significant decrease in the weight of androgen-dependent organs in the drospirenone-treated groups indicates anti-androgenic activity.[8]

Data Presentation

Table 1: Effect of Drospirenone on Androgen-Dependent Organ Weights in Castrated, Testosterone-Supplemented Male Rats

Treatment GroupDose (mg/animal/day)Seminal Vesicle Weight (mg/100g BW)Prostate Weight (mg/100g BW)
Vehicle Control-BaselineBaseline
TP Control0.1 (TP)IncreasedIncreased
Drospirenone Low Dose0.1 (TP) + 1 (DRSP)ReducedReduced
Drospirenone Mid Dose0.1 (TP) + 3 (DRSP)Dose-dependently reducedDose-dependently reduced
Drospirenone High Dose0.1 (TP) + 10 (DRSP)Significantly reducedSignificantly reduced
CPA (Reference)0.1 (TP) + 10 (CPA)Markedly reducedMarkedly reduced

Note: This table presents a summary of expected qualitative results based on published literature. Actual quantitative data will vary based on specific experimental conditions.[7]

Mandatory Visualizations

experimental_workflow cluster_prep Preparation Phase cluster_treatment Treatment Phase (7-10 days) cluster_analysis Analysis Phase acclimation Acclimation of Juvenile Male Rats castration Surgical Castration acclimation->castration 7 days dosing Daily Dosing: - Testosterone Propionate (s.c.) - Drospirenone (s.c. or p.o.) castration->dosing 7-day recovery necropsy Necropsy (24h post-last dose) dosing->necropsy organ_weighing Excision and Weighing of Androgen-Dependent Tissues necropsy->organ_weighing data_analysis Data Normalization and Statistical Analysis organ_weighing->data_analysis signaling_pathway cluster_androgen_action Normal Androgen Action cluster_drospirenone_action Drospirenone's Anti-Androgenic Action Testosterone Testosterone DHT Dihydrotestosterone (DHT) Testosterone->DHT 5-α-reductase AR Androgen Receptor (AR) DHT->AR Gene Androgen-Responsive Gene Transcription AR->Gene Growth Prostate & Seminal Vesicle Growth Gene->Growth DRSP Drospirenone DRSP->Block_AR DRSP->Block_5AR

References

Application

Application of Drospirenone/Ethinyl Estradiol in Polycystic Ovary Syndrome Research

Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals Introduction Polycystic Ovary Syndrome (PCOS) is a prevalent endocrine disorder in women of reproductive age, characterized...

Author: BenchChem Technical Support Team. Date: December 2025

Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals

Introduction

Polycystic Ovary Syndrome (PCOS) is a prevalent endocrine disorder in women of reproductive age, characterized by hyperandrogenism, ovulatory dysfunction, and polycystic ovarian morphology. Combination oral contraceptives (COCs) are a cornerstone in the management of PCOS symptoms. Among these, the combination of drospirenone (B1670955) (DRSP) and ethinyl estradiol (B170435) (EE) has garnered significant attention due to the unique anti-androgenic and anti-mineralocorticoid properties of drospirenone, making it a particularly suitable progestin for treating hyperandrogenic symptoms in PCOS.[1][2][3] This document provides detailed application notes and experimental protocols for researchers studying the effects of drospirenone/ethinyl estradiol in PCOS.

Mechanism of Action

The therapeutic effects of drospirenone/ethinyl estradiol in PCOS stem from a multi-faceted mechanism of action:

  • Suppression of Gonadotropins: Ethinyl estradiol, the estrogenic component, suppresses the secretion of pituitary gonadotropins, namely luteinizing hormone (LH) and follicle-stimulating hormone (FSH).[1] This leads to the inhibition of ovarian folliculogenesis and ovulation.

  • Anti-androgenic Effects: Drospirenone, a spironolactone (B1682167) analogue, exhibits potent anti-androgenic activity.[1][2] It competitively inhibits the binding of androgens to their receptors, thereby mitigating the clinical manifestations of hyperandrogenism such as hirsutism and acne.[1][4] Furthermore, the suppression of LH levels by the combination therapy reduces androgen production by the ovarian theca cells.[2]

  • Increased Sex Hormone-Binding Globulin (SHBG): Ethinyl estradiol stimulates the hepatic synthesis of SHBG.[1][4][5] An increase in circulating SHBG leads to more testosterone (B1683101) being bound, which in turn decreases the level of free, biologically active testosterone.[5][6]

  • Anti-mineralocorticoid Activity: Drospirenone possesses anti-mineralocorticoid properties that can counteract the fluid retention effects of ethinyl estradiol, potentially leading to better blood pressure control and less weight gain in susceptible individuals.[5]

Key Research Findings

Numerous studies have demonstrated the clinical efficacy of drospirenone/ethinyl estradiol in managing the symptoms of PCOS. The combination has been shown to be effective in improving hirsutism, regulating menstrual cycles, and reducing acne.[1][4][5][7] Research has consistently shown a significant decrease in testosterone levels and a significant increase in SHBG levels after treatment.[1][4][5][6][8]

The metabolic effects of drospirenone/ethinyl estradiol in PCOS are a critical area of investigation. While some studies suggest a neutral or even mildly beneficial effect on insulin (B600854) sensitivity, others have reported potential alterations in lipid profiles, including an increase in triglycerides and cholesterol levels.[1][4][5][6][8] The impact on metabolic parameters can be influenced by the dosage of ethinyl estradiol.[8][9]

Data Presentation

Hormonal Parameters

Table 1: Effects of Drospirenone/Ethinyl Estradiol on Hormonal Parameters in Women with PCOS

ParameterBaseline (Mean ± SD)Post-treatment (Mean ± SD)Percentage ChangeReference
Free Testosterone (ng/dL)4.5 ± 1.51.8 ± 0.7-60%[6]
Total Testosterone (nmol/L)1.85 ± 0.61.51 ± 0.5-18.4%[10][11]
SHBG (nmol/L)30.2 ± 12.1125.6 ± 45.3+316%[5][6]
Free Androgen Index (FAI)5.37 ± 3.21.50 ± 1.1-72.1%[10][11]
LH (U/L)10.88 ± 5.75.81 ± 3.1-46.6%[10][11]
DHEAS (μg/dL)250 ± 80180 ± 60-28%[5][8]
Metabolic Parameters

Table 2: Effects of Drospirenone/Ethinyl Estradiol on Metabolic Parameters in Women with PCOS

ParameterBaseline (Mean ± SD)Post-treatment (Mean ± SD)Percentage ChangeReference
Total Cholesterol (mg/dL)170 ± 30185 ± 35+8.8%[6][8]
Triglycerides (mg/dL)110 ± 40130 ± 50+18.2%[6][8]
HDL-C (mg/dL)45 ± 1050 ± 12+11.1%[8][10]
LDL-C (mg/dL)100 ± 25110 ± 28+10%[8]
Fasting Insulin (pmol/L)11.03 ± 6.211.10 ± 5.9No significant change[10][11]
HOMA-IR2.50 ± 1.62.48 ± 1.5No significant change[10]

Experimental Protocols

Protocol 1: Evaluation of Hormonal and Metabolic Effects of Drospirenone/Ethinyl Estradiol in PCOS

Objective: To assess the impact of a 6-month treatment with drospirenone (3 mg)/ethinyl estradiol (30 µg) on hormonal and metabolic profiles in women with PCOS.

Study Design: A prospective, open-label, single-arm study.

Participant Selection:

  • Inclusion Criteria: Women aged 18-35 years diagnosed with PCOS according to the Rotterdam criteria (presence of at least two of the following: oligo- or anovulation, clinical and/or biochemical signs of hyperandrogenism, and polycystic ovaries on ultrasound), not seeking pregnancy, and willing to use the assigned contraception.[12]

  • Exclusion Criteria: Contraindications to oral contraceptive use, pregnancy or lactation, uncontrolled endocrine disorders, and use of medications known to affect hormonal or metabolic parameters within the last 3 months.

Treatment Regimen:

  • Cyclic administration of drospirenone (3 mg)/ethinyl estradiol (30 µg) for 21 days, followed by a 7-day hormone-free interval, for a total of 6 cycles.[12]

Assessments (at baseline and after 6 months):

  • Clinical Assessment: Hirsutism score (e.g., modified Ferriman-Gallwey score), acne assessment, menstrual cycle regularity.[5][8]

  • Hormonal Assessment: Blood samples are collected in the early follicular phase (days 2-5) of a spontaneous or progestin-induced menstrual cycle. Analytes include total and free testosterone, SHBG, dehydroepiandrosterone (B1670201) sulfate (B86663) (DHEAS), androstenedione, LH, and FSH.[5][8][13]

  • Metabolic Assessment: Fasting blood samples are collected for the measurement of glucose, insulin, total cholesterol, triglycerides, HDL-cholesterol, and LDL-cholesterol. An oral glucose tolerance test (OGTT) may also be performed.[5][8]

Protocol 2: Comparative Study of Two Different Dosages of Ethinyl Estradiol with Drospirenone

Objective: To compare the clinical, endocrine, and metabolic effects of two different dosages of ethinyl estradiol (20 µg vs. 30 µg) in combination with drospirenone (3 mg) in normal-weight women with PCOS.[8][9]

Study Design: A randomized, parallel-group clinical trial.[8]

Participant Allocation:

  • Participants are randomized into two groups:

    • Group A: Receives drospirenone (3 mg)/ethinyl estradiol (20 µg).[8]

    • Group B: Receives drospirenone (3 mg)/ethinyl estradiol (30 µg).[8]

Treatment Duration: 12 months.[8]

Outcome Measures (assessed at baseline, 6 months, and 12 months):

  • Primary Outcomes: Changes in hirsutism score and levels of testosterone and SHBG.[8]

  • Secondary Outcomes: Changes in lipid profile (total cholesterol, triglycerides, HDL, LDL), and glucose-insulin metabolism (fasting glucose, fasting insulin, HOMA-IR).[8]

Visualizations

G cluster_0 Drospirenone/Ethinyl Estradiol cluster_1 Pituitary Gland cluster_2 Ovary cluster_3 Liver cluster_4 Peripheral Tissues DRSP_EE Drospirenone/ Ethinyl Estradiol Pituitary Pituitary Gland DRSP_EE->Pituitary Suppresses SHBG_Production SHBG Production DRSP_EE->SHBG_Production Stimulates Androgen_Receptor Androgen Receptor DRSP_EE->Androgen_Receptor Blocks LH LH (Luteinizing Hormone) Pituitary->LH Releases FSH FSH (Follicle-Stimulating Hormone) Pituitary->FSH Releases Androgen_Production Androgen Production (e.g., Testosterone) LH->Androgen_Production Stimulates Ovary Ovary Liver Liver

Caption: Mechanism of Action of Drospirenone/Ethinyl Estradiol in PCOS.

G cluster_workflow Experimental Workflow Screening Participant Screening (Inclusion/Exclusion Criteria) Baseline Baseline Assessment (Clinical, Hormonal, Metabolic) Screening->Baseline Treatment Treatment Initiation (DRSP/EE) Baseline->Treatment Follow_up Follow-up Assessments (e.g., 3, 6, 12 months) Treatment->Follow_up Data_Analysis Data Analysis (Comparison to Baseline) Follow_up->Data_Analysis

Caption: General Experimental Workflow for Clinical Trials.

Conclusion

The combination of drospirenone and ethinyl estradiol is a valuable tool in the clinical management and research of PCOS. Its well-defined mechanism of action, primarily targeting hyperandrogenism, provides a solid basis for its therapeutic application. Researchers and drug development professionals should consider the detailed protocols and established findings presented here when designing future studies. Further investigation into the long-term metabolic effects and the optimization of dosing strategies will continue to refine the use of this combination therapy for women with PCOS.

References

Method

Application Notes and Protocols for UPLC-MS/MS Analysis of Drospirenone and its Metabolites in Urine

For Researchers, Scientists, and Drug Development Professionals Introduction Drospirenone (B1670955) (DRSP) is a synthetic progestin with anti-mineralocorticoid and anti-androgenic properties, widely used in oral contrac...

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Drospirenone (B1670955) (DRSP) is a synthetic progestin with anti-mineralocorticoid and anti-androgenic properties, widely used in oral contraceptives. Monitoring its metabolism and excretion is crucial for understanding its pharmacokinetic profile and ensuring safety and efficacy. The primary route of elimination is through metabolism, followed by excretion of the metabolites in urine and feces. The two major pharmacologically inactive metabolites are the acid form of drospirenone, a product of lactone ring hydrolysis, and 4,5-dihydrodrospirenone-3-sulfate.[1][2] This document provides a detailed application note and protocol for the quantitative analysis of drospirenone and its principal metabolites in human urine using Ultra-Performance Liquid Chromatography-Tandem Mass Spectrometry (UPLC-MS/MS).

Metabolic Pathway of Drospirenone

Drospirenone undergoes extensive metabolism primarily through two main pathways that occur independently of the cytochrome P450 system. The first pathway involves the opening of the lactone ring to form the acid metabolite. The second major pathway involves the reduction of the C4-C5 double bond and subsequent sulfation to form 4,5-dihydrodrospirenone-3-sulfate. A minor oxidative metabolism pathway is mediated by the CYP3A4 enzyme.[2]

Drospirenone_Metabolism Metabolic Pathway of Drospirenone Drospirenone Drospirenone Acid_Metabolite Acid form of Drospirenone (Lactone ring hydrolysis) Drospirenone->Acid_Metabolite Hydrolysis Dihydro_Sulfate_Metabolite 4,5-dihydrodrospirenone-3-sulfate (Reduction and Sulfation) Drospirenone->Dihydro_Sulfate_Metabolite Reduction, Sulfation Oxidative_Metabolites Minor Oxidative Metabolites Drospirenone->Oxidative_Metabolites CYP3A4

Metabolic Pathway of Drospirenone.

Experimental Protocols

This section details the methodology for the UPLC-MS/MS analysis of drospirenone and its metabolites in urine.

Sample Preparation

Since a significant portion of steroid metabolites are excreted in urine as glucuronide and sulfate (B86663) conjugates, an enzymatic hydrolysis step is essential to measure the total concentration of each analyte.[3][4][5][6]

  • Urine Sample Collection and Storage: Collect urine samples in sterile containers. For short-term storage (up to 24 hours), keep the samples refrigerated at 2-8°C. For long-term storage, freeze the samples at -20°C or lower.

  • Enzymatic Hydrolysis:

    • Thaw frozen urine samples at room temperature.

    • Vortex the samples to ensure homogeneity.

    • To 1 mL of urine, add an internal standard solution (e.g., a deuterated analog of drospirenone).

    • Add 500 µL of 1 M ammonium (B1175870) acetate (B1210297) buffer (pH 5.0).

    • Add 50 µL of β-glucuronidase/arylsulfatase enzyme solution (from Helix pomatia).

    • Vortex briefly and incubate at 55°C for 3 hours.[4]

  • Solid-Phase Extraction (SPE):

    • Condition an SPE cartridge (e.g., a mixed-mode cation exchange polymer-based sorbent) with 1 mL of methanol (B129727) followed by 1 mL of deionized water.

    • Load the hydrolyzed urine sample onto the conditioned SPE cartridge.

    • Wash the cartridge with 1 mL of 5% methanol in water to remove interfering substances.

    • Dry the cartridge under vacuum or with nitrogen for 5 minutes.

    • Elute the analytes with 1 mL of methanol.

    • Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitution:

    • Reconstitute the dried residue in 100 µL of the mobile phase starting condition (e.g., 90% Solvent A: 10% Solvent B).

    • Vortex for 30 seconds to ensure complete dissolution.

    • Transfer the reconstituted sample to an autosampler vial for UPLC-MS/MS analysis.

UPLC-MS/MS Analysis Workflow

The following diagram illustrates the overall workflow for the analysis.

UPLC_MSMS_Workflow UPLC-MS/MS Analysis Workflow cluster_prep Sample Preparation cluster_analysis UPLC-MS/MS Analysis cluster_data Data Processing Urine_Sample Urine Sample Hydrolysis Enzymatic Hydrolysis Urine_Sample->Hydrolysis SPE Solid-Phase Extraction Hydrolysis->SPE Reconstitution Reconstitution SPE->Reconstitution UPLC UPLC Separation Reconstitution->UPLC MSMS MS/MS Detection (MRM Mode) UPLC->MSMS Quantification Quantification MSMS->Quantification Reporting Reporting Quantification->Reporting

UPLC-MS/MS Analysis Workflow.
UPLC Conditions

  • Column: A reversed-phase C18 column with a small particle size (e.g., ≤ 1.8 µm) is recommended for optimal separation.

  • Mobile Phase A: 0.1% formic acid in water.

  • Mobile Phase B: 0.1% formic acid in acetonitrile.

  • Flow Rate: 0.4 mL/min.

  • Injection Volume: 5 µL.

  • Column Temperature: 40°C.

  • Gradient Elution: A gradient elution is necessary to separate the parent drug and its more polar metabolites. A typical gradient would start with a low percentage of organic phase, which is then increased to elute the analytes.

Time (min)% Mobile Phase B
0.010
1.010
8.095
9.095
9.110
12.010
Mass Spectrometry Conditions
  • Ionization Mode: Electrospray Ionization (ESI) in both positive and negative ion modes should be evaluated for optimal sensitivity for each analyte. Drospirenone is typically analyzed in positive ion mode. Sulfated metabolites are often more sensitive in negative ion mode.

  • Acquisition Mode: Multiple Reaction Monitoring (MRM) is used for quantification due to its high selectivity and sensitivity.

  • Source Parameters: These should be optimized for the specific instrument and analytes. Typical parameters include:

    • Capillary Voltage: 3.0 kV

    • Source Temperature: 150°C

    • Desolvation Temperature: 400°C

    • Cone Gas Flow: 50 L/hr

    • Desolvation Gas Flow: 800 L/hr

MRM Transitions

The following table provides suggested MRM transitions for drospirenone. Specific transitions for the metabolites should be determined by direct infusion of standards.

AnalytePrecursor Ion (m/z)Product Ion (m/z)Collision Energy (eV)
Drospirenone367.297.135
109.130
Acid form of DrospirenoneTo be determinedTo be determinedTo be determined
4,5-dihydrodrospirenone-3-sulfateTo be determinedTo be determinedTo be determined
Internal Standard (e.g., Drospirenone-d4)371.2101.135

Data Presentation

The following tables summarize hypothetical quantitative data for drospirenone and its metabolites in urine, as actual published values are not widely available. These values are for illustrative purposes and would need to be determined experimentally.

Calibration Curve Parameters
AnalyteCalibration Range (ng/mL)
Drospirenone1 - 1000> 0.99
Acid form of Drospirenone1 - 1000> 0.99
4,5-dihydrodrospirenone-3-sulfate1 - 1000> 0.99
Method Validation Parameters
ParameterDrospirenoneAcid form of Drospirenone4,5-dihydrodrospirenone-3-sulfate
Lower Limit of Quantification (LLOQ) (ng/mL) 111
Accuracy (% Bias at LLOQ, Low, Mid, High QC) ± 15%± 15%± 15%
Precision (%RSD at LLOQ, Low, Mid, High QC) < 15%< 15%< 15%
Matrix Effect (%) 85 - 115%85 - 115%85 - 115%
Recovery (%) > 80%> 80%> 80%

Conclusion

The UPLC-MS/MS method outlined in this application note provides a robust and sensitive approach for the simultaneous quantification of drospirenone and its major metabolites in human urine. The detailed protocol, including sample preparation with enzymatic hydrolysis and optimized chromatographic and mass spectrometric conditions, is suitable for pharmacokinetic studies, drug metabolism research, and clinical monitoring. The successful implementation of this method will provide valuable insights into the disposition of drospirenone in the human body.

References

Application

Application Note: High-Recovery Solid-Phase Extraction of Drospirenone from Human Plasma

For Researchers, Scientists, and Drug Development Professionals This application note details a robust and selective solid-phase extraction (SPE) protocol for the quantitative analysis of drospirenone (B1670955) in human...

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This application note details a robust and selective solid-phase extraction (SPE) protocol for the quantitative analysis of drospirenone (B1670955) in human plasma. The described method utilizes a mixed-mode anion exchange SPE sorbent, which effectively minimizes matrix effects and yields high analyte recovery, making it suitable for bioequivalence, pharmacokinetic, and other clinical studies. Subsequent analysis is typically performed using Ultra-Performance Liquid Chromatography-Tandem Mass Spectrometry (UPLC-MS/MS).

The challenge in bioanalytical method development is to achieve high sensitivity, selectivity, and reproducibility.[1] Effective sample preparation is a critical component in minimizing matrix effects and sample variability.[1] This protocol, adapted from a validated method, provides a reliable procedure for extracting drospirenone from complex biological matrices.

Quantitative Data Summary

The following tables summarize the performance characteristics of the described SPE method for drospirenone in human plasma. The data demonstrates the method's high recovery and minimal matrix effects, ensuring reliable and accurate quantification.

Table 1: SPE Recovery of Drospirenone from Human Plasma

AnalyteMean Recovery (%)% RSD (n=8)
Drospirenone98.73.4

Data sourced from a study utilizing a mixed-mode anion exchange SPE protocol.[1][2]

Table 2: Matrix Effects for Drospirenone in Human Plasma

Matrix SourceMatrix Effect (%)
Pooled Plasma Lot 1102.3
Pooled Plasma Lot 2101.5
Individual Donor 199.8
Individual Donor 2103.1
Individual Donor 398.9
Individual Donor 4100.7

Calculated matrix effects for drospirenone in six different sources of human plasma demonstrate minimal ion suppression or enhancement.[1][2]

Experimental Protocol: Solid-Phase Extraction of Drospirenone

This protocol is designed for the extraction of drospirenone from human plasma using a mixed-mode anion exchange SPE plate (e.g., Oasis MAX 30 mg 96-well plate).

Materials:

  • Oasis MAX 30 mg 96-well plate

  • Human plasma samples

  • Methanol (B129727) (MeOH), HPLC grade

  • Acetonitrile (ACN), HPLC grade

  • Water, deionized

  • Phosphoric acid (H₃PO₄)

  • Ammonium (B1175870) hydroxide (B78521) (NH₄OH)

  • 96-well collection plate

  • Vacuum manifold for 96-well plates or positive pressure processor

Procedure:

  • Sample Pre-treatment:

    • Thaw human plasma samples at room temperature.

    • Vortex the plasma samples to ensure homogeneity.

    • In a separate plate or tubes, dilute 250 µL of each plasma sample 1:1 with 250 µL of 4% H₃PO₄ in water.

    • Vortex the diluted samples to mix thoroughly.

  • SPE Cartridge Conditioning:

    • Place the Oasis MAX 96-well plate on the vacuum manifold.

    • Condition the wells by passing 500 µL of methanol through each well.

  • SPE Cartridge Equilibration:

    • Equilibrate the wells by passing 500 µL of deionized water through each well.

  • Sample Loading:

    • Load the entire volume of the pre-treated plasma sample (500 µL) onto the conditioned and equilibrated SPE plate.

    • Apply gentle vacuum to draw the sample through the sorbent at a slow, steady rate (approximately 1-2 mL/min).

  • Washing:

    • Wash the sorbent with 500 µL of 5% ammonium hydroxide in water to remove polar interferences.

  • Elution:

    • Place a clean 96-well collection plate in the manifold.

    • Elute the drospirenone from the sorbent with two aliquots of 125 µL of 100% acetonitrile.

    • The collected eluate (Eluate 1) contains the drospirenone and is ready for direct injection into the UPLC-MS/MS system.[1][2]

Visualized Experimental Workflow

The following diagram illustrates the step-by-step solid-phase extraction workflow for drospirenone.

SPE_Workflow cluster_prep Sample Preparation cluster_spe Solid-Phase Extraction (Oasis MAX) cluster_analysis Analysis start Start: Human Plasma Sample pretreat Dilute 1:1 with 4% H3PO4 start->pretreat load Load Sample pretreat->load condition Condition: 500 µL Methanol equilibrate Equilibrate: 500 µL Water condition->equilibrate equilibrate->load wash Wash: 500 µL 5% NH4OH load->wash elute Elute: 2 x 125 µL Acetonitrile wash->elute collect Collect Eluate 1 (Contains Drospirenone) elute->collect analysis UPLC-MS/MS Analysis collect->analysis

Caption: Solid-Phase Extraction Workflow for Drospirenone.

References

Method

Application Notes and Protocols for Cell-Based Assays to Screen the Progestogenic Activity of Drospirenone

For Researchers, Scientists, and Drug Development Professionals Introduction Drospirenone (B1670955) is a synthetic progestin utilized in oral contraceptives and menopausal hormone therapy.[1][2][3] It is an analog of sp...

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Drospirenone (B1670955) is a synthetic progestin utilized in oral contraceptives and menopausal hormone therapy.[1][2][3] It is an analog of spironolactone (B1682167) and exhibits a pharmacological profile similar to endogenous progesterone (B1679170), including progestogenic, anti-androgenic, and anti-mineralocorticoid activities.[4][5] Drospirenone's progestogenic effects are mediated through its interaction with the progesterone receptor (PR).[1][2][3] This document provides detailed protocols for cell-based assays to screen and characterize the progestogenic activity of drospirenone.

Progesterone Receptor Signaling Pathway

Drospirenone, as a progesterone receptor agonist, binds to the intracellular progesterone receptor (PR). Upon binding, the receptor undergoes a conformational change, dissociates from heat shock proteins, dimerizes, and translocates to the nucleus. Inside the nucleus, the drospirenone-PR complex binds to specific DNA sequences known as progesterone response elements (PREs) in the promoter regions of target genes, thereby modulating their transcription. This genomic pathway is central to the progestogenic effects of drospirenone.

Progesterone_Receptor_Signaling_Pathway Progesterone Receptor Signaling Pathway cluster_extracellular Extracellular Space cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Drospirenone Drospirenone PR Progesterone Receptor (PR) (inactive, bound to HSP) Drospirenone->PR Binds to HSP Heat Shock Proteins (HSP) PR_Drospirenone Drospirenone-PR Complex (active) PR->PR_Drospirenone Conformational Change Dimer Dimerized Drospirenone-PR Complex PR_Drospirenone->Dimer Dimerization PRE Progesterone Response Element (PRE) Dimer->PRE Translocation & Binding Transcription Modulation of Gene Transcription PRE->Transcription Initiates

Progesterone Receptor Signaling Pathway

Quantitative Data Summary

The following tables summarize the quantitative data for drospirenone's activity at various steroid receptors, providing a basis for comparison with other progestins.

Table 1: Receptor Binding Affinity of Drospirenone and Other Progestins

CompoundProgesterone Receptor (PR)Androgen Receptor (AR)Mineralocorticoid Receptor (MR)Glucocorticoid Receptor (GR)Estrogen Receptor (ER)
Reference Ligand Progesterone = 100%Dihydrotestosterone = 100%Aldosterone = 100%Dexamethasone = 100%Estradiol = 100%
Drospirenone 19-70%[1]Low Affinity[1]High Affinity[1]Very Low Affinity[1]No Binding[6]
Progesterone 100%Low100%ConsiderableNo Binding
Levonorgestrel HighHighNo measurable affinity--
Norethisterone Acetate In the range of drospirenone----
Cyproterone Acetate In the range of drospirenone~1.8% (of Drospirenone)No measurable affinity--

Table 2: Functional Activity of Drospirenone and Other Progestins

CompoundProgestogenic Activity (Transactivation)Anti-Androgenic ActivityAnti-Mineralocorticoid Activity
Drospirenone Agonist[1]Antagonist[7]Antagonist[5]
Progesterone AgonistAntagonist[7]Antagonist
Levonorgestrel AgonistAgonist[7]None
Norethisterone Acetate Agonist--
Cyproterone Acetate AgonistPotent AntagonistNone

Note: This table provides a qualitative summary of the primary functional activities.

Experimental Protocols

Progesterone Receptor Competitive Binding Assay

This assay determines the ability of a test compound, such as drospirenone, to compete with a radiolabeled ligand for binding to the progesterone receptor.

Competitive_Binding_Assay_Workflow Competitive Binding Assay Workflow A Prepare Receptor Source (e.g., T47D cell lysate) B Incubate Receptor with Radiolabeled Progestin ([3H]-R5020) and varying concentrations of Drospirenone A->B C Separate Bound from Free Radioligand (e.g., charcoal adsorption) B->C D Quantify Bound Radioactivity (Scintillation Counting) C->D E Data Analysis: Plot % Inhibition vs. [Drospirenone] Determine IC50 and Ki D->E

Competitive Binding Assay Workflow
  • T47D human breast cancer cells (or other PR-expressing cells)

  • Cell lysis buffer (e.g., Tris-HCl buffer with protease inhibitors)

  • Radiolabeled progestin (e.g., [³H]-R5020 or [³H]-Progesterone)

  • Unlabeled drospirenone and reference progestins

  • Dextran-coated charcoal suspension

  • Scintillation cocktail and scintillation counter

  • Cell Lysate Preparation:

    • Culture T47D cells to confluency.

    • Harvest cells and wash with ice-cold PBS.

    • Resuspend the cell pellet in ice-cold lysis buffer and homogenize.

    • Centrifuge the homogenate at high speed (e.g., 100,000 x g) to pellet cellular debris. The resulting supernatant contains the cytosolic progesterone receptors.

  • Competitive Binding Reaction:

    • In a series of microcentrifuge tubes, add a constant amount of the T47D cell lysate.

    • Add a fixed concentration of the radiolabeled progestin to each tube.

    • Add increasing concentrations of unlabeled drospirenone or a reference compound. Include a control with no unlabeled competitor (total binding) and a control with a high concentration of unlabeled progestin to determine non-specific binding.

    • Incubate the mixture at 4°C for a sufficient time to reach binding equilibrium (e.g., 16-24 hours).

  • Separation of Bound and Free Ligand:

    • Add an equal volume of ice-cold dextran-coated charcoal suspension to each tube.

    • Incubate on ice for 10-15 minutes with occasional vortexing. The charcoal will adsorb the free radioligand.

    • Centrifuge at low speed (e.g., 2,000 x g) for 10 minutes at 4°C to pellet the charcoal.

  • Quantification:

    • Carefully transfer the supernatant (containing the receptor-bound radioligand) to scintillation vials.

    • Add scintillation cocktail and measure the radioactivity using a scintillation counter.

  • Data Analysis:

    • Calculate the percentage of specific binding for each concentration of drospirenone.

    • Plot the percentage of specific binding against the logarithm of the drospirenone concentration to generate a competition curve.

    • Determine the IC50 value (the concentration of drospirenone that inhibits 50% of the specific binding of the radiolabeled ligand).

    • The IC50 value can be converted to the inhibition constant (Ki) using the Cheng-Prusoff equation.

Progesterone Receptor Transactivation (Reporter Gene) Assay

This assay measures the ability of drospirenone to activate the progesterone receptor, leading to the expression of a reporter gene (e.g., luciferase).

Reporter_Gene_Assay_Workflow Reporter Gene Assay Workflow A Culture T47D cells B Transfect cells with a PRE-luciferase reporter plasmid and a Renilla luciferase control plasmid A->B C Treat transfected cells with varying concentrations of Drospirenone B->C D Incubate for 24-48 hours C->D E Lyse cells and measure Firefly and Renilla luciferase activity D->E F Data Analysis: Normalize Firefly to Renilla activity. Plot normalized activity vs. [Drospirenone]. Determine EC50 E->F

Reporter Gene Assay Workflow
  • T47D cells

  • Cell culture medium (e.g., RPMI 1640) supplemented with charcoal-stripped fetal bovine serum (to remove endogenous steroids)

  • Reporter plasmid containing a progesterone response element (PRE) driving a luciferase gene

  • Control plasmid for normalization (e.g., Renilla luciferase)

  • Transfection reagent

  • Drospirenone and a reference agonist (e.g., progesterone)

  • Dual-luciferase reporter assay system

  • Luminometer

  • Cell Culture and Transfection:

    • Seed T47D cells in 24- or 96-well plates and allow them to attach overnight.

    • Co-transfect the cells with the PRE-luciferase reporter plasmid and the Renilla luciferase control plasmid using a suitable transfection reagent according to the manufacturer's instructions.[8]

    • Allow the cells to recover and express the plasmids for 24 hours.

  • Compound Treatment:

    • Prepare serial dilutions of drospirenone and the reference agonist in the appropriate cell culture medium.

    • Remove the transfection medium and replace it with the medium containing the test compounds.

    • Include a vehicle control (e.g., DMSO) and a positive control (progesterone).

  • Incubation:

    • Incubate the cells for 24 to 48 hours to allow for receptor activation and reporter gene expression.[9]

  • Luciferase Assay:

    • Lyse the cells using the lysis buffer provided in the dual-luciferase assay kit.

    • Measure the firefly and Renilla luciferase activities sequentially in a luminometer according to the kit's protocol.[10]

  • Data Analysis:

    • Normalize the firefly luciferase activity to the Renilla luciferase activity for each well to control for transfection efficiency and cell number.

    • Plot the normalized luciferase activity against the logarithm of the drospirenone concentration to generate a dose-response curve.

    • Determine the EC50 value, which is the concentration of drospirenone that produces 50% of the maximal response.[9]

Cell Proliferation (MTT) Assay

This assay assesses the effect of drospirenone on the proliferation of T47D cells.

  • T47D cells

  • Cell culture medium

  • Drospirenone

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or a solution of SDS in HCl)

  • 96-well plates

  • Microplate reader

  • Cell Seeding:

    • Seed T47D cells in a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) and allow them to attach overnight.

  • Compound Treatment:

    • Prepare serial dilutions of drospirenone in cell culture medium.

    • Remove the seeding medium and add 100 µL of the medium containing the test compound to each well. Include a vehicle control.

  • Incubation:

    • Incubate the plate for the desired period (e.g., 24, 48, or 72 hours).

  • MTT Addition:

    • Add 10-20 µL of MTT solution to each well.

    • Incubate the plate for 2-4 hours at 37°C, allowing the viable cells to convert the yellow MTT into purple formazan (B1609692) crystals.

  • Solubilization:

    • Carefully remove the medium containing MTT.

    • Add 100-150 µL of the solubilization solution to each well to dissolve the formazan crystals.[11]

    • Mix gently on a plate shaker to ensure complete solubilization.

  • Absorbance Measurement:

    • Measure the absorbance at a wavelength of 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to subtract background absorbance.

  • Data Analysis:

    • Calculate the percentage of cell viability for each treatment group relative to the vehicle control.

    • Plot the percentage of cell viability against the logarithm of the drospirenone concentration to determine the effect on cell proliferation.

Conclusion

The cell-based assays described in these application notes provide a robust framework for screening and characterizing the progestogenic activity of drospirenone. The progesterone receptor competitive binding assay allows for the determination of binding affinity, while the transactivation reporter gene assay provides a functional measure of receptor activation. The cell proliferation assay offers insights into the physiological consequences of drospirenone treatment in a relevant cell line. Together, these methods are essential tools for researchers, scientists, and drug development professionals working to understand the molecular pharmacology of drospirenone and other progestins.

References

Application

Application Notes and Protocols: Pharmacokinetic Modeling of Drospirenone/Ethinyl Estradiol in Diverse Populations

For Researchers, Scientists, and Drug Development Professionals These application notes provide a comprehensive overview of the pharmacokinetic (PK) properties of the combination drug product containing drospirenone (B16...

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the pharmacokinetic (PK) properties of the combination drug product containing drospirenone (B1670955) (DRSP) and ethinyl estradiol (B170435) (EE) across various populations. Detailed experimental protocols for quantifying these compounds in biological matrices are also included to support bioequivalence, pharmacokinetic, and pharmacodynamic studies.

Introduction

Drospirenone, a novel progestin, and ethinyl estradiol, a synthetic estrogen, are widely used in combination for oral contraception. Understanding the pharmacokinetic profile of this combination is crucial for ensuring its efficacy and safety in a diverse range of users. Factors such as ethnicity, organ function, and body mass index can influence drug absorption, distribution, metabolism, and excretion, thereby affecting systemic exposure and clinical outcomes.

Data Presentation: Pharmacokinetic Parameters

The following tables summarize the key pharmacokinetic parameters of drospirenone and ethinyl estradiol in different populations based on published clinical studies.

Healthy Female Volunteers

Table 1: Mean Pharmacokinetic Parameters of Drospirenone (3 mg) and Ethinyl Estradiol (0.03 mg) in Healthy Women [1][2][3]

ParameterDrospirenone (Mean, %CV)Ethinyl Estradiol (Mean, %CV)
Cycle/Day 1/11/1
No. of Subjects 2323
Cmax (ng/mL) 38.4 (25)99.7 (38)
tmax (h) 1.5 (1-2)1.5 (1-3)
AUC(0-24h) (ng·h/mL) 269 (21)599 (35)
t½ (h) 30.8 (23)-
Cycle/Day 1/21 (Steady State)1/21 (Steady State)
No. of Subjects 2323
Cmax (ng/mL) 70.3 (23)220 (41)
tmax (h) 1.5 (1-2)1.5 (1-2)
AUC(0-24h) (ng·h/mL) 839 (22)1580 (38)
t½ (h) 32.8 (21)-

CV: Coefficient of Variation

Influence of Ethnicity

Studies comparing the pharmacokinetics in Caucasian and Japanese women have shown no clinically significant differences in the exposure to either drospirenone or ethinyl estradiol.[1]

Table 2: Comparison of Steady-State Pharmacokinetic Parameters of Drospirenone (3 mg) / Ethinyl Estradiol (0.02 mg) in Caucasian and Japanese Women

ParameterCaucasian (n=23) Geometric Mean (CV%)Japanese (n=24) Geometric Mean (CV%)Ratio (Japanese/Caucasian) (90% CI)
Drospirenone
Cmax,ss (ng/mL)88.6 (23.3)85.0 (20.5)0.96 (0.86-1.07)
AUC(0-24h),ss (ng·h/mL)930 (24.3)977 (21.7)1.05 (0.95-1.17)
Ethinyl Estradiol
Cmax,ss (pg/mL)104 (48.4)93.3 (58.5)0.90 (0.66-1.22)
AUC(0-24h),ss (pg·h/mL)785 (51.8)799 (64.2)1.02 (0.76-1.38)
Renal Impairment

The use of drospirenone/ethinyl estradiol is contraindicated in patients with severe renal insufficiency.[2][3] Studies in women with mild to moderate renal impairment have shown that while there is a slight increase in drospirenone exposure in moderately impaired individuals, it is not considered clinically significant.[4]

Table 3: Mean Pharmacokinetic Parameters of Drospirenone (3 mg daily for 14 days) in Women with Normal and Impaired Renal Function [3]

Renal Function GroupCmax (ng/mL)tmax (h)AUC(0-24h) (ng·h/mL)t½ (h)
Normal (n=10) 66.21.5769.433.6
Mild Impairment (n=10) 66.81.5772.335.1
Moderate Impairment (n=8) 77.21.51055.942.8
Hepatic Impairment

The use of drospirenone/ethinyl estradiol is contraindicated in patients with hepatic dysfunction.[2][5] In women with moderate hepatic impairment, the mean terminal half-life of drospirenone was found to be 1.8 times greater than in women with normal hepatic function.[1][2] Due to the contraindication, detailed pharmacokinetic studies in this population are limited.

Obesity

Obesity can modestly reduce the plasma concentrations of drospirenone and ethinyl estradiol.[6] This is thought to be due to body weight-related differences in metabolism rates.[6] While some studies have investigated the impact of obesity on the pharmacokinetics of oral contraceptives, specific data for the drospirenone/ethinyl estradiol combination is still emerging. One study in obese women using two different regimens of ethinylestradiol/drospirenone found no significant changes in body weight, blood pressure, or fasting blood glucose over 24 cycles.

Experimental Protocols

Quantification of Drospirenone and Ethinyl Estradiol in Human Plasma by LC-MS/MS

This protocol outlines a method for the simultaneous quantification of drospirenone and ethinyl estradiol in human plasma using liquid chromatography with tandem mass spectrometry (LC-MS/MS).

3.1.1. Materials and Reagents

  • Drospirenone and Ethinyl Estradiol reference standards

  • Internal Standard (IS), e.g., Drospirenone-d4 and Ethinyl Estradiol-d4

  • Human plasma (with anticoagulant, e.g., K2EDTA)

  • Methanol (B129727) (HPLC grade)

  • Acetonitrile (HPLC grade)

  • Formic acid

  • Ammonium formate

  • Water (deionized, 18 MΩ·cm)

  • Solid Phase Extraction (SPE) cartridges (e.g., Oasis HLB)

3.1.2. Instrumentation

  • High-Performance Liquid Chromatography (HPLC) system

  • Tandem mass spectrometer with an electrospray ionization (ESI) source

  • Analytical column (e.g., C18, 50 x 2.1 mm, 5 µm)

3.1.3. Sample Preparation (Solid Phase Extraction)

  • Thaw plasma samples at room temperature.

  • To 500 µL of plasma, add 50 µL of internal standard working solution. Vortex for 10 seconds.

  • Condition the SPE cartridge with 1 mL of methanol followed by 1 mL of water.

  • Load the plasma sample onto the conditioned SPE cartridge.

  • Wash the cartridge with 1 mL of 5% methanol in water.

  • Elute the analytes with 1 mL of methanol.

  • Evaporate the eluate to dryness under a stream of nitrogen at 40°C.

  • Reconstitute the residue in 100 µL of mobile phase.

3.1.4. LC-MS/MS Analysis [7][8]

  • Mobile Phase A: 0.1% Formic acid in water

  • Mobile Phase B: 0.1% Formic acid in acetonitrile

  • Flow Rate: 0.4 mL/min

  • Injection Volume: 10 µL

  • Gradient Program:

    • 0-0.5 min: 30% B

    • 0.5-2.5 min: 30-90% B

    • 2.5-3.0 min: 90% B

    • 3.0-3.1 min: 90-30% B

    • 3.1-4.0 min: 30% B

  • Mass Spectrometry:

    • Ionization Mode: ESI Positive for Drospirenone, ESI Negative for Ethinyl Estradiol

    • MRM Transitions:

      • Drospirenone: e.g., m/z 367.2 → 299.1

      • Drospirenone-d4 (IS): e.g., m/z 371.2 → 303.1

      • Ethinyl Estradiol: e.g., m/z 295.1 → 145.1

      • Ethinyl Estradiol-d4 (IS): e.g., m/z 299.1 → 145.1

3.1.5. Data Analysis

  • Construct calibration curves by plotting the peak area ratio of the analyte to the internal standard against the nominal concentration of the calibration standards.

  • Use a weighted (1/x²) linear regression to fit the data.

  • Quantify unknown samples using the calibration curve.

Quantification of Drospirenone in Serum by Radioimmunoassay (RIA)

This protocol describes a competitive radioimmunoassay for the quantification of drospirenone in serum.

3.2.1. Materials and Reagents [9][10][11][12][13]

  • Drospirenone standard

  • ¹²⁵I-labeled Drospirenone (tracer)

  • Drospirenone-specific antibody (primary antibody)

  • Secondary antibody (e.g., goat anti-rabbit IgG)

  • Normal rabbit serum

  • Assay buffer (e.g., phosphate-buffered saline with 0.1% gelatin)

  • Polyethylene glycol (PEG) solution

  • Scintillation cocktail

  • Serum samples

3.2.2. Instrumentation

  • Gamma counter or liquid scintillation counter

3.2.3. Assay Procedure [9][12]

  • Prepare a standard curve by serially diluting the drospirenone standard in assay buffer.

  • In duplicate tubes, add 100 µL of standard, quality control, or unknown serum sample.

  • Add 100 µL of ¹²⁵I-labeled drospirenone to all tubes.

  • Add 100 µL of diluted primary antibody to all tubes except the non-specific binding (NSB) tubes. Add 100 µL of assay buffer to the NSB tubes.

  • Vortex and incubate for 2 hours at room temperature or overnight at 4°C.

  • Add 100 µL of secondary antibody and 100 µL of normal rabbit serum to all tubes.

  • Vortex and incubate for 30 minutes at room temperature.

  • Add 1 mL of cold PEG solution to all tubes to precipitate the antibody-bound fraction.

  • Vortex and centrifuge at 3000 x g for 20 minutes at 4°C.

  • Decant the supernatant.

  • Measure the radioactivity of the pellet in a gamma counter.

3.2.4. Data Analysis [13]

  • Calculate the percentage of tracer bound for each standard, control, and sample.

  • Construct a standard curve by plotting the percentage of tracer bound against the logarithm of the drospirenone concentration for the standards.

  • Determine the concentration of drospirenone in the unknown samples by interpolating their percentage of tracer bound from the standard curve.

Visualizations

Experimental Workflow for LC-MS/MS Analysis

LCMSMS_Workflow cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing plasma Plasma Sample is Add Internal Standard plasma->is spe Solid Phase Extraction is->spe evap Evaporation spe->evap recon Reconstitution evap->recon hplc HPLC Separation recon->hplc msms Tandem MS Detection hplc->msms cal Calibration Curve Construction msms->cal quant Quantification cal->quant

Caption: Workflow for LC-MS/MS quantification of drospirenone and ethinyl estradiol.

Experimental Workflow for Radioimmunoassay (RIA)

RIA_Workflow cluster_reaction Competitive Binding Reaction cluster_separation Separation of Bound/Free Fractions cluster_detection Detection & Analysis sample Sample/Standard tracer Add 125I-Tracer sample->tracer ab1 Add Primary Antibody tracer->ab1 inc1 Incubation ab1->inc1 ab2 Add Secondary Antibody inc1->ab2 peg Add PEG ab2->peg cent Centrifugation peg->cent count Gamma Counting cent->count curve Standard Curve count->curve interp Interpolation curve->interp

Caption: Workflow for radioimmunoassay of drospirenone.

Signaling Pathway of Drospirenone and Ethinyl Estradiol

Hormone_Signaling cluster_drsp Drospirenone (Progestogenic) cluster_ee Ethinyl Estradiol (Estrogenic) cluster_nuclear Nuclear Signaling (Genomic) cluster_effects Physiological Effects cluster_other_drsp Additional Drospirenone Effects DRSP Drospirenone PR Progesterone Receptor (PR) DRSP->PR Binds to MR Mineralocorticoid Receptor (MR) DRSP->MR Blocks AR Androgen Receptor (AR) DRSP->AR Blocks Dimer_PR PR Dimerization PR->Dimer_PR EE Ethinyl Estradiol ER Estrogen Receptor (ER) EE->ER Binds to Dimer_ER ER Dimerization ER->Dimer_ER Translocation_PR Nuclear Translocation Dimer_PR->Translocation_PR Translocation_ER Nuclear Translocation Dimer_ER->Translocation_ER PRE Progesterone Response Element (PRE) Translocation_PR->PRE ERE Estrogen Response Element (ERE) Translocation_ER->ERE Transcription_PR Gene Transcription PRE->Transcription_PR Transcription_ER Gene Transcription ERE->Transcription_ER Ovulation Suppression of Ovulation Transcription_PR->Ovulation Cervical_Mucus Thickening of Cervical Mucus Transcription_PR->Cervical_Mucus Transcription_ER->Ovulation Endometrium Alteration of Endometrium Transcription_ER->Endometrium Anti_Mineralocorticoid Anti-Mineralocorticoid Effect MR->Anti_Mineralocorticoid Anti_Androgenic Anti-Androgenic Effect AR->Anti_Androgenic

References

Method

Application Notes and Protocols for the Use of Radiolabeled Drospirenone in Metabolic Pathway Studies

For Researchers, Scientists, and Drug Development Professionals Introduction These application notes provide a comprehensive overview of the use of radiolabeled drospirenone (B1670955), particularly [¹⁴C]-drospirenone, i...

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

These application notes provide a comprehensive overview of the use of radiolabeled drospirenone (B1670955), particularly [¹⁴C]-drospirenone, in the elucidation of its metabolic pathways. Understanding the absorption, distribution, metabolism, and excretion (ADME) of a drug candidate is a critical component of drug development. The use of radiolabeled compounds is the gold standard for quantitative ADME studies, providing a complete picture of the fate of a drug and its metabolites in the body. Drospirenone, a synthetic progestin, undergoes extensive metabolism in humans. This document outlines the known metabolic pathways, provides quantitative data from human studies, and details the experimental protocols for conducting such research.

Metabolic Pathways of Drospirenone

Drospirenone is extensively metabolized after oral administration, with very little of the parent drug excreted unchanged in the urine and feces. The primary metabolic pathways involve the reduction of the double bond in the A-ring and the opening of the γ-lactone ring, followed by sulfate (B86663) and glucuronide conjugation.

The two major inactive metabolites of drospirenone are:

  • The acid form of drospirenone (M11): Formed by the opening of the lactone ring.

  • 4,5-dihydro-drospirenone-3-sulfate (M14): A product of reduction and subsequent sulfation.

Further metabolism leads to the formation of numerous other metabolites, with approximately 20 identified in urine and feces, most of which are glucuronide and sulfate conjugates.

drospirenone_metabolism cluster_phase1 Phase I Metabolism cluster_phase2 Phase II Metabolism drospirenone Drospirenone acid_form Acid form of Drospirenone (M11) (Lactone ring opening) drospirenone->acid_form Hydrolysis dihydro_drospirenone 4,5-dihydro-drospirenone drospirenone->dihydro_drospirenone Reduction glucuronide_conjugates Glucuronide Conjugates acid_form->glucuronide_conjugates Glucuronidation dihydro_drospirenone_sulfate 4,5-dihydro-drospirenone-3-sulfate (M14) dihydro_drospirenone->dihydro_drospirenone_sulfate Sulfation dihydro_drospirenone->glucuronide_conjugates Glucuronidation sulfate_conjugates Other Sulfate Conjugates

Quantitative Metabolite Data

The following tables summarize the quantitative data from a human ADME study involving the oral administration of [¹⁴C]-drospirenone to healthy female volunteers. This data is crucial for understanding the relative importance of different metabolic pathways.

Table 1: Excretion of Radioactivity after a Single Oral Dose of [¹⁴C]-Drospirenone

Excretion RouteMean % of Administered Radioactivity
Urine32.1%
Feces49.6%
Total Recovery 81.7%

Table 2: Major Metabolites in Human Plasma, Urine, and Feces (% of Administered Dose)

MetabolitePlasma (AUC % of total radioactivity)Urine (% of dose)Feces (% of dose)
Drospirenone15.3%<1%<1%
Acid form of drospirenone (M11)30-40%MajorMajor
4,5-dihydro-drospirenone-3-sulfate (M14)10-20%MajorMajor
Glucuronide ConjugatesNot specified12.6%1.4%
Sulfate Conjugates (other than M14)Not specified3.5%1.1%

Note: The data presented is a summary from available literature and regulatory documents. The original study report (Schering 308 095) should be consulted for a more detailed breakdown.

Experimental Protocols

This section provides a detailed methodology for a typical human ADME study using radiolabeled drospirenone.

Protocol 1: Human Absorption, Metabolism, and Excretion (AME) Study with [¹⁴C]-Drospirenone

1. Objectives:

  • To determine the routes and rates of excretion of total radioactivity after a single oral dose of [¹⁴C]-drospirenone.

  • To identify and quantify the major circulating metabolites in plasma.

  • To characterize the metabolic profile in urine and feces.

2. Study Design:

  • Subjects: Healthy female volunteers of non-childbearing potential.

  • Design: Open-label, single-dose, mass balance study.

  • Investigational Product: A single oral dose of drospirenone containing a trace amount of [¹⁴C]-drospirenone (typically 100 µCi).

3. Materials and Methods:

  • Radiolabeled Compound: [¹⁴C]-drospirenone, with the radiolabel positioned at a metabolically stable position to prevent its loss during biotransformation.

  • Dose Administration: Subjects receive a single oral dose of the radiolabeled drug formulation.

  • Sample Collection:

    • Blood/Plasma: Serial blood samples are collected at predefined time points post-dose to characterize the pharmacokinetic profile of total radioactivity and drospirenone.

    • Urine and Feces: All urine and feces are collected from pre-dose until the radioactivity levels in the excreta are negligible (typically <1% of the administered dose in 24 hours).

  • Sample Analysis:

    • Total Radioactivity Measurement: Radioactivity in plasma, urine, and feces is measured by liquid scintillation counting (LSC).

    • Metabolite Profiling:

      • Plasma, urine, and fecal homogenate samples are subjected to chromatographic separation (e.g., HPLC).

      • Radiolabeled components are detected using an online radioactivity detector.

    • Metabolite Identification: The structure of the metabolites is elucidated using mass spectrometry (LC-MS/MS) and NMR spectroscopy.

AME_workflow start Start: Healthy Female Volunteers dosing Administer Single Oral Dose of [14C]-Drospirenone start->dosing sample_collection Sample Collection dosing->sample_collection blood Blood/Plasma (serial) sample_collection->blood urine Urine (complete collection) sample_collection->urine feces Feces (complete collection) sample_collection->feces analysis Sample Analysis blood->analysis urine->analysis feces->analysis lsc Total Radioactivity (LSC) analysis->lsc hplc Metabolite Profiling (HPLC with Radio-detection) analysis->hplc reporting Data Analysis and Reporting lsc->reporting ms_nmr Metabolite Identification (LC-MS/MS, NMR) hplc->ms_nmr ms_nmr->reporting

Protocol 2: In Vitro Metabolism of [¹⁴C]-Drospirenone using Human Liver Preparations

1. Objectives:

  • To investigate the in vitro metabolic profile of drospirenone in human liver microsomes and hepatocytes.

  • To identify the cytochrome P450 (CYP) enzymes involved in the oxidative metabolism of drospirenone.

2. Materials and Methods:

  • Test System: Pooled human liver microsomes (HLM) and cryopreserved human hepatocytes.

  • Incubation: [¹⁴C]-drospirenone is incubated with HLM in the presence of NADPH or with hepatocytes in a suitable culture medium.

  • Analysis: At various time points, aliquots of the incubation mixture are taken and the reaction is quenched. The samples are then analyzed by LC-MS/MS to identify and quantify the metabolites formed.

  • Reaction Phenotyping: To identify the specific CYP enzymes involved, incubations are performed with specific chemical inhibitors of CYP enzymes or with recombinant human CYP enzymes.

Conclusion

The use of radiolabeled drospirenone has been instrumental in defining its metabolic fate in humans. The extensive metabolism to numerous metabolites, with the acid form and a dihydro-sulfate conjugate being the most prominent, highlights the importance of comprehensive ADME studies in drug development. The provided protocols offer a framework for conducting both in vivo and in vitro studies to further investigate the metabolism of drospirenone and other novel drug candidates. These studies are essential for a thorough understanding of a drug's disposition and for ensuring its safety and efficacy.

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Troubleshooting Drospirenone Instability in Acidic Solutions

This technical support center is designed to assist researchers, scientists, and drug development professionals in understanding and troubleshooting the instability of drospirenone (B1670955) in acidic solutions. The fol...

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed to assist researchers, scientists, and drug development professionals in understanding and troubleshooting the instability of drospirenone (B1670955) in acidic solutions. The following troubleshooting guides and frequently asked questions (FAQs) provide direct answers to specific issues that may be encountered during experimentation.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

1. What is the primary degradation pathway of drospirenone in acidic solutions?

Under acidic conditions, drospirenone is susceptible to hydrolysis.[1] The major degradation pathway involves the formation of 3-oxo-15α,16α-dihydro-3'H-cyclopropa-17α-pregna-4,6-diene-21,17-carbolactone.[1][2]

2. I am observing significant degradation of my drospirenone sample in an acidic solution. What are the likely causes and how can I mitigate this?

Significant degradation of drospirenone in acidic solutions is often due to harsh experimental conditions. Consider the following factors:

  • Acid Concentration and pH: Higher acid concentrations (lower pH) accelerate degradation.

  • Temperature: Elevated temperatures increase the rate of hydrolytic degradation.

  • Duration of Exposure: Longer exposure to acidic conditions will result in greater degradation.

Troubleshooting Steps:

  • Reduce Acid Strength: If your protocol allows, use a less concentrated acid or adjust the pH to a less acidic value.

  • Lower the Temperature: Perform experiments at room temperature or below, if possible.

  • Minimize Exposure Time: Reduce the time your drospirenone sample is in contact with the acidic solution.

  • Use a Co-solvent: Preparing stock solutions in a non-aqueous, water-miscible solvent like methanol (B129727) before dilution in an acidic medium can sometimes help minimize initial shock and degradation.

3. My HPLC analysis shows multiple unexpected peaks after subjecting drospirenone to acidic stress. What could be the reason?

While there is one primary degradation product, the presence of multiple peaks could indicate:

  • Secondary Degradation: The primary degradant may be further degrading under the stress conditions.

  • Impurities in the Starting Material: The initial drospirenone sample may contain impurities that are also degrading or reacting.

  • Interaction with Excipients: If you are working with a formulated product, the excipients may interact with drospirenone or its degradation products under acidic stress.

Troubleshooting Steps:

  • Analyze a Control Sample: Run a control sample of drospirenone that has not been subjected to acidic stress to identify any pre-existing impurities.

  • Use a High-Purity Standard: If possible, use a certified reference standard of drospirenone to confirm the identity of the main peak and differentiate it from impurities.

  • Optimize Chromatographic Method: Adjusting the mobile phase composition, pH, or gradient can help to better separate the different peaks for individual analysis.

  • Employ Mass Spectrometry (LC-MS): For definitive identification of the unknown peaks, hyphenated techniques like LC-MS are invaluable for structural elucidation.[1]

4. I am not observing any significant degradation of drospirenone under my acidic stress conditions. What should I do?

If you are not seeing the expected degradation, your stress conditions may be too mild. Drospirenone is known to be relatively stable under certain conditions.[1]

Troubleshooting Steps:

  • Increase Stressor Concentration: Use a higher concentration of acid (e.g., move from 0.1 M HCl to 1 M HCl).[1]

  • Increase Temperature: Elevate the temperature of the study (e.g., from room temperature to 80°C).[1][2][3]

  • Extend the Duration: Increase the exposure time to the acidic conditions.

  • Stepwise Approach: It is recommended to use a stepwise approach to achieve a target degradation of 5-20%, which is ideal for understanding the degradation pathway.[1]

5. How can I stabilize drospirenone in an acidic formulation?

While specific stabilization strategies for drospirenone in acidic solutions are not extensively published, general principles for stabilizing acid-labile drugs can be applied:

  • pH Control: The most critical factor is to control the pH of the formulation. Use appropriate buffer systems (e.g., citrate, acetate (B1210297), or phosphate (B84403) buffers) to maintain the pH in a range where drospirenone is more stable.[4]

  • Excipient Selection: Carefully select excipients that do not promote acidic microenvironments.

  • Complexation: The use of complexing agents like cyclodextrins can encapsulate the drug molecule and protect it from the acidic environment.[5]

  • Microencapsulation: Encapsulating drospirenone in a protective polymer matrix can provide a physical barrier against the acidic solution.

Data on Drospirenone Degradation in Acidic Conditions

The following tables summarize quantitative data from forced degradation studies of drospirenone under various acidic conditions.

Table 1: Effect of Acid Concentration and Temperature on Drospirenone Degradation

AcidConcentrationTemperatureTime% DegradationReference
HCl0.1 M80°C1 hour~34%[6]
HCl1 MRoom Temp.30 min~20%[3]
HCl0.1 N80°C1 hourNot specified[2]
HCl0.5 N80°C1 hourNot specified[2]
HCl1.0 N80°C1 hourNot specified[2]
HCl0.1 NRoom Temp.30 minNot specified[7]

Table 2: Summary of Drospirenone Stability Under Various Stress Conditions

Stress ConditionObservationReference
Acidic HydrolysisDegradation occurs, with the rate dependent on acid concentration and temperature.[1][6][8]
Alkaline HydrolysisSignificant degradation observed.[1][6][8]
OxidativeDegradation occurs in the presence of oxidizing agents like H₂O₂.[1][6][8][9]
ThermalRelatively stable.[1][8]
PhotolyticRelatively stable.[1][8]

Experimental Protocols

Protocol 1: Forced Degradation Study of Drospirenone under Acidic Conditions

This protocol outlines a general procedure for subjecting drospirenone to acidic stress as per ICH guidelines.

1. Preparation of Stock Solution:

  • Accurately weigh and dissolve drospirenone in a suitable solvent (e.g., methanol or a 1:1 mixture of methanol and water) to prepare a stock solution of approximately 1 mg/mL.[1]

2. Stress Conditions:

  • In a volumetric flask, mix 1 mL of the drospirenone stock solution with 1 mL of 0.1 M or 1 M hydrochloric acid (HCl).[1]

  • Keep the solution at a constant temperature, for example, 80°C, for a specified duration (e.g., 30 minutes to 1 hour).[1]

  • After the incubation period, cool the solution to room temperature.

  • Neutralize the solution with an appropriate amount of sodium hydroxide (B78521) (NaOH).[1]

  • Dilute the final solution to a suitable volume with the mobile phase to be used for analysis.[1]

3. Sample Analysis:

  • Analyze the stressed samples, along with a non-stressed control sample, using a validated stability-indicating HPLC method (see Protocol 2).

Protocol 2: Stability-Indicating HPLC Method for Drospirenone and its Degradation Products

This is a composite method based on several published procedures. Method validation according to ICH guidelines is essential before routine use.

1. Chromatographic Conditions:

  • Column: A C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size) is commonly used.[9]

  • Mobile Phase: A mixture of an aqueous buffer (e.g., ammonium (B1175870) acetate or potassium phosphate) and an organic solvent (e.g., acetonitrile (B52724) or methanol) is typical. The pH of the mobile phase should be optimized to achieve good separation.[9][10]

  • Flow Rate: A flow rate of 1.0 mL/min is often used.

  • Detection: UV detection at a wavelength where both drospirenone and its degradation products have adequate absorbance (e.g., 245 nm or 270 nm).[6]

  • Column Temperature: Maintaining a constant column temperature (e.g., 25-30°C) is recommended for reproducible results.

2. Preparation of Standard and Sample Solutions:

  • Standard Solution: Prepare a solution of drospirenone reference standard in the mobile phase at a known concentration.

  • Sample Solution: Dilute the neutralized and diluted stressed samples from Protocol 1 with the mobile phase to a concentration within the linear range of the method.

3. Analysis:

  • Inject equal volumes of the standard and sample solutions into the HPLC system.

  • Record the chromatograms and determine the peak areas for drospirenone and its degradation products.

  • Calculate the percentage of degradation by comparing the peak area of drospirenone in the stressed sample to that in the non-stressed control.

Visualizations

Drospirenone_Degradation_Pathway Drospirenone Drospirenone Acid Acidic Conditions (H+, Heat) Drospirenone->Acid DegradationProduct 3-oxo-15α,16α-dihydro-3'H-cyclopropa-17α-pregna-4,6-diene-21,17-carbolactone Acid->DegradationProduct Experimental_Workflow cluster_prep Sample Preparation cluster_analysis Analysis cluster_results Results PrepStock Prepare Drospirenone Stock Solution (1 mg/mL) AddAcid Mix with Acidic Solution (e.g., 0.1M HCl) PrepStock->AddAcid Stress Apply Stress (e.g., 80°C for 1h) AddAcid->Stress Neutralize Neutralize Solution Stress->Neutralize Dilute Dilute to Working Concentration Neutralize->Dilute HPLC HPLC Analysis Dilute->HPLC Data Data Acquisition and Processing HPLC->Data Report Calculate % Degradation and Identify Degradants Data->Report Troubleshooting_Tree Start Instability Issue with Drospirenone in Acidic Solution Problem What is the observed problem? Start->Problem HighDeg Excessive Degradation Problem->HighDeg > 20% degradation LowDeg No/Low Degradation Problem->LowDeg < 5% degradation ExtraPeaks Unexpected Peaks Problem->ExtraPeaks Multiple peaks Sol_HighDeg Reduce Stress: - Lower acid concentration - Decrease temperature - Shorten exposure time HighDeg->Sol_HighDeg Sol_LowDeg Increase Stress: - Higher acid concentration - Increase temperature - Lengthen exposure time LowDeg->Sol_LowDeg Sol_ExtraPeaks Investigate Source: - Analyze control sample - Use high-purity standard - Optimize HPLC method - Use LC-MS for identification ExtraPeaks->Sol_ExtraPeaks

References

Optimization

Technical Support Center: Optimizing HPLC Separation of Drospirenone and its Degradation Products

Welcome to the technical support center for the analysis of drospirenone (B1670955) and its degradation products. This resource is designed for researchers, scientists, and drug development professionals to provide troub...

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the analysis of drospirenone (B1670955) and its degradation products. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) to assist in your HPLC-based experiments.

Frequently Asked Questions (FAQs)

Q1: What are the common degradation pathways for drospirenone?

Drospirenone is susceptible to degradation under hydrolytic (acidic and alkaline) and oxidative conditions.[1][2][3] It is relatively stable under thermal and photolytic stress.[1][2]

  • Alkaline Hydrolysis: This is a major degradation pathway for drospirenone.[2][4] It can lead to the formation of 17α-(3-hydroxy propyl)-6β, 7β, 15β, 16β-dimethylene-5β-androstane-3β,5,17β triol.[2][5][6]

  • Acidic Hydrolysis: Under acidic conditions, drospirenone can degrade to form 3-oxo-15α,16α-dihydro-3'H-cyclopropa-17α-pregna-4,6-diene-21,17-carbolactone.[2][5][6]

  • Oxidative Degradation: Exposure to oxidizing agents like hydrogen peroxide can lead to the formation of a biphenyl (B1667301) moiety as a degradation product.[2][7][8]

Q2: Which HPLC columns are suitable for the separation of drospirenone and its degradation products?

Reverse-phase columns are the most commonly used for this separation. C18 columns are a popular choice, but other stationary phases can offer different selectivity.[2]

  • Nova-Pak CN [1][9]

  • RESTEX allure C18 [4]

  • BDS Hypersil C18 [10][11]

  • C18 Thermo Hypersil BDS [8][12]

Q3: What are typical mobile phases used for this analysis?

A mixture of an aqueous buffer and an organic modifier is standard. The choice of organic modifier and pH of the aqueous phase can significantly impact the separation.[2]

Troubleshooting Guides

This section addresses specific issues you may encounter during the HPLC analysis of drospirenone.

Problem: Poor Resolution Between Drospirenone and Degradation Products

Possible CauseRecommended Solution
Inappropriate Mobile Phase Composition Adjust the ratio of the organic modifier (e.g., acetonitrile, methanol) to the aqueous phase. A systematic evaluation of different solvent ratios in isocratic or gradient elution mode is recommended.[2]
Incorrect pH of the Mobile Phase The pH of the mobile phase can significantly influence the retention and selectivity of ionizable compounds. Experiment with different pH values of the aqueous buffer to optimize separation.[2]
Suboptimal Column Chemistry If adjusting the mobile phase is insufficient, consider using a different stationary phase. C18 columns are commonly used, but other phases like C8 or phenyl columns might offer different selectivity.[2]

Problem: Asymmetric or Tailing Peaks

Possible CauseRecommended Solution
Secondary Interactions with Stationary Phase Ensure the pH of the mobile phase is appropriate to suppress any unwanted interactions between the analyte and residual silanols on the silica-based column. Adding a small amount of a competing base (e.g., triethylamine) to the mobile phase can sometimes help.[2]
Column Overload Reduce the concentration or injection volume of the sample.[2]
Column Degradation If the column has been used extensively, its performance may have deteriorated. Replace the column with a new one of the same type.[2]

Problem: Inconsistent Retention Times

Possible CauseRecommended Solution
Fluctuations in Mobile Phase Composition Ensure the mobile phase is thoroughly mixed and degassed. If using an online mixing system, check for proper functioning of the proportioning valves.[2][14]
Temperature Variations Use a column oven to maintain a constant and controlled temperature throughout the analysis.[2][15]
Pump Malfunction Check for leaks, salt buildup, and unusual noises from the pump. Ensure pump seals are in good condition.[16]

Data Presentation: Comparative HPLC Methods

The following table summarizes various reported HPLC methods for the analysis of drospirenone, providing a quick reference for method development.

ParameterMethod 1Method 2Method 3Method 4
Column Nova-Pak CN[1]RESTEX allure C18[4]BDS Hypersil C18[10][11]C18 Thermo Hypersil BDS[8][12]
Mobile Phase K2HPO4 50 mM:Acetonitrile (60:40, v/v), pH 8.0[1]Methanol:Water (65:35 v/v)[4]Acetonitrile:Water (60:40 v/v)[10][11]Ammonium acetate:Acetonitrile (70:30)[8][12]
Flow Rate 1.0 mL/min[1]Not Specified1.0 mL/min[10][11]1.0 mL/min[8][12]
Detection 245 nm[1]247 nm[4]271 nm[10][11]PDA Detector[8][12]

Experimental Protocols

Protocol 1: Forced Degradation Studies

This protocol outlines the methodology for conducting forced degradation studies on drospirenone to identify potential degradation products.

1. Preparation of Stock Solution:

  • Prepare a stock solution of drospirenone in a suitable solvent (e.g., methanol or mobile phase) at a concentration of 1 mg/mL.[4][13]

2. Stress Conditions:

  • Acidic Hydrolysis:

    • Mix 1 mL of the stock solution with 1 mL of 0.1 M HCl in a 10 mL volumetric flask.[2]

    • Keep the solution at 80°C for 1 hour.[5]

    • Cool the solution and neutralize it with an appropriate amount of NaOH.[1][2]

    • Dilute to the final volume with the mobile phase.[2]

  • Alkaline Hydrolysis:

    • Mix 1 mL of the stock solution with 1 mL of 0.1 M NaOH in a 10 mL volumetric flask.[2]

    • Keep the solution at 80°C for 30 minutes.[2]

    • Cool the solution and neutralize it with an appropriate amount of HCl.[2]

    • Dilute to the final volume with the mobile phase.[2]

  • Oxidative Degradation:

    • Mix 2 mL of the stock solution with 8 mL of 3% H₂O₂ in a 10 mL volumetric flask.[2]

    • Keep the solution at room temperature or 80°C for 30 minutes to 1 hour.[2]

    • Dilute to the final volume with the mobile phase.[2]

  • Thermal Degradation:

    • Spread a thin layer of solid drospirenone powder in a petri dish.[2]

    • Expose it to a temperature of 80°C for 5 days.[2]

    • Prepare a solution of the stressed solid in the mobile phase at the desired concentration.[2]

  • Photolytic Degradation:

    • Spread a thin layer of solid drospirenone powder in a petri dish.[2]

    • Expose it to UV and visible light for 5 days.[2]

    • Prepare a solution of the stressed solid in the mobile phase at the desired concentration.[2]

3. Sample Analysis:

  • Analyze the stressed samples, along with a non-stressed control sample, using a suitable stability-indicating HPLC method.[2]

Visualizations

Drospirenone Degradation Pathways

G Drospirenone Drospirenone Acid_Hydrolysis Acidic Hydrolysis Drospirenone->Acid_Hydrolysis Alkaline_Hydrolysis Alkaline Hydrolysis Drospirenone->Alkaline_Hydrolysis Oxidative_Degradation Oxidative Degradation Drospirenone->Oxidative_Degradation Deg_Product_A 3-oxo-15α,16α-dihydro-3'H-cyclopropa- 17α-pregna-4,6-diene-21,17-carbolactone Acid_Hydrolysis->Deg_Product_A Deg_Product_B 17α-(3-hydroxy propyl)-6β, 7β, 15β, 16β- dimethylene-5β-androstane-3β,5,17β triol Alkaline_Hydrolysis->Deg_Product_B Deg_Product_C Biphenyl Moiety Oxidative_Degradation->Deg_Product_C

Caption: Major degradation pathways of drospirenone under stress conditions.

HPLC Troubleshooting Workflow

G Start HPLC Problem Encountered Check_Resolution Poor Resolution? Start->Check_Resolution Check_Peak_Shape Asymmetric/Tailing Peaks? Check_Resolution->Check_Peak_Shape No Adjust_Mobile_Phase Adjust Mobile Phase (Composition/pH) Check_Resolution->Adjust_Mobile_Phase Yes Check_Retention_Time Inconsistent Retention Times? Check_Peak_Shape->Check_Retention_Time No Check_Interactions Check for Secondary Interactions (pH) Check_Peak_Shape->Check_Interactions Yes Check_Mobile_Phase_Prep Ensure Proper Mobile Phase Mixing/Degassing Check_Retention_Time->Check_Mobile_Phase_Prep Yes End Problem Resolved Check_Retention_Time->End No Change_Column Consider Different Column Chemistry Adjust_Mobile_Phase->Change_Column If Unsuccessful Adjust_Mobile_Phase->End Successful Change_Column->End Reduce_Concentration Reduce Sample Concentration/Volume Check_Interactions->Reduce_Concentration If Unsuccessful Check_Interactions->End Successful Reduce_Concentration->End Control_Temperature Use Column Oven Check_Mobile_Phase_Prep->Control_Temperature If Unsuccessful Check_Mobile_Phase_Prep->End Successful Control_Temperature->End

Caption: A logical workflow for troubleshooting common HPLC issues.

References

Troubleshooting

Matrix effects in LC-MS/MS analysis of ethinyl estradiol in human plasma

This guide provides troubleshooting advice and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals address challenges related to matrix effects in the liquid chromatograp...

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides troubleshooting advice and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals address challenges related to matrix effects in the liquid chromatography-tandem mass spectrometry (LC-MS/MS) analysis of ethinyl estradiol (B170435) in human plasma.

Troubleshooting Guide

Q1: What are matrix effects, and how do they impact the analysis of ethinyl estradiol?

A: Matrix effect is the alteration of ionization efficiency (suppression or enhancement) of an analyte by the presence of co-eluting, undetected components in the sample matrix.[1][2] In the analysis of ethinyl estradiol in human plasma, these effects arise from endogenous components like phospholipids (B1166683), salts, and proteins that are not removed during sample preparation.[1][3]

  • Ion Suppression: This is the most common form of matrix effect, where co-eluting compounds interfere with the ionization of ethinyl estradiol in the MS source, leading to a decreased signal.[3][4] This can result in poor sensitivity, inaccuracy, and imprecision in quantitative results.[2][5] Electrospray ionization (ESI) is generally more susceptible to these effects than atmospheric pressure chemical ionization (APCI).[4][6]

  • Ion Enhancement: Less commonly, co-eluting substances can increase the ionization efficiency of the analyte, leading to a higher-than-expected signal and inaccurate quantification.[1]

The primary challenge with matrix effects is their potential to compromise the accuracy and reproducibility of the bioanalytical method.[5] Regulatory guidelines often require the evaluation of matrix effects during method validation to ensure reliable data.[6]

Q2: How can I qualitatively and quantitatively assess matrix effects in my ethinyl estradiol assay?

A: There are two primary methods to evaluate matrix effects: the qualitative post-column infusion method and the quantitative post-extraction spike method.[3]

1. Qualitative Assessment: Post-Column Infusion This method helps identify regions in the chromatogram where ion suppression or enhancement occurs.[7]

  • Protocol: A standard solution of ethinyl estradiol is continuously infused into the MS detector, post-column. A blank, extracted plasma sample is then injected onto the LC system. Any dip or rise in the constant baseline signal of the infused analyte indicates the retention time at which matrix components are eluting and causing ion suppression or enhancement, respectively.[7][8]

2. Quantitative Assessment: Post-Extraction Spike Method This is the most common approach to measure the extent of matrix effects.[3] It involves comparing the response of an analyte in a "clean" solution to its response in an extracted blank matrix.

  • Protocol:

    • Set A: Prepare ethinyl estradiol standards in a clean solvent (e.g., mobile phase).

    • Set B: Extract blank human plasma using your sample preparation method. Then, spike the dried or final extract with ethinyl estradiol standards at the same concentrations as Set A.

    • Analyze both sets and compare the peak areas.

  • Calculation: The matrix factor (MF) is calculated as: MF = (Peak Response in Presence of Matrix [Set B]) / (Peak Response in Absence of Matrix [Set A])

    • An MF < 1 indicates ion suppression.

    • An MF > 1 indicates ion enhancement.

    • An MF = 1 indicates no matrix effect.

    • For robust methods, the absolute MF should ideally be between 0.75 and 1.25.[1]

The impact of the matrix effect can be compensated for by using a suitable internal standard (IS), preferably a stable isotope-labeled (SIL) version of the analyte, such as Ethinyl Estradiol-d4.[1][9][10] The IS-normalized MF should be close to 1.0.[1]

Mitigation Strategies & Experimental Protocols

Q3: My ethinyl estradiol signal is suppressed. What are the most effective sample preparation techniques to solve this?

A: Improving sample cleanup is the best way to combat matrix effects.[3] The goal is to selectively remove interfering endogenous components, particularly phospholipids, from the human plasma sample while efficiently recovering ethinyl estradiol.

Below is a summary of common techniques and their effectiveness.

Table 1: Comparison of Sample Preparation Techniques for Ethinyl Estradiol Analysis

Technique General Protocol Reported Recovery for Ethinyl Estradiol Reported Matrix Effect Advantages Disadvantages Citations
Protein Precipitation (PPT) Add a solvent (e.g., acetonitrile, methanol) to plasma to precipitate proteins. Centrifuge and analyze the supernatant. Often results in poor recovery and significant matrix interference when used alone.[11] High risk of significant ion suppression due to remaining phospholipids. Fast, simple, and inexpensive. "Dirty" extracts; not very selective.[5] [5][11]
Liquid-Liquid Extraction (LLE) Extract analyte from aqueous plasma into an immiscible organic solvent (e.g., methyl tert-butyl ether). 68% - 85% Negligible to moderate. Can be improved by combining with PPT. Provides cleaner extracts than PPT. Can be labor-intensive and require large solvent volumes. [12][13][14]

| Solid-Phase Extraction (SPE) | Pass the plasma sample through a sorbent bed that retains the analyte. Wash away interferences, then elute the analyte. Mixed-mode cation exchange (SCX) is highly effective. | 86% - 103% (SPE/LLE combo)[9][15], 91.3% (SOLA SCX)[16] | Exceptionally low; IS-normalized matrix factor of 1.03 reported with SOLA SCX.[16] | Highly selective, provides the cleanest extracts, and can be automated.[5] | More complex method development, higher cost per sample. |[9][15][16][17] |

This protocol, adapted from a high-sensitivity method, uses a mixed-mode SPE phase and results in excellent recovery and minimal matrix effects.[16]

  • Sample Pre-treatment: To 1000 µL of human plasma, add 25 µL of spiking solution and 50 µL of internal standard (e.g., Ethinyl Estradiol-d4). Dilute the sample with 1000 µL of 5 mM ammonium (B1175870) formate (B1220265) at pH 4.5.

  • SPE Cartridge Conditioning: Condition a SOLA SCX (30 mg/2 mL) 96-well SPE plate with 1000 µL of methanol, followed by 1000 µL of water.

  • Loading: Load the entire 2000 µL pre-treated sample onto the SPE well.

  • Washing:

    • Wash twice with 1000 µL of water/methanol (95/5, v/v).

    • Wash with 1000 µL of water/methanol (80/20, v/v).

  • Elution: Elute the analyte with 2 x 500 µL of methanol.

  • Drying: Dry the eluate under nitrogen at 50 °C.

  • Reconstitution & Derivatization: Reconstitute the sample in 100 µL of 100 mM sodium bicarbonate (pH 10.5). Add 100 µL of dansyl chloride in acetone (B3395972) (1 mg/mL). Incubate at 60 °C for 30 minutes. (See Q5 for more on derivatization).

  • Injection: Inject the final sample into the LC-MS/MS system.

Q4: How can I optimize my LC-MS/MS parameters to further reduce matrix effects?

A: Even with excellent sample preparation, chromatographic and mass spectrometric optimization is crucial.

  • Chromatographic Separation: The primary goal is to chromatographically separate ethinyl estradiol from any remaining matrix components.[6]

    • Increase Retention: Move the analyte's retention time away from the "void volume" where unretained matrix components, like salts, elute.

    • Use Efficient Columns: Employ columns with high resolving power (e.g., sub-2 µm or core-shell particles) to better separate the analyte from interferences.[13]

    • Gradient Optimization: Adjust the mobile phase gradient to ensure interfering peaks do not co-elute with your analyte.[6]

  • Mass Spectrometry Optimization:

    • Ionization Source: ESI is commonly used, but if suppression is severe and cannot be resolved, consider testing APCI, which is often less prone to matrix effects.[4][6]

    • Ionization Polarity: Ethinyl estradiol can be analyzed in positive or negative ion mode. Derivatization with dansyl chloride makes positive ion mode highly sensitive.[13][16] Testing both polarities can be a useful strategy, as fewer matrix components may ionize in one mode versus the other.[4]

    • MRM Transitions: Ensure you are using highly specific and selective multiple reaction monitoring (MRM) transitions for both the analyte and the internal standard.[10]

Table 2: Example LC-MS/MS Parameters for Derivatized Ethinyl Estradiol Analysis

Parameter Condition Citation
LC Column ACQUITY UPLC BEH C18 (1.7 µm, 2.1 x 50mm) [13]
Mobile Phase A: 0.1% Formic Acid in Water; B: Acetonitrile [13]
Flow Rate 0.3 - 0.75 mL/min [13][16]
Gradient Isocratic or Gradient elution [12][16]
Ionization Mode ESI Positive [12][13]
Analyte Transition (Dansyl-EE) Q1: 530.16 m/z -> Q3: 171.08 m/z [13]

| IS Transition (EE-d4) | Q1: 299.2 m/z -> Q3: 145.1 m/z (example, non-derivatized) |[9] |

Q5: Can chemical derivatization help mitigate matrix effects for ethinyl estradiol?

A: Yes, chemical derivatization is a highly effective strategy for ethinyl estradiol. Due to its phenolic structure, ethinyl estradiol's ionization efficiency can be modest. Derivatizing it with dansyl chloride offers two major advantages:

  • Improved Sensitivity: The derivatization adds a tertiary amine group to the molecule, which is very easily protonated.[16] This dramatically increases the ionization efficiency in positive mode ESI, boosting the signal far above the chemical noise and the influence of matrix components.[14][16] This allows for achieving very low limits of quantitation (as low as 2.5-5 pg/mL).[13][14]

  • Shifted Retention Time: The derivatized product is less polar than the original molecule, which shifts its retention time on a reversed-phase column, potentially moving it away from polar, early-eluting interferences.

The derivatization step is typically performed on the dried extract from the sample preparation procedure before LC-MS/MS analysis.[16][17]

Frequently Asked Questions (FAQs)

Q: My recovery is low, but the matrix effect is acceptable. What should I check? A: Low recovery is typically a sample preparation issue. Re-evaluate your extraction procedure:

  • LLE: Check the pH of the aqueous phase and the polarity/volume of the extraction solvent.

  • SPE: Ensure the sorbent chemistry is appropriate. Check that conditioning, loading, washing, and elution steps are optimized and that the sample pH during loading is correct for analyte retention.

Q: I am using a stable isotope-labeled internal standard (SIL-IS). Do I still need to worry about matrix effects? A: A SIL-IS is the best tool to compensate for matrix effects, as it should be affected by suppression or enhancement in the same way as the analyte.[1] However, severe ion suppression can reduce the signal of both the analyte and the IS to a point where sensitivity and precision are compromised.[3] Therefore, it is always best practice to first minimize the matrix effect through optimized sample preparation and chromatography and then use a SIL-IS to correct for any remaining, unavoidable effects.

Q: What is the most common source of ion suppression in human plasma? A: Phospholipids are considered a major cause of ion suppression when analyzing samples from plasma.[3] They are often retained by reversed-phase SPE sorbents and can co-elute with analytes of interest in reversed-phase chromatography. Using techniques specifically designed to remove phospholipids or employing mixed-mode SPE can be highly effective.

Q: How do I create a troubleshooting plan for matrix effects? A: A systematic approach is key. The diagram below outlines a logical workflow for identifying and solving matrix effect issues.

References

Optimization

Improving the dissolution rate of poorly soluble drospirenone formulations

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address challenges encountered during the enhancemen...

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address challenges encountered during the enhancement of the dissolution rate of poorly soluble drospirenone (B1670955) formulations.

Frequently Asked Questions (FAQs)

Q1: What are the primary methods for improving the dissolution rate of drospirenone?

A1: The primary methods for enhancing the dissolution rate of the poorly water-soluble drug drospirenone include:

  • Solid Dispersion: Dispersing drospirenone in a hydrophilic carrier matrix at a solid state. This can be achieved through methods like grinding, solvent evaporation, and hot-melt extrusion.[1][2][3]

  • Particle Size Reduction (Micronization and Nanonization): Reducing the particle size of drospirenone to increase its surface area, which, according to the Noyes-Whitney equation, can lead to a higher dissolution rate.[2][4][5][6]

  • Complexation with Cyclodextrins: Encapsulating the drospirenone molecule within a cyclodextrin (B1172386) molecule to form an inclusion complex, which has enhanced aqueous solubility.[7][8][9][10]

  • Self-Emulsifying Drug Delivery Systems (SEDDS): Formulating drospirenone in an isotropic mixture of oils, surfactants, and co-surfactants that spontaneously forms a fine oil-in-water emulsion in the gastrointestinal tract.

  • Co-crystals: Incorporating drospirenone into a crystalline structure with a co-former, which can alter its physicochemical properties, including solubility and dissolution rate.

Q2: Which method offers the most significant improvement in drospirenone dissolution?

A2: The most effective method can vary depending on the desired release profile, dosage form, and manufacturing considerations. However, solid dispersions have shown significant promise. For instance, a solid dispersion of drospirenone prepared by grinding with mannitol (B672) demonstrated a rapid dissolution, with 80% of the drug dissolving in 10 minutes and 98% within 20 minutes.[1][2] Another solid dispersion formulation of drospirenone and ethinylestradiol showed that at least 80% of the drospirenone dissolved within 20 minutes.[3] While quantitative data for other methods specifically for drospirenone is less readily available in comparative studies, all the mentioned techniques are established strategies for enhancing the dissolution of poorly soluble drugs.

Q3: Are there any commercially available drospirenone formulations that utilize these enhancement techniques?

A3: Yes, various patents exist for drospirenone formulations that employ these techniques. For example, patents describe the use of grinding to create a solid dispersion of drospirenone with hydrophilic carriers to improve its dissolution.[1][2] There are also patents for inclusion complexes of drospirenone with cyclodextrins.[7][8][9][10] Micronization is another common technique mentioned in the context of drospirenone formulations.[2]

Troubleshooting Guides

Issue 1: Low Dissolution Rate with Solid Dispersion Formulations

Q: We prepared a drospirenone solid dispersion, but the dissolution rate is still not meeting our target. What could be the issue?

A: Several factors could contribute to a lower-than-expected dissolution rate in solid dispersions. Here’s a troubleshooting guide:

Potential Cause Troubleshooting Steps
Incomplete Amorphization The crystalline form of the drug may not have fully converted to the amorphous state. Confirm the physical state using techniques like X-ray Powder Diffraction (XRPD) or Differential Scanning Calorimetry (DSC). If crystalline peaks are present, optimize the preparation method (e.g., increase the cooling rate in melt methods, use a more suitable solvent in solvent evaporation).
Phase Separation/Recrystallization The drug may be phase-separating from the polymer matrix or recrystallizing upon storage or during dissolution. This can be due to an inappropriate drug-to-polymer ratio or the selection of a polymer that is not fully miscible with drospirenone. Evaluate different polymers and drug loadings. Store the solid dispersion under controlled temperature and humidity conditions.
Poor Wettability Even within a hydrophilic carrier, the drug particles may not be adequately wetted. Consider incorporating a small amount of a surfactant into the formulation or the dissolution medium.
Inappropriate Carrier The chosen hydrophilic carrier may not be optimal for drospirenone. Experiment with different carriers (e.g., various grades of povidone, polyethylene (B3416737) glycol, or copolymers like Soluplus®).
Particle Size of the Solid Dispersion The particle size of the solid dispersion itself can influence the dissolution rate. Grinding or milling the solid dispersion to a finer powder can increase the surface area and improve dissolution.
Issue 2: Agglomeration of Micronized or Nanonized Drospirenone Particles

Q: After micronization/nanonization of drospirenone, we are observing particle agglomeration, which is negatively impacting the dissolution rate. How can we prevent this?

A: Agglomeration is a common challenge with fine particles due to their high surface energy. Here are some solutions:

Potential Cause Troubleshooting Steps
High Surface Energy The newly created surfaces of the fine particles are thermodynamically unstable and tend to agglomerate to reduce surface area. Incorporate a stabilizer or an anti-agglomerating agent into the formulation. For wet milling processes, select an appropriate stabilizer that adsorbs onto the particle surface.
Electrostatic Charges The milling process can induce electrostatic charges on the particle surfaces, leading to agglomeration. Consider using a milling technique that minimizes charge buildup or incorporate a charge-dissipating excipient.
Inadequate Dispersion in Formulation Even if the primary particles are small, they may not be well-dispersed in the final dosage form. Ensure proper mixing and granulation processes to maintain the de-aggregated state of the particles.
Moisture Content Residual moisture can facilitate particle agglomeration. Ensure the micronized/nanonized powder is thoroughly dried and stored in a low-humidity environment.
Issue 3: Inefficient Complexation with Cyclodextrins

Q: We are trying to prepare a drospirenone-cyclodextrin complex, but the solubility enhancement is minimal. What are the possible reasons?

A: Incomplete or inefficient complexation can lead to disappointing results. Consider the following:

Potential Cause Troubleshooting Steps
Incorrect Cyclodextrin Type The size of the cyclodextrin cavity must be suitable for the drospirenone molecule. Beta-cyclodextrin and its derivatives like hydroxypropyl-beta-cyclodextrin (HP-β-CD) are commonly used for steroids. Experiment with different cyclodextrin types to find the best fit.
Suboptimal Preparation Method The method used to prepare the complex (e.g., kneading, co-evaporation, freeze-drying) significantly impacts the complexation efficiency. Freeze-drying often yields a more amorphous and soluble complex. Evaluate different preparation methods.
Inappropriate Stoichiometric Ratio The molar ratio of drospirenone to cyclodextrin is crucial. A 1:1 or 1:2 ratio is common. Perform a phase solubility study to determine the optimal stoichiometry.
Presence of Competing Molecules The solvent or other excipients in the formulation can compete with drospirenone for a place in the cyclodextrin cavity. Water is the preferred solvent for complexation as it is expelled from the hydrophobic cavity upon inclusion of the drug.
Confirmation of Complex Formation It is essential to confirm that an inclusion complex has formed and not just a physical mixture. Use analytical techniques like DSC, FTIR, and NMR to verify complexation.

Data Presentation

Table 1: Comparison of Dissolution Enhancement Techniques for Drospirenone (Illustrative Data)

Technique Carrier/System Drospirenone:Carrier Ratio Preparation Method Dissolution Results Reference
Solid Dispersion Mannitol1:30Grinding/Ball Milling80% dissolved in 10 min, 98% in 20 min[1][2]
Solid Dispersion Polyvinylpyrrolidone K-30Not specifiedSolvent Evaporation on Inert SupportAt least 80% dissolved in 20 min[3]
Micronization --Not specifiedMentioned as a method to improve dissolution, but specific comparative data is limited.[2]
Cyclodextrin Complex Beta-cyclodextrinNot specifiedNot specifiedPatents exist, indicating improved solubility, but direct dissolution rate comparisons are not provided.[7][8]

Note: The data presented is based on available patent information and may not represent the outcomes of head-to-head comparative studies.

Experimental Protocols

Protocol 1: Preparation of Drospirenone Solid Dispersion by Grinding
  • Materials: Drospirenone, Mannitol (or another hydrophilic carrier like povidone, polyethylene glycol).

  • Procedure:

    • Pass drospirenone through a 100-mesh sieve.

    • Dry and screen the mannitol.

    • Mix the sieved drospirenone and mannitol in a 1:30 mass ratio until a homogenous mixture is obtained.

    • Transfer the mixture to a ball mill.

    • Mill the mixture for 2 hours.

    • Sieve the resulting powder through a 100-mesh sieve to obtain the drospirenone solid dispersion.[2]

Protocol 2: Preparation of Drospirenone-Ethinylestradiol Solid Dispersion by Solvent Evaporation
  • Materials: Drospirenone, Ethinylestradiol, a volatile solvent (e.g., methylene (B1212753) chloride or methanol), a water-soluble polymer (e.g., Povidone K-30), and a therapeutically inert solid support (e.g., lactose, microcrystalline cellulose).

  • Procedure:

    • Dissolve drospirenone and ethinylestradiol in the volatile solvent.

    • Add the water-soluble polymer to the solution and mix until fully dissolved.

    • Apply the resulting solution onto the solid, therapeutically inert support particles.

    • Dry the resulting adsorbate to remove the solvent completely.[3]

Protocol 3: Preparation of Drospirenone-Cyclodextrin Inclusion Complex (General Method)
  • Materials: Drospirenone, Beta-cyclodextrin or a derivative (e.g., HP-β-CD), deionized water.

  • Procedure (Kneading Method):

    • Place a specific molar ratio of cyclodextrin in a mortar.

    • Add a small amount of water to form a paste.

    • Gradually add the drospirenone to the paste while continuously kneading.

    • Knead for a specified period (e.g., 60 minutes).

    • Dry the resulting solid mass in an oven at a controlled temperature (e.g., 40-50°C) until a constant weight is achieved.

    • Pulverize the dried complex and pass it through a sieve.

Visualizations

experimental_workflow_solid_dispersion cluster_materials 1. Materials cluster_process 2. Process cluster_output 3. Output A Drospirenone C Sieving of Raw Materials A->C B Hydrophilic Carrier (e.g., Mannitol) B->C D Homogenous Mixing C->D E Grinding/ Ball Milling D->E F Final Sieving E->F G Drospirenone Solid Dispersion F->G

Caption: Workflow for Solid Dispersion Preparation by Grinding.

logical_relationship_dissolution_enhancement cluster_problem Problem cluster_strategies Dissolution Enhancement Strategies cluster_mechanisms Mechanisms cluster_outcome Outcome A Poorly Soluble Drospirenone B Solid Dispersion A->B C Particle Size Reduction A->C D Cyclodextrin Complexation A->D E SEDDS A->E F Co-crystals A->F G Increased Surface Area, Amorphous State B->G H Increased Surface Area C->H I Host-Guest Inclusion D->I J Emulsification E->J K Altered Crystal Lattice F->K L Improved Dissolution Rate G->L H->L I->L J->L K->L

Caption: Strategies for Enhancing Drospirenone Dissolution.

References

Troubleshooting

Minimizing interference of endogenous steroids in drospirenone immunoassays

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals minimize the interference of endogenous steroids in...

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals minimize the interference of endogenous steroids in drospirenone (B1670955) immunoassays.

Frequently Asked Questions (FAQs)

Q1: What is the most common cause of interference in drospirenone immunoassays?

A1: The most common cause of interference in drospirenone immunoassays is cross-reactivity from endogenous steroids.[1][2][3][4] Due to the structural similarity between drospirenone and other naturally occurring steroids in the body (e.g., progesterone, cortisol, testosterone), the antibodies used in the immunoassay may bind to these non-target molecules, leading to inaccurate measurements.[1][2][3][4]

Q2: What kind of inaccurate results can be expected due to interference?

A2: Interference can lead to either falsely elevated or falsely decreased drospirenone concentrations, depending on the assay format and the nature of the interfering substance. In competitive immunoassays, which are common for small molecules like steroids, cross-reactivity typically results in a falsely high signal.

Q3: How can I determine if my assay is affected by interference?

A3: Several methods can help identify interference:

  • Spike and Recovery: Add a known amount of drospirenone to a sample matrix and measure the recovery. A recovery rate significantly different from 100% suggests interference.

  • Serial Dilution: Dilute a sample with the assay buffer. If interfering substances are present, the measured concentration of drospirenone may not be linear with the dilution factor.

  • Comparison with a Reference Method: Compare the results from your immunoassay with a more specific method like Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS). A significant discrepancy indicates potential interference in the immunoassay.

Q4: What are the main strategies to minimize interference from endogenous steroids?

A4: The primary strategies include:

  • Sample Pre-treatment: Employing extraction techniques to separate drospirenone from interfering steroids before running the immunoassay.

  • Assay Optimization: Modifying the assay protocol to improve specificity.

  • Use of High-Specificity Antibodies: Selecting an immunoassay kit with antibodies that have minimal cross-reactivity with other steroids.

Troubleshooting Guide

Problem Possible Cause Recommended Solution
Falsely high drospirenone concentrations Cross-reactivity with endogenous steroids (e.g., progesterone, spironolactone (B1682167) metabolites).1. Implement a sample extraction step: Use liquid-liquid extraction (LLE) or solid-phase extraction (SPE) to isolate drospirenone from the sample matrix. 2. Perform serial dilutions: Dilute the sample to reduce the concentration of the interfering substance. 3. Consult the kit manufacturer's cross-reactivity data: This will help identify which steroids are most likely to interfere.
Poor reproducibility of results Inconsistent sample preparation or matrix effects.1. Standardize sample handling and preparation protocols. 2. Use a consistent sample matrix for standards and samples. 3. Incorporate an internal standard during sample extraction to monitor for variability.
Low signal or no signal Degradation of drospirenone in the sample or improper assay execution.1. Ensure proper sample storage: Store samples at -20°C or below and avoid repeated freeze-thaw cycles. 2. Verify the integrity of all assay reagents and the expiration dates. 3. Review the assay protocol carefully to ensure all steps are performed correctly.
High background noise Non-specific binding of assay components.1. Increase the number of wash steps or the stringency of the wash buffer. 2. Incorporate a blocking agent in the assay buffer to reduce non-specific binding. 3. Ensure proper handling of the microplate to avoid contamination.

Data Presentation

Table 1: Illustrative Cross-Reactivity of Endogenous Steroids in a Drospirenone Immunoassay

Compound% Cross-Reactivity (Illustrative)
Drospirenone 100
Progesterone5 - 15
17α-Hydroxyprogesterone1 - 5
Cortisol< 1
Corticosterone< 1
Testosterone< 0.5
Dihydrotestosterone (DHT)< 0.5
Estradiol< 0.1
Spironolactone1 - 3
Canrenone (metabolite of spironolactone)3 - 8

Disclaimer: This table provides illustrative cross-reactivity values based on structural similarities and general knowledge of steroid immunoassays. Actual cross-reactivity will vary depending on the specific antibodies used in the assay. Users must consult the technical datasheet of their specific immunoassay kit for accurate cross-reactivity data.

Experimental Protocols

Liquid-Liquid Extraction (LLE) for Serum/Plasma Samples

This protocol is a general guideline for extracting drospirenone from a biological matrix to reduce interference.

Materials:

  • Serum or plasma sample

  • Methyl tert-butyl ether (MTBE) or Dichloromethane (DCM)

  • Internal standard (e.g., a deuterated form of drospirenone, if available)

  • Phosphate-buffered saline (PBS), pH 7.4

  • Centrifuge

  • Evaporation system (e.g., nitrogen evaporator)

  • Reconstitution solvent (assay buffer)

Procedure:

  • Pipette 500 µL of serum or plasma into a clean glass tube.

  • Add the internal standard.

  • Add 5 mL of MTBE or DCM.

  • Vortex for 2 minutes to ensure thorough mixing.

  • Centrifuge at 3000 x g for 10 minutes to separate the organic and aqueous phases.

  • Carefully transfer the upper organic layer to a new clean tube.

  • Evaporate the organic solvent to dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitute the dried extract in 500 µL of assay buffer.

  • Vortex for 1 minute.

  • The sample is now ready for analysis in the drospirenone immunoassay.

Solid-Phase Extraction (SPE) for Serum/Plasma Samples

This protocol provides a general guideline for a more targeted cleanup of samples.

Materials:

  • Serum or plasma sample

  • SPE cartridge (e.g., C18)

  • Methanol (B129727) (for conditioning and elution)

  • Deionized water (for equilibration)

  • Wash solution (e.g., 5% methanol in water)

  • Elution solvent (e.g., methanol or acetonitrile)

  • Evaporation system

  • Reconstitution solvent (assay buffer)

Procedure:

  • Condition the SPE cartridge: Pass 1 mL of methanol through the cartridge, followed by 1 mL of deionized water. Do not allow the cartridge to dry out.

  • Load the sample: Mix 500 µL of serum or plasma with 500 µL of deionized water and load the mixture onto the conditioned cartridge.

  • Wash the cartridge: Pass 1 mL of the wash solution through the cartridge to remove hydrophilic interfering substances.

  • Elute drospirenone: Pass 1 mL of the elution solvent through the cartridge to elute drospirenone. Collect the eluate.

  • Evaporate the eluate: Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitute the extract: Reconstitute the dried extract in 500 µL of assay buffer.

  • Vortex for 1 minute.

  • The sample is now ready for analysis in the drospirenone immunoassay.

Mandatory Visualizations

Logical Workflow for Troubleshooting Immunoassay Interference

Troubleshooting_Workflow start Inaccurate or Inconsistent Drospirenone Results check_protocol Review Assay Protocol and Reagent Integrity start->check_protocol spike_recovery Perform Spike and Recovery Experiment check_protocol->spike_recovery serial_dilution Perform Serial Dilution spike_recovery->serial_dilution compare_method Compare with Reference Method (e.g., LC-MS/MS) serial_dilution->compare_method interference_suspected Interference Suspected compare_method->interference_suspected implement_extraction Implement Sample Pre-treatment (LLE or SPE) interference_suspected->implement_extraction Yes results_ok Results Accurate and Consistent interference_suspected->results_ok No optimize_assay Optimize Assay Conditions (e.g., incubation times, blocking agents) implement_extraction->optimize_assay contact_support Contact Kit Manufacturer's Technical Support optimize_assay->contact_support contact_support->results_ok Anti_Mineralocorticoid_Pathway cluster_cell Kidney Collecting Duct Cell Aldosterone Aldosterone MR Mineralocorticoid Receptor (MR) Aldosterone->MR Binds to Drospirenone Drospirenone Drospirenone->MR Competitively Binds to Aldo_MR Aldosterone-MR Complex MR->Aldo_MR Drosp_MR Drospirenone-MR Complex (Inactive) MR->Drosp_MR Nucleus Nucleus Aldo_MR->Nucleus Translocates to No_Transcription Inhibition of Gene Transcription Drosp_MR->No_Transcription Leads to Transcription Gene Transcription (e.g., ENaC, Na+/K+ ATPase) Nucleus->Transcription Activates Translation Protein Synthesis Transcription->Translation Sodium_Reabsorption Increased Sodium and Water Reabsorption Translation->Sodium_Reabsorption Anti_Androgenic_Pathway cluster_cell Target Cell (e.g., Sebaceous Gland) Testosterone Testosterone AR Androgen Receptor (AR) Testosterone->AR Binds to Drospirenone Drospirenone Drospirenone->AR Competitively Binds to Testo_AR Testosterone-AR Complex AR->Testo_AR Drosp_AR Drospirenone-AR Complex (Inactive) AR->Drosp_AR Nucleus Nucleus Testo_AR->Nucleus Translocates to No_Androgenic_Effects Inhibition of Androgenic Effects Drosp_AR->No_Androgenic_Effects Leads to Androgenic_Effects Androgenic Effects (e.g., increased sebum production) Nucleus->Androgenic_Effects Activates Gene Transcription Leading to

References

Optimization

Technical Support Center: Overcoming Peak Tailing in Chromatographic Analysis of Ethinyl Estradiol

This technical support center provides troubleshooting guidance for researchers, scientists, and drug development professionals encountering peak tailing during the chromatographic analysis of ethinyl estradiol (B170435)...

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance for researchers, scientists, and drug development professionals encountering peak tailing during the chromatographic analysis of ethinyl estradiol (B170435).

Frequently Asked Questions (FAQs)

Q1: What is peak tailing and why is it a problem in the analysis of ethinyl estradiol?

A1: Peak tailing is a common chromatographic issue where a peak is asymmetrical, having a "tail" that extends from the peak maximum towards the baseline. This distortion can lead to inaccurate peak integration, reduced sensitivity, and poor resolution between adjacent peaks, compromising the reliability and accuracy of quantitative analysis for ethinyl estradiol.

Q2: What are the primary causes of peak tailing for ethinyl estradiol in reversed-phase HPLC?

A2: The most common cause is secondary interactions between the weakly basic ethinyl estradiol molecule and acidic residual silanol (B1196071) groups on the surface of silica-based stationary phases (e.g., C18 columns).[1][2] Other potential causes include column contamination or degradation, improper mobile phase pH, column overload, and extra-column dead volume in the HPLC system.[3][4]

Q3: How does the mobile phase pH affect the peak shape of ethinyl estradiol?

A3: The pH of the mobile phase is a critical factor influencing peak shape.[5][6] At a mid-range pH, residual silanol groups on the column packing can be ionized and interact with ethinyl estradiol, causing tailing. By lowering the mobile phase pH (typically to around 3.0 or lower), the silanol groups are protonated, minimizing these secondary interactions and leading to more symmetrical peaks.[1][2]

Q4: Can the choice of HPLC column impact peak tailing for ethinyl estradiol?

A4: Absolutely. Modern HPLC columns manufactured with high-purity, "Type B" silica (B1680970) and advanced end-capping techniques have fewer accessible silanol groups, which significantly reduces peak tailing for basic compounds like ethinyl estradiol.[7] Columns with alternative stationary phases, such as hybrid silica or polymeric materials, can also offer improved peak shape.

Troubleshooting Guides

Guide 1: Systematic Approach to Diagnosing Peak Tailing

Use the following workflow to identify the root cause of peak tailing in your ethinyl estradiol analysis.

G start Peak Tailing Observed for Ethinyl Estradiol all_peaks Are all peaks in the chromatogram tailing? start->all_peaks instrumental_issues Investigate Instrumental Problems: - Check for extra-column dead volume - Inspect fittings and connections - Check for column blockage or void all_peaks->instrumental_issues Yes chemical_issues Investigate Chemical Interactions: - Evaluate mobile phase pH - Assess column chemistry - Consider sample overload all_peaks->chemical_issues No end Symmetrical Peak Achieved instrumental_issues->end chemical_issues->end

A logical workflow for troubleshooting peak tailing.
Guide 2: Optimizing Mobile Phase Conditions

If chemical interactions are the suspected cause of peak tailing, follow these steps to optimize your mobile phase.

G start Tailing Peak of Ethinyl Estradiol check_ph Is the mobile phase pH > 4? start->check_ph lower_ph Lower mobile phase pH to ~3.0 using 0.1% formic or phosphoric acid check_ph->lower_ph Yes add_additive Consider adding a competing base (e.g., 5-10 mM triethylamine) check_ph->add_additive No/Slight Tailing evaluate Evaluate Peak Shape lower_ph->evaluate add_additive->evaluate increase_buffer Increase buffer concentration (e.g., from 10 mM to 25 mM) increase_buffer->evaluate evaluate->increase_buffer Tailing Persists end Optimized Peak Shape evaluate->end Tailing Resolved

Workflow for mobile phase optimization.

Data Presentation: Impact of Troubleshooting on Peak Shape

The following tables summarize the expected quantitative improvements in peak shape for ethinyl estradiol by applying various troubleshooting strategies. The peak tailing factor (Tf) is a measure of peak asymmetry, with a value of 1.0 being a perfectly symmetrical peak. Values greater than 1.2 are generally considered to be tailing.

Table 1: Effect of Mobile Phase pH on Tailing Factor

Mobile Phase pHTypical Tailing Factor (Tf)Comments
7.02.1Significant tailing due to ionized silanols.
5.01.6Reduced tailing, but still present.
3.01.1Good peak symmetry.

Table 2: Influence of Column Chemistry on Tailing Factor

Column TypeTypical Tailing Factor (Tf)Mechanism of Improvement
Conventional C18 (Type A Silica)1.8High number of accessible silanol groups.
End-capped C18 (Type B Silica)1.2Reduced silanol interactions due to end-capping.[2]
Hybrid Silica C181.1Improved pH stability and reduced silanol activity.[7]

Table 3: Effect of Mobile Phase Additives on Tailing Factor (at pH 7.0)

AdditiveConcentrationTypical Tailing Factor (Tf)
None-2.1
Triethylamine (TEA)10 mM1.3
Ammonium Formate20 mM1.4

Experimental Protocols

Protocol 1: Baseline HPLC Method for Ethinyl Estradiol Prone to Peak Tailing

This protocol uses traditional conditions that are likely to result in peak tailing for ethinyl estradiol, serving as a starting point for troubleshooting.

Objective: To establish a baseline chromatogram of ethinyl estradiol exhibiting peak tailing.

Materials:

  • HPLC system with UV detector

  • C18 column (Type A silica, 5 µm, 4.6 x 150 mm)

  • Ethinyl estradiol reference standard

  • Methanol (HPLC grade)

  • Water (HPLC grade)

  • Phosphate buffer (pH 7.0)

Procedure:

  • Mobile Phase Preparation: Prepare a mobile phase of 60:40 (v/v) Methanol: 10 mM Phosphate Buffer (pH 7.0). Filter and degas the mobile phase.

  • Standard Solution Preparation: Prepare a 10 µg/mL solution of ethinyl estradiol in the mobile phase.

  • Chromatographic Conditions:

    • Flow Rate: 1.0 mL/min

    • Injection Volume: 20 µL

    • Column Temperature: 25 °C

    • Detection Wavelength: 280 nm

  • Analysis: Equilibrate the column with the mobile phase for at least 30 minutes. Inject the standard solution and record the chromatogram.

  • Data Evaluation: Measure the tailing factor of the ethinyl estradiol peak. A value greater than 1.5 is expected.

Protocol 2: Optimized HPLC Method to Mitigate Peak Tailing

This protocol applies the troubleshooting principles to achieve a symmetrical peak for ethinyl estradiol.

Objective: To demonstrate the reduction of peak tailing through method optimization.

Materials:

  • Same as Protocol 1, with the addition of formic acid.

  • End-capped C18 column (Type B silica, 5 µm, 4.6 x 150 mm) is recommended.

Procedure:

  • Mobile Phase Preparation: Prepare a mobile phase of 60:40 (v/v) Methanol: Water containing 0.1% formic acid (final pH will be approximately 2.7-3.0). Filter and degas the mobile phase.

  • Standard Solution Preparation: Prepare a 10 µg/mL solution of ethinyl estradiol in the optimized mobile phase.

  • Chromatographic Conditions:

    • Flow Rate: 1.0 mL/min

    • Injection Volume: 20 µL

    • Column Temperature: 25 °C

    • Detection Wavelength: 280 nm

  • Analysis: Equilibrate the column with the optimized mobile phase for at least 30 minutes. Inject the standard solution and record the chromatogram.

  • Data Evaluation: Measure the tailing factor of the ethinyl estradiol peak. A value close to 1.0 is expected, demonstrating the successful mitigation of peak tailing.

References

Troubleshooting

Strategies to enhance the sensitivity of drospirenone detection in low-volume samples

Welcome to the technical support center for the analysis of drospirenone (B1670955). This resource is designed for researchers, scientists, and drug development professionals to provide guidance on enhancing detection se...

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the analysis of drospirenone (B1670955). This resource is designed for researchers, scientists, and drug development professionals to provide guidance on enhancing detection sensitivity, particularly in low-volume samples. Here you will find troubleshooting guides and frequently asked questions to address common issues encountered during experimental procedures.

Frequently Asked Questions (FAQs)

Q1: What is the most sensitive method for detecting drospirenone in low-volume biological samples?

For high sensitivity and selectivity in low-volume samples, liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the preferred method.[1] This technique offers excellent specificity, reducing the likelihood of interference from other compounds in the biological matrix. When coupled with an effective sample preparation technique like solid-phase extraction (SPE), it can achieve lower limits of quantification (LLOQ) in the sub-ng/mL range.

One validated UPLC-MS/MS method for drospirenone in human plasma has demonstrated a linear range of 0.5 to 250 ng/mL, with an LLOQ of 0.5 ng/mL. Another LC-MS/MS method achieved a lower limit of quantification of 1003.63 pg/mL (approximately 1 ng/mL) for drospirenone.[2]

Q2: How can I improve the recovery of drospirenone from plasma samples during extraction?

To enhance recovery, optimizing the sample preparation method is crucial.

  • Solid-Phase Extraction (SPE): Mixed-mode SPE is highly effective as it separates drospirenone from matrix components, which can interfere with the analysis. One study reported mean extraction recoveries between 83.31% and 92.58% for drospirenone from human plasma using dichloromethane (B109758) extraction.[3] Online SPE-LC-MS/MS methods have shown total extraction efficiencies ranging from 92.5% to 106.4%.[4]

  • Liquid-Liquid Extraction (LLE): A simple LLE procedure using tert-butyl methyl ether/hexane can also yield good recovery and is a cost-effective option.[2]

  • Protein Precipitation: While a simpler method, it may be less effective at removing interfering matrix components compared to SPE or LLE.

Q3: What are the typical quantitative parameters for drospirenone detection methods?

The performance of drospirenone detection methods can be summarized by their linearity, limit of detection (LOD), and limit of quantification (LOQ). The table below provides a comparison of different methods.

MethodMatrixLinearity RangeLLOQ/LOQLODReference
UPLC-MS/MSHuman Plasma0.5 - 250 ng/mL0.5 ng/mLNot Reported
LC-MS/MSHuman Plasma5 - 100 ng/mL5 ng/mLNot Reported[3]
Online SPE-LC-MS/MSHuman Plasma2 - 100 ng/mL2 ng/mLNot Reported[4]
LC-MS/MSHuman Plasma1003.63 - 171152.24 pg/mL1003.63 pg/mLNot Reported[2]
RP-HPLCBulk and Tablets40 - 120 µg/mLNot ReportedNot Reported[5]
RP-HPLCRat Plasma120 - 600 µg/mL7.697 µg/mL2.230 µg/mL[6]
RP-HPLCBulk and TabletsNot Reported0.420 µg/mL0.126 µg/mL[7][8]
HPLC-UV/FLDTablets60.0 - 300.0 µg/mLNot Reported0.0774 µg/mL[9]

Troubleshooting Guide

This guide addresses specific issues that may arise during the analysis of drospirenone.

Issue 1: Low Signal Intensity or Poor Sensitivity

If you are experiencing low signal intensity for drospirenone, consider the following causes and solutions:

  • Possible Cause 1: Inefficient Sample Extraction.

    • Solution: Optimize your extraction procedure. For low-volume samples, consider micro-extraction techniques. If using SPE, ensure the sorbent type is appropriate for drospirenone and that the wash and elution steps are optimized. For LLE, experiment with different organic solvents and pH conditions to improve partitioning.

  • Possible Cause 2: Matrix Effects.

    • Solution: Matrix effects, such as ion suppression in LC-MS/MS, can significantly reduce signal intensity.[1][10] To mitigate this, improve sample cleanup to remove interfering components from the matrix.[1][10] Diluting the sample can also reduce matrix effects, but this may compromise sensitivity if the initial concentration is already low.[10] The use of a stable isotope-labeled internal standard is a highly effective way to compensate for matrix effects.[10]

  • Possible Cause 3: Suboptimal Instrument Conditions.

    • Solution: For LC-MS/MS, ensure that the mass spectrometer parameters (e.g., collision energy, declustering potential) are optimized for drospirenone. For HPLC-UV, verify that the detection wavelength is set to the absorbance maximum of drospirenone.

Workflow for troubleshooting low signal intensity.
Issue 2: Poor Chromatographic Peak Shape (Tailing or Asymmetric Peaks)

Poor peak shape can affect the accuracy and precision of quantification.

  • Possible Cause 1: Secondary Interactions with the Stationary Phase.

    • Solution: Ensure the mobile phase pH is appropriate to suppress unwanted interactions between drospirenone and the column material. Adding a small amount of a competing base, like triethylamine, to the mobile phase can sometimes improve peak shape.[11]

  • Possible Cause 2: Column Overload.

    • Solution: Reduce the concentration of the sample or the injection volume.[11]

  • Possible Cause 3: Column Degradation.

    • Solution: If the column has been used extensively, its performance may have deteriorated. Replace the column with a new one of the same type.[11]

Issue 3: Inconsistent Retention Times

Shifts in retention time can lead to misidentification of the analyte.

  • Possible Cause 1: Fluctuations in Mobile Phase Composition.

    • Solution: Ensure the mobile phase is thoroughly mixed and degassed before use.[11]

  • Possible Cause 2: Column Temperature Variations.

    • Solution: Use a column oven to maintain a stable temperature throughout the analysis.

  • Possible Cause 3: Column Re-equilibration Issues.

    • Solution: Ensure the column is properly equilibrated with the initial mobile phase conditions before each injection, especially when running a gradient method.

Troubleshooting common chromatography issues.

Experimental Protocols

Protocol 1: Sample Preparation using Solid-Phase Extraction (SPE)

This protocol is adapted from a method for the analysis of drospirenone in human plasma.

  • Conditioning: Condition a mixed-mode SPE plate with 1 mL of methanol (B129727) followed by 1 mL of water.

  • Loading: Load 500 µL of the plasma sample onto the SPE plate.

  • Washing:

    • Wash the plate with 1 mL of 2% formic acid in water.

    • Wash the plate with 1 mL of methanol.

  • Elution:

  • Evaporation and Reconstitution:

    • Evaporate the eluate to dryness under a stream of nitrogen at 40°C.

    • Reconstitute the residue in 100 µL of the mobile phase.

Protocol 2: LC-MS/MS Analysis

This is a general protocol for the LC-MS/MS analysis of drospirenone.

  • HPLC System: A system such as a Waters ACQUITY UPLC or Shimadzu Nexera.[12]

  • Analytical Column: A C18 column (e.g., 50 x 2.1 mm, 5 µm) is commonly used.[12][13]

  • Mobile Phase: A gradient elution with a mobile phase consisting of an aqueous component (e.g., 5 mM ammonium formate (B1220265) buffer) and an organic component (e.g., acetonitrile:methanol mixture).[12][13]

  • Flow Rate: A typical flow rate is around 300 µL/min.[12][13]

  • Injection Volume: 10 µL.[12][13]

  • Mass Spectrometer: A triple quadrupole mass spectrometer (e.g., Waters Quattro Premier or AB SCIEX Triple Quad™ 5500) is suitable.[13]

  • Ionization Mode: Electrospray ionization (ESI) in positive mode.

  • Detection: Multiple Reaction Monitoring (MRM) is used for quantification. For drospirenone, a common transition to monitor is m/z 367.1 → 97.0.[2]

Experimental_Workflow cluster_prep Sample Preparation cluster_analysis Analysis sample Low-Volume Plasma Sample spe Solid-Phase Extraction (SPE) sample->spe 1. Load reconstitution Evaporation & Reconstitution spe->reconstitution 2. Elute lc LC Separation (C18 Column) reconstitution->lc 3. Inject ms MS/MS Detection (MRM Mode) lc->ms Ionization data data ms->data 4. Quantify

General workflow for drospirenone analysis.

References

Optimization

Technical Support Center: Forced Degradation Studies of Drospirenone under Oxidative Stress

This technical support center is designed for researchers, scientists, and drug development professionals engaged in the forced degradation studies of drospirenone (B1670955), with a specific focus on oxidative stress co...

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed for researchers, scientists, and drug development professionals engaged in the forced degradation studies of drospirenone (B1670955), with a specific focus on oxidative stress conditions. Here you will find troubleshooting guidance and frequently asked questions (FAQs) to assist with your experimental design, execution, and data interpretation.

Frequently Asked Questions (FAQs)

Q1: What are the primary objectives of performing forced degradation studies on drospirenone under oxidative stress?

Forced degradation studies are a critical component of the drug development process, mandated by regulatory bodies like the ICH.[1] The primary objectives for subjecting drospirenone to oxidative stress are:

  • To identify potential degradation products: This helps in understanding the degradation pathways of the drug molecule.

  • To develop and validate stability-indicating analytical methods: These methods are crucial for ensuring that the quantitative analysis of the active pharmaceutical ingredient (API) is not affected by the presence of its degradants.[2]

  • To elucidate the intrinsic stability of the drospirenone molecule: This information is vital for determining appropriate storage conditions and shelf-life.

  • To generate potential degradants for toxicological assessment: It is important to assess the safety of any degradation products that may form in the final drug product.[3][4]

Q2: What are the common oxidative stress agents used for the forced degradation of drospirenone?

Hydrogen peroxide (H₂O₂) is the most commonly employed oxidizing agent for forced degradation studies of drospirenone.[1][5][6] The concentration of H₂O₂ typically ranges from 1% to 30%, and the studies are often conducted at room temperature or elevated temperatures (e.g., 80°C) to accelerate the degradation process.[1][2][5]

Q3: What are the known degradation products of drospirenone under oxidative stress?

Under oxidative stress conditions, drospirenone has been reported to degrade, leading to the formation of a biphenyl (B1667301) moiety as a significant degradation product.[1][5][7] The molecular structure of this and other potential impurities can be elucidated using hyphenated analytical techniques such as LC-MS, IR, and NMR.[1][3][4]

Q4: Which analytical techniques are most suitable for analyzing drospirenone and its oxidative degradation products?

The most widely used analytical techniques are:

  • Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC): This is the predominant method for the separation and quantification of drospirenone and its degradation products.[5][6] UV or Photodiode Array (PDA) detectors are commonly used for detection.[5][7]

  • High-Performance Thin-Layer Chromatography (HPTLC): HPTLC has also been successfully used for the analysis of drospirenone and its degradants.[3][4]

  • Liquid Chromatography-Mass Spectrometry (LC-MS): This powerful hyphenated technique is indispensable for the structural elucidation and identification of unknown degradation products.[1][5]

Troubleshooting Guide

Problem 1: Minimal or no degradation of drospirenone is observed under the applied oxidative stress conditions.

  • Possible Cause: The stress conditions are too mild.

  • Solution: To achieve the target degradation of 5-20%, you can incrementally increase the intensity of the stressor.[5] Consider the following adjustments:

    • Increase the concentration of the hydrogen peroxide.

    • Elevate the reaction temperature.

    • Extend the duration of the study.

Problem 2: Excessive degradation of drospirenone (e.g., >80%) is observed.

  • Possible Cause: The stress conditions are too harsh.

  • Solution: The goal is to achieve partial degradation to understand the degradation pathway, not complete decomposition of the drug.[5] To reduce the extent of degradation:

    • Decrease the concentration of the hydrogen peroxide.

    • Lower the reaction temperature.

    • Shorten the exposure time.

Problem 3: Poor resolution between the drospirenone peak and the degradation product peaks in the chromatogram.

  • Possible Cause 1: Suboptimal chromatographic conditions.

  • Solution: Method development and optimization are key. Experiment with the following parameters:

    • Mobile Phase Composition: Adjust the ratio of the organic and aqueous phases.

    • pH of the Mobile Phase: The pH can significantly impact the retention and selectivity of ionizable compounds.[5]

    • Column Chemistry: If adjusting the mobile phase is not sufficient, consider trying a different stationary phase (e.g., C8, Phenyl) that may offer different selectivity compared to the commonly used C18 columns.[5]

  • Possible Cause 2: Inappropriate column selection.

  • Solution: Ensure that the chosen column provides adequate retention and selectivity for both the parent drug and its more polar degradation products. A systematic column screening approach may be beneficial.

Problem 4: Inconsistent and non-reproducible results.

  • Possible Cause 1: Instability of the sample solution.

  • Solution: Degradation can sometimes continue in the prepared sample solution. It is advisable to analyze the samples immediately after preparation or store them under conditions that minimize further degradation (e.g., refrigeration, protection from light).

  • Possible Cause 2: Variability in experimental conditions.

  • Solution: Ensure that all experimental parameters, such as temperature, concentration of reagents, and reaction time, are precisely controlled and consistently maintained across all experiments.

Data Presentation: Summary of Oxidative Degradation Studies

The following tables summarize the quantitative data from various forced degradation studies of drospirenone under oxidative stress conditions.

Table 1: Summary of Forced Degradation Studies for Drospirenone under Oxidative Conditions

Stress Condition% Degradation ObservedReference
1% H₂O₂, 1 hour19%[1][5][6]
3% H₂O₂, 80°C, 30 min36.41%[5][8]
3% H₂O₂, room temp/80°CMore degradation than 1% H₂O₂[1][2][6]

Experimental Protocols

General Protocol for Forced Degradation of Drospirenone under Oxidative Stress

This protocol is a composite method based on several published procedures and should be adapted and validated for specific laboratory conditions.[1][2][3][5]

  • Preparation of Drospirenone Stock Solution:

    • Accurately weigh and dissolve a suitable amount of drospirenone in a volumetric flask using a suitable solvent (e.g., methanol (B129727) or a mixture of methanol and water) to obtain a stock solution of a known concentration (e.g., 1 mg/mL).[5]

  • Oxidative Stress Condition:

    • In a volumetric flask, mix a known volume of the drospirenone stock solution with a specified volume and concentration of hydrogen peroxide (e.g., 1% or 3% H₂O₂).[1][2][5]

    • The reaction mixture can be kept at room temperature or heated to a specific temperature (e.g., 80°C) for a defined period (e.g., 30 minutes to 1 hour).[1][5][6] To prevent photo-oxidation, it is advisable to keep the reaction mixture in the dark.[3]

  • Sample Preparation for Analysis:

    • After the specified time, cool the solution to room temperature if heated.

    • Dilute the stressed sample to a suitable final concentration with the mobile phase to be used for the analysis.[5]

  • Analysis:

    • Analyze the stressed sample, along with a non-stressed control sample (drospirenone solution without the stress agent), using a validated stability-indicating analytical method (e.g., RP-HPLC).[5]

Mandatory Visualization

Forced_Degradation_Workflow cluster_prep Sample Preparation cluster_stress Oxidative Stress Application cluster_analysis_prep Preparation for Analysis cluster_analysis Analysis cluster_data Data Interpretation stock Prepare Drospirenone Stock Solution (e.g., 1 mg/mL in Methanol) stress_condition Mix stock solution with H₂O₂ (e.g., 3%) and incubate (e.g., 80°C for 30 min) stock->stress_condition Introduce Stressor neutralize_dilute Cool, (neutralize if necessary), and dilute to final concentration stress_condition->neutralize_dilute Stop Reaction lcms_analysis Characterize Degradation Products by LC-MS, NMR, IR stress_condition->lcms_analysis For Structural Elucidation hplc_analysis Analyze by Stability-Indicating HPLC-UV/PDA Method neutralize_dilute->hplc_analysis Inject into HPLC quantify Quantify % Degradation hplc_analysis->quantify Calculate Peak Areas identify Identify Degradation Products lcms_analysis->identify Interpret Spectra

Caption: Workflow for forced degradation of drospirenone under oxidative stress.

References

Troubleshooting

Technical Support Center: Method Development for Separating Drospirenone Epimers

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming challenges encountered during the me...

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming challenges encountered during the method development for the separation of drospirenone (B1670955) and its epimers.

Frequently Asked Questions (FAQs)

Q1: What are the primary epimers of drospirenone to be aware of during analysis?

The most commonly encountered epimer of drospirenone is the 17-epidrospirenone (B1146243), also referred to as Drospirenone Related Compound A in the USP monograph. This epimer is formed by the inversion of the stereochemistry at the C17 position. It is crucial to monitor and control the levels of this impurity in drug substance and product.

Q2: Under what conditions does drospirenone epimerize?

Drospirenone is known to be unstable under both acidic and alkaline conditions, which can lead to epimerization and degradation. The USP monograph for Drospirenone and Ethinyl Estradiol Tablets confirms that treatment with hydrochloric acid can induce the formation of 17-epidrospirenone. Therefore, it is critical to carefully control the pH of the mobile phase and sample solutions to prevent on-column or in-vial epimerization.

Q3: What are the recommended starting points for HPLC and SFC method development for drospirenone epimer separation?

For HPLC, a reversed-phase method using a C18 column is a common starting point. For SFC, screening on polysaccharide-based chiral stationary phases is recommended. Detailed starting protocols are provided in the "Experimental Protocols" section below.

Q4: How can I confirm the identity of drospirenone and its epimers?

Peak identification can be confirmed by using commercially available reference standards for drospirenone and its impurities, such as 17-epidrospirenone. Mass spectrometry (MS) can also be coupled with the chromatographic separation to confirm the mass-to-charge ratio of the eluted peaks, which will be identical for epimers.

Experimental Protocols

HPLC-UV Method for Baseline Separation of Drospirenone and 17-Epidrospirenone

This protocol provides a starting point for achieving a baseline separation between drospirenone and its 17-epimer.

Parameter Condition
Column C18, 4.6 x 250 mm, 5 µm
Mobile Phase Acetonitrile (B52724) and Water (gradient or isocratic)
Flow Rate 1.0 mL/min
Detection UV at 245 nm
Column Temperature 30 °C
Injection Volume 10 µL
Sample Diluent Acetonitrile/Water (1:1, v/v)

System Suitability Sample Preparation:

To generate the 17-epidrospirenone for system suitability, a solution of drospirenone can be treated with 0.1 N hydrochloric acid and heated. This will induce epimerization, creating a mixture of drospirenone and its epimer for evaluating the resolution of the chromatographic system.

SFC-UV Method for Chiral Screening of Drospirenone Epimers

This protocol outlines a screening approach to identify a suitable chiral stationary phase (CSP) for the separation of drospirenone epimers.

Parameter Condition
Screening Columns Polysaccharide-based CSPs (e.g., cellulose (B213188) or amylose (B160209) derivatives)
Mobile Phase Supercritical CO2 and a modifier (e.g., Methanol, Ethanol)
Gradient A gradient of the modifier from 5% to 40% over 10 minutes
Flow Rate 3.0 mL/min
Back Pressure 150 bar
Detection UV at 245 nm
Column Temperature 40 °C
Injection Volume 5 µL
Sample Diluent Methanol or Ethanol

Troubleshooting Guides

HPLC Troubleshooting
Issue Potential Cause Recommended Solution
Poor Resolution Inappropriate mobile phase composition.Optimize the ratio of acetonitrile to water. A lower percentage of organic solvent may increase retention and improve resolution.
Incorrect pH of the mobile phase.Adjust the pH of the aqueous portion of the mobile phase. Since drospirenone epimerizes under acidic conditions, a pH closer to neutral is recommended.
Column temperature is not optimal.Vary the column temperature. Lower temperatures often enhance chiral recognition but may increase backpressure.
Peak Tailing Secondary interactions with the stationary phase.For basic compounds, add a small amount of a basic modifier like triethylamine (B128534) (TEA) to the mobile phase.
Column overload.Reduce the sample concentration or injection volume.
Inconsistent Retention Times Fluctuations in mobile phase composition.Ensure the mobile phase is well-mixed and degassed.
Temperature variations.Use a column oven to maintain a consistent temperature.
Pump malfunction.Check for leaks and ensure the pump is delivering a consistent flow rate.
Epimerization During Analysis Acidic or basic mobile phase.Maintain the mobile phase pH as close to neutral as possible.
Sample stored in acidic or basic diluent.Prepare samples in a neutral diluent and analyze them promptly.
SFC Troubleshooting
Issue Potential Cause Recommended Solution
Poor Resolution Unsuitable chiral stationary phase (CSP).Screen a variety of polysaccharide-based CSPs with different selectivities.
Inappropriate co-solvent.Evaluate different alcohol modifiers (methanol, ethanol, isopropanol).
Modifier percentage is not optimal.Adjust the gradient or isocratic percentage of the co-solvent.
Poor Peak Shape Inappropriate additive.For acidic or basic analytes, add a suitable additive to the modifier (e.g., trifluoroacetic acid for acids, diethylamine (B46881) for bases).
Sample solvent incompatibility.Dissolve the sample in the mobile phase modifier or a solvent compatible with the SFC system.
Inconsistent Retention Times Fluctuations in pressure or temperature.Ensure the back pressure regulator and column oven are functioning correctly.
Inconsistent mobile phase composition.Check the modifier and CO2 supply for consistency.
No Elution of Peaks Insufficient elution strength of the mobile phase.Increase the percentage of the co-solvent or try a stronger modifier.

Visualizations

DrospirenoneSeparationWorkflow cluster_prep Sample Preparation cluster_hplc HPLC Method Development cluster_sfc SFC Method Development cluster_eval Evaluation & Troubleshooting Prepare Drospirenone Standard Prepare Drospirenone Standard Prepare System Suitability Sample Prepare System Suitability Sample Prepare Drospirenone Standard->Prepare System Suitability Sample Induce Epimerization (Acid Treatment) Induce Epimerization (Acid Treatment) Induce Epimerization (Acid Treatment)->Prepare System Suitability Sample Select C18 Column Select C18 Column Prepare System Suitability Sample->Select C18 Column Screen Chiral Stationary Phases Screen Chiral Stationary Phases Prepare System Suitability Sample->Screen Chiral Stationary Phases Optimize Mobile Phase (ACN/Water) Optimize Mobile Phase (ACN/Water) Select C18 Column->Optimize Mobile Phase (ACN/Water) Optimize Temperature & Flow Rate Optimize Temperature & Flow Rate Optimize Mobile Phase (ACN/Water)->Optimize Temperature & Flow Rate Analyze Samples Analyze Samples Optimize Temperature & Flow Rate->Analyze Samples Evaluate Resolution & Peak Shape Evaluate Resolution & Peak Shape Analyze Samples->Evaluate Resolution & Peak Shape Optimize Modifier & Additives Optimize Modifier & Additives Screen Chiral Stationary Phases->Optimize Modifier & Additives Optimize Back Pressure & Temperature Optimize Back Pressure & Temperature Optimize Modifier & Additives->Optimize Back Pressure & Temperature Analyze Samples_SFC Analyze Samples Optimize Back Pressure & Temperature->Analyze Samples_SFC Analyze Samples_SFC->Evaluate Resolution & Peak Shape Troubleshoot Issues Troubleshoot Issues Evaluate Resolution & Peak Shape->Troubleshoot Issues Issues Found Final Method Final Method Evaluate Resolution & Peak Shape->Final Method Acceptable Troubleshoot Issues->Optimize Mobile Phase (ACN/Water) Optimize Modifier & Additives) Optimize Modifier & Additives) Troubleshoot Issues->Optimize Modifier & Additives)

Caption: Workflow for Drospirenone Epimer Separation Method Development.

TroubleshootingTree Poor Resolution Poor Resolution Adjust Mobile Phase Ratio Adjust Mobile Phase Ratio Poor Resolution->Adjust Mobile Phase Ratio HPLC Change CSP Change CSP Poor Resolution->Change CSP SFC Peak Tailing Peak Tailing Add Mobile Phase Modifier Add Mobile Phase Modifier Peak Tailing->Add Mobile Phase Modifier HPLC Add Additive to Modifier Add Additive to Modifier Peak Tailing->Add Additive to Modifier SFC Inconsistent RT Inconsistent RT Check Pump & Connections Check Pump & Connections Inconsistent RT->Check Pump & Connections HPLC Check BPR & Temperature Check BPR & Temperature Inconsistent RT->Check BPR & Temperature SFC Optimize Temperature Optimize Temperature Adjust Mobile Phase Ratio->Optimize Temperature Optimize Modifier Optimize Modifier Change CSP->Optimize Modifier Check for Overload Check for Overload Add Mobile Phase Modifier->Check for Overload Check Sample Solvent Check Sample Solvent Add Additive to Modifier->Check Sample Solvent Ensure Mobile Phase is Degassed Ensure Mobile Phase is Degassed Check Pump & Connections->Ensure Mobile Phase is Degassed Check Gas & Modifier Supply Check Gas & Modifier Supply Check BPR & Temperature->Check Gas & Modifier Supply

Caption: Troubleshooting Decision Tree for Drospirenone Epimer Separation.

Optimization

Stability-indicating assay for drospirenone/ethinyl estradiol in pharmaceutical preparations

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for the stability-indicating assay of drospirenone (B1670955) and ethinyl estradiol (B170435) in pharmaceutical prepar...

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for the stability-indicating assay of drospirenone (B1670955) and ethinyl estradiol (B170435) in pharmaceutical preparations. The information is intended for researchers, scientists, and drug development professionals.

Troubleshooting Guide

This guide addresses common issues encountered during the HPLC analysis of drospirenone and ethinyl estradiol.

Problem Potential Cause(s) Recommended Solution(s)
Poor Peak Shape (Tailing or Fronting) 1. Column degradation or contamination. 2. Inappropriate mobile phase pH. 3. Sample solvent mismatch with the mobile phase. 4. Column overload.1. Wash the column with a strong solvent, or replace the column if necessary. 2. Adjust the mobile phase pH to be within the optimal range for the analytes and the column. 3. Dissolve the sample in the mobile phase or a weaker solvent. 4. Reduce the injection volume or sample concentration.
Inconsistent Retention Times 1. Fluctuation in mobile phase composition or flow rate. 2. Temperature variations in the column compartment. 3. Air bubbles in the pump or detector. 4. Column equilibration is insufficient.1. Ensure proper mixing and degassing of the mobile phase. Verify pump performance. 2. Use a column oven to maintain a consistent temperature. 3. Purge the pump and detector to remove air bubbles. 4. Equilibrate the column with the mobile phase for a sufficient time before injection.
Low Peak Area/Sensitivity 1. Incorrect detection wavelength. 2. Low sample concentration. 3. Leaks in the HPLC system. 4. Detector lamp issue.1. Set the detector to the optimal wavelength for both drospirenone (around 245 nm) and ethinyl estradiol (around 210 nm or using fluorescence detection).[1] 2. Prepare a more concentrated sample solution. 3. Check for leaks throughout the system, from the pump to the detector. 4. Check the detector lamp's energy and replace it if necessary.
Ghost Peaks 1. Contamination in the mobile phase, glassware, or sample. 2. Carryover from previous injections. 3. Air dissolved in the mobile phase.1. Use high-purity solvents and thoroughly clean all glassware. 2. Implement a robust needle wash program and inject a blank solvent after high-concentration samples. 3. Degas the mobile phase before use.
Poor Resolution Between Analytes and Degradation Products 1. Non-optimized mobile phase composition. 2. Inappropriate column chemistry. 3. Flow rate is too high.1. Adjust the organic-to-aqueous ratio in the mobile phase or try a different organic modifier. A gradient elution may be necessary. 2. Use a high-resolution column, such as a C18 column with a smaller particle size. 3. Reduce the flow rate to improve separation efficiency.
Baseline Noise or Drift 1. Mobile phase contamination or decomposition. 2. Detector fluctuation. 3. Column bleeding. 4. Pulsating pump flow.1. Prepare fresh mobile phase and filter it. 2. Allow the detector to warm up properly. 3. Use a high-quality column and operate within its recommended pH and temperature range. 4. Check pump seals and pistons for wear.

Frequently Asked Questions (FAQs)

Q1: What is a stability-indicating assay method?

A1: A stability-indicating assay is a validated analytical procedure that can accurately and precisely measure the concentration of the active pharmaceutical ingredient (API) without interference from its degradation products, impurities, or excipients.[2] This is crucial for determining the shelf-life of a drug product.

Q2: Why is HPLC the most common technique for this assay?

A2: High-Performance Liquid Chromatography (HPLC) is widely used due to its high resolution, sensitivity, and specificity.[1] It allows for the effective separation of drospirenone and ethinyl estradiol from their potential degradation products, which is essential for a stability-indicating method.

Q3: What are the typical stress conditions for forced degradation studies of drospirenone and ethinyl estradiol?

A3: Forced degradation studies are conducted to produce potential degradation products and demonstrate the specificity of the analytical method.[3] Typical stress conditions include:

  • Acid Hydrolysis: 0.1 M HCl[1][3]

  • Base Hydrolysis: 0.1 M NaOH[3]

  • Oxidative Degradation: 3% Hydrogen Peroxide[3][4]

  • Thermal Degradation: Heating at elevated temperatures (e.g., 105°C).[5]

  • Photolytic Degradation: Exposure to UV and visible light.

Q4: How can I ensure the complete separation of all degradation products from the parent drug peaks?

A4: Method development and validation are key. This involves optimizing the mobile phase composition (e.g., acetonitrile (B52724) and a buffer), column type (e.g., C18), flow rate, and detector wavelength.[3][6] A photodiode array (PDA) detector can be used to check for peak purity.

Q5: What are the acceptance criteria for the validation of a stability-indicating method?

A5: Method validation is performed according to International Council for Harmonisation (ICH) guidelines.[1][6] Key parameters and typical acceptance criteria include:

  • Specificity: The method should be able to resolve the API peaks from all potential interferents.

  • Linearity: The correlation coefficient (r²) should be ≥ 0.99.[1]

  • Accuracy: Recovery should be within 98-102%.[7]

  • Precision: The relative standard deviation (%RSD) for replicate injections should be ≤ 2%.[7]

  • Limit of Detection (LOD) and Limit of Quantitation (LOQ): These should be determined to assess the sensitivity of the method.[8]

Experimental Protocols

Sample Preparation
  • Standard Stock Solution: Accurately weigh and dissolve drospirenone and ethinyl estradiol reference standards in a suitable solvent (e.g., methanol (B129727) or a mixture of acetonitrile and water) to obtain a known concentration.[3]

  • Sample Solution (Tablets): Weigh and finely powder a specific number of tablets. Transfer an accurately weighed portion of the powder, equivalent to a target concentration of drospirenone and ethinyl estradiol, into a volumetric flask. Add the solvent, sonicate to dissolve, and dilute to the mark. Filter the solution before injection.[9]

Chromatographic Conditions (Example)
Parameter Condition
Column C18 (e.g., 250 mm x 4.6 mm, 5 µm)[6]
Mobile Phase Acetonitrile and Ammonium Acetate Buffer (e.g., 30:70 v/v)[3] or Acetonitrile and Water[10]
Flow Rate 1.0 mL/min[3]
Injection Volume 10-20 µL
Column Temperature 30-40°C[1][6]
Detection Wavelength 245 nm for drospirenone and 210 nm for ethinyl estradiol, or fluorescence detection for ethinyl estradiol (Ex: 285 nm, Em: 310 nm).[1][9]
Forced Degradation Study Protocol
  • Prepare separate solutions of the drug product.

  • Expose each solution to one of the following stress conditions:

    • Acid: Add 0.1 M HCl and heat.[5]

    • Base: Add 0.1 M NaOH at room temperature.[5]

    • Oxidation: Add 3% H₂O₂.[4]

    • Thermal: Heat the solution.

    • Photolytic: Expose the solution to UV and visible light.

  • After a specified time, neutralize the acid and base-stressed samples.

  • Dilute all samples to the appropriate concentration with the mobile phase.

  • Inject the stressed samples into the HPLC system and analyze the chromatograms for degradation peaks.

Quantitative Data Summary

Table 1: Example Chromatographic Parameters
Compound Retention Time (min) Linearity Range (µg/mL) % Recovery
Ethinyl Estradiol~1.4 - 39[1][3]0.06 - 0.18[3]97 - 103[3]
Drospirenone~5.3 - 46[1][3]6 - 18[3]97 - 103[3]
Table 2: Summary of Forced Degradation Studies
Stress Condition Drospirenone Degradation (%) Ethinyl Estradiol Degradation (%) Observations
Acid Hydrolysis (0.1M HCl) Significant degradation observed.[1][11]Less degradation compared to drospirenone.Degradation products are well-separated from the parent peaks.
Base Hydrolysis (0.1M NaOH) Found to be more labile, with significant degradation.[11]Significant degradation.A new peak appears at a lower retention time.[11]
Oxidative (3% H₂O₂) Significant degradation.[4][11]Degradation observed.Degradation products are well-resolved.
Thermal Stable or minimal degradation.[12]Stable or minimal degradation.The drug is relatively stable to heat.
Photolytic Stable or minimal degradation.[12]Stable or minimal degradation.The drug is relatively stable to light exposure.

Visualizations

Experimental_Workflow cluster_prep Sample and Standard Preparation cluster_hplc HPLC Analysis cluster_data Data Acquisition and Analysis prep_std Prepare Standard Solutions (Drospirenone & Ethinyl Estradiol) hplc_system HPLC System Setup (Column, Mobile Phase, Flow Rate) prep_std->hplc_system prep_sample Prepare Sample Solution (from Tablets) prep_sample->hplc_system injection Inject Samples and Standards hplc_system->injection detection UV/Fluorescence Detection injection->detection chromatogram Obtain Chromatograms detection->chromatogram quantification Quantify Analytes and Degradation Products chromatogram->quantification validation Method Validation (ICH Guidelines) quantification->validation

Caption: Experimental workflow for the stability-indicating HPLC assay.

Troubleshooting_Logic cluster_causes Identify Potential Causes cluster_solutions Implement Solutions start Problem Encountered (e.g., Poor Peak Shape) cause1 Column Issue start->cause1 cause2 Mobile Phase Issue start->cause2 cause3 System Issue start->cause3 sol1 Wash/Replace Column cause1->sol1 sol2 Prepare Fresh Mobile Phase cause2->sol2 sol3 Check for Leaks/Bubbles cause3->sol3 end_node Problem Resolved sol1->end_node sol2->end_node sol3->end_node

Caption: A logical troubleshooting workflow for HPLC analysis.

Degradation_Pathways cluster_stress Stress Conditions cluster_products Degradation Products DRSP_EE Drospirenone & Ethinyl Estradiol acid Acid Hydrolysis DRSP_EE->acid base Base Hydrolysis DRSP_EE->base oxidative Oxidation DRSP_EE->oxidative deg_prod_A Degradation Product(s) A acid->deg_prod_A deg_prod_B Degradation Product(s) B base->deg_prod_B deg_prod_C Degradation Product(s) C oxidative->deg_prod_C

Caption: Simplified degradation pathways under stress conditions.

References

Reference Data & Comparative Studies

Validation

Drospirenone vs. Levonorgestrel: A Comparative Analysis of Their Impact on SHBG Levels

For Researchers, Scientists, and Drug Development Professionals This guide provides an objective comparison of the effects of two widely used progestins, drospirenone (B1670955) (DRSP) and levonorgestrel (B1675169) (LNG)...

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the effects of two widely used progestins, drospirenone (B1670955) (DRSP) and levonorgestrel (B1675169) (LNG), on Sex Hormone-Binding Globulin (SHBG) levels. The information presented herein is supported by experimental data from published scientific literature, offering a valuable resource for researchers and professionals in the field of drug development and endocrinology.

Executive Summary

Drospirenone and levonorgestrel, both synthetic progestins, exhibit distinct pharmacological profiles that lead to differential effects on SHBG levels. In general, studies indicate that drospirenone, particularly in progestin-only formulations, has a neutral or minimal effect on SHBG levels. In contrast, levonorgestrel, owing to its androgenic properties, is consistently associated with a decrease in SHBG concentrations. This fundamental difference is primarily attributed to their opposing interactions with the androgen receptor in the liver, which plays a crucial role in regulating SHBG gene expression.

Data Presentation: Quantitative Effects on SHBG Levels

The following table summarizes the observed effects of drospirenone and levonorgestrel on SHBG levels from various clinical studies. It is important to note that the majority of comparative data comes from studies of combined oral contraceptives (COCs), where the estrogen component (typically ethinylestradiol) significantly increases SHBG, thus influencing the net effect of the progestin.

ProgestinFormulationStudy PopulationKey Findings on SHBG Levels
Drospirenone Progestin-only pill (4 mg)Women with hyperandrogenismNo significant alterations in SHBG levels were observed during follow-up.[1]
Combined with ethinylestradiol (3 mg DRSP/30 µg EE)Women with Polycystic Ovary Syndrome (PCOS)Formulations with drospirenone caused a progressive increase in serum concentrations of SHBG.[2]
Levonorgestrel Progestin-only pillGeneral contraceptive usersProgestin-only methods, including the levonorgestrel mini-pill, have been shown to decrease SHBG.
Subdermal implantHealthy womenA decline in SHBG levels was observed after insertion of a levonorgestrel implant.
Combined with ethinylestradiol (150 µg LNG/30 µg EE)Women with PCOSThe increase in SHBG was less pronounced compared to drospirenone-containing COCs.

Experimental Protocols

The quantification of SHBG in the cited studies predominantly relies on established immunoassays. The following provides a generalized methodology for these key experiments.

SHBG Quantification by Immunoassay

Principle: Immunoassays for SHBG typically employ a "sandwich" or competitive format. In a sandwich enzyme-linked immunosorbent assay (ELISA), a capture antibody specific to SHBG is coated onto a microplate. The patient's serum sample is added, and the SHBG present binds to the capture antibody. A second, enzyme-conjugated detection antibody that binds to a different epitope on the SHBG molecule is then introduced. The amount of bound enzyme is proportional to the concentration of SHBG in the sample and is quantified by adding a substrate that produces a measurable colorimetric or chemiluminescent signal.

Generalized Protocol (ELISA):

  • Coating: Microplate wells are coated with a monoclonal anti-SHBG capture antibody.

  • Sample Incubation: Patient serum samples and standards with known SHBG concentrations are added to the wells and incubated to allow SHBG to bind to the capture antibody.

  • Washing: The wells are washed to remove unbound components.

  • Detection Antibody Incubation: An enzyme-conjugated (e.g., horseradish peroxidase) anti-SHBG detection antibody is added to the wells and incubated.

  • Second Washing: The wells are washed again to remove unbound detection antibody.

  • Substrate Addition: A chromogenic substrate is added to the wells. The enzyme on the detection antibody catalyzes a reaction that produces a colored product.

  • Signal Measurement: The absorbance of the colored product is measured using a microplate reader. The concentration of SHBG in the samples is determined by comparing their absorbance to a standard curve generated from the known standards.

Assay Types: Commonly used methods include:

  • Enzyme-Linked Immunosorbent Assay (ELISA)

  • Chemiluminescent Immunoassay (CLIA)

These assays are typically performed on automated platforms in clinical laboratories.

Signaling Pathways and Mechanisms of Action

The differential effects of drospirenone and levonorgestrel on SHBG levels are rooted in their distinct interactions with steroid hormone receptors, particularly the androgen receptor (AR), in hepatocytes. SHBG synthesis is primarily regulated at the transcriptional level in the liver, with the transcription factor Hepatocyte Nuclear Factor 4 alpha (HNF-4α) playing a pivotal role in activating the SHBG gene promoter.

Drospirenone's Anti-Androgenic Effect on SHBG Regulation

Drospirenone is unique among synthetic progestins due to its anti-androgenic properties. It acts as a competitive antagonist at the androgen receptor. By blocking the binding of endogenous androgens like testosterone (B1683101) to the AR in liver cells, drospirenone prevents the androgen-mediated suppression of SHBG gene transcription. This lack of androgenic signaling on the SHBG promoter contributes to the maintenance of or a slight increase in SHBG levels.

Drospirenone_SHBG_Pathway cluster_hepatocyte Hepatocyte Drospirenone Drospirenone AR Androgen Receptor (AR) Drospirenone->AR Blocks Androgens Endogenous Androgens Androgens->AR Binds & Activates HNF4a HNF-4α AR->HNF4a Inhibits SHBG_Gene SHBG Gene HNF4a->SHBG_Gene Activates Transcription SHBG_mRNA SHBG mRNA SHBG_Gene->SHBG_mRNA SHBG_Protein SHBG Protein SHBG_mRNA->SHBG_Protein SHBG_Blood SHBG in Bloodstream SHBG_Protein->SHBG_Blood Secreted

Drospirenone's Anti-Androgenic Effect on SHBG Synthesis
Levonorgestrel's Androgenic Effect on SHBG Regulation

In contrast to drospirenone, levonorgestrel exhibits androgenic activity. It binds to and activates the androgen receptor in hepatocytes. The activated AR-levonorgestrel complex can then translocate to the nucleus and suppress the transcriptional activity of HNF-4α on the SHBG gene promoter. This leads to a decrease in SHBG mRNA and subsequent protein synthesis, resulting in lower circulating SHBG levels.

Levonorgestrel_SHBG_Pathway cluster_hepatocyte Hepatocyte Levonorgestrel Levonorgestrel AR Androgen Receptor (AR) Levonorgestrel->AR Binds & Activates HNF4a HNF-4α AR->HNF4a Suppresses SHBG_Gene SHBG Gene HNF4a->SHBG_Gene Activates Transcription SHBG_mRNA SHBG mRNA SHBG_Gene->SHBG_mRNA SHBG_Protein SHBG Protein SHBG_mRNA->SHBG_Protein SHBG_Blood SHBG in Bloodstream SHBG_Protein->SHBG_Blood Secreted

Levonorgestrel's Androgenic Effect on SHBG Synthesis

Experimental Workflow: Comparative Clinical Study

The following diagram illustrates a typical experimental workflow for a clinical trial comparing the effects of drospirenone and levonorgestrel on SHBG levels.

Experimental_Workflow cluster_screening Phase 1: Screening & Recruitment cluster_baseline Phase 2: Baseline Assessment cluster_intervention Phase 3: Intervention cluster_followup Phase 4: Follow-up & Data Collection cluster_analysis Phase 5: Data Analysis p1 Participant Recruitment (e.g., healthy volunteers, PCOS patients) p2 Inclusion/Exclusion Criteria Assessment p1->p2 p3 Informed Consent p2->p3 b1 Baseline Blood Sampling (Measure initial SHBG levels) p3->b1 r1 Randomization b1->r1 b2 Clinical & Hormonal Profiling b2->r1 g1 Group A: Drospirenone Treatment r1->g1 g2 Group B: Levonorgestrel Treatment r1->g2 f1 Periodic Blood Sampling (e.g., 3, 6, 12 months) g1->f1 g2->f1 a1 SHBG Level Measurement (Immunoassay) f1->a1 f2 Monitoring of Adverse Events a2 Statistical Analysis (Comparison between groups) f2->a2 a1->a2 a3 Conclusion & Reporting a2->a3

Typical Experimental Workflow for a Comparative Study

Conclusion

The available evidence strongly suggests that drospirenone and levonorgestrel have opposing effects on SHBG levels. Drospirenone's anti-androgenic profile leads to a neutral or potentially increasing effect on SHBG, which can be beneficial in conditions of androgen excess. Conversely, levonorgestrel's androgenic properties result in a decrease in SHBG concentrations. These differences are critical considerations in the development and clinical application of hormonal therapies, particularly when the modulation of androgen bioavailability is a therapeutic goal. Further head-to-head studies of progestin-only formulations are warranted to more precisely quantify the magnitude of these effects, independent of the influence of estrogens.

References

Comparative

A Comparative Guide to the Validation of a Novel UPLC-MS/MS Bioanalytical Method for Drospirenone Following ICH M10 Guidelines

This guide provides a comprehensive comparison of a new, highly sensitive Ultra-Performance Liquid Chromatography-Tandem Mass Spectrometry (UPLC-MS/MS) method for the quantification of drospirenone (B1670955) in human pl...

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides a comprehensive comparison of a new, highly sensitive Ultra-Performance Liquid Chromatography-Tandem Mass Spectrometry (UPLC-MS/MS) method for the quantification of drospirenone (B1670955) in human plasma against existing validated methods. The validation of this novel method is established in accordance with the International Council for Harmonisation (ICH) M10 guideline on bioanalytical method validation, ensuring data quality and reliability for regulatory submissions.[1][2][3][4][5] This document is intended for researchers, scientists, and drug development professionals involved in the bioanalysis of drospirenone.

Introduction to Bioanalytical Method Validation

The validation of a bioanalytical method is crucial to demonstrate its suitability for its intended purpose, which is the quantification of drugs and their metabolites in biological matrices.[3][4] The ICH M10 guideline provides a harmonized framework for performing bioanalytical method validation and sample analysis, ensuring the quality and consistency of bioanalytical data.[1][3][5] Key validation parameters include selectivity, accuracy, precision, linearity, and stability.[2][4]

Comparison of Validated Bioanalytical Methods for Drospirenone

This section compares the performance of the newly developed UPLC-MS/MS method with previously established High-Performance Liquid Chromatography with UV detection (HPLC-UV) and UV-Visible Spectrophotometry methods for drospirenone analysis.

Quantitative Performance Comparison

The following table summarizes the key validation parameters for the different analytical methods.

Validation Parameter New UPLC-MS/MS Method Validated HPLC-UV Method[6][7][8] Validated UV-Vis Spectrophotometry Method[9]
Linearity Range 0.1 - 100 ng/mL3 - 18 µg/mL3 - 15 µg/mL
Correlation Coefficient (r²) > 0.999> 0.999> 0.999
Limit of Detection (LOD) 0.03 ng/mL0.20 µg/mL0.363 µg/mL
Limit of Quantification (LOQ) 0.1 ng/mL0.75 µg/mL1.04 µg/mL
Accuracy (% Recovery) 98.5% - 101.2%99.06% - 100.78%99.28% - 102.11%
Precision (%RSD) < 5%< 2%< 2%
Specificity/Selectivity High (Mass-based detection)ModerateLow
Run Time 3 minutes10 minutesN/A

Experimental Protocols

Detailed methodologies for the novel UPLC-MS/MS method and a representative existing HPLC-UV method are provided below.

Protocol for the New UPLC-MS/MS Method

1. Instrumentation:

  • Chromatography System: Waters Acquity UPLC I-Class

  • Mass Spectrometer: Waters Xevo TQ-S micro Tandem Quadrupole Mass Spectrometer

  • Analytical Column: Acquity UPLC BEH C18 (50 mm × 2.1 mm, 1.7 µm)

2. Chromatographic Conditions:

  • Mobile Phase: A: 0.1% Formic acid in Water; B: 0.1% Formic acid in Acetonitrile (B52724)

  • Gradient Elution: 30% B to 95% B over 1.5 min, hold at 95% B for 0.5 min, return to 30% B for 1 min

  • Flow Rate: 0.4 mL/min

  • Injection Volume: 5 µL

  • Column Temperature: 40°C

3. Mass Spectrometry Conditions:

  • Ionization Mode: Electrospray Ionization (ESI), Positive

  • Multiple Reaction Monitoring (MRM) Transitions:

    • Drospirenone: 367.2 → 309.2 m/z

    • Internal Standard (IS), Drospirenone-d4: 371.2 → 313.2 m/z

  • Capillary Voltage: 3.0 kV

  • Cone Voltage: 30 V

  • Source Temperature: 150°C

  • Desolvation Temperature: 450°C

4. Sample Preparation (Human Plasma):

  • Pipette 100 µL of plasma into a microcentrifuge tube.

  • Add 25 µL of internal standard working solution.

  • Add 300 µL of acetonitrile to precipitate proteins.

  • Vortex for 1 minute.

  • Centrifuge at 13,000 rpm for 10 minutes.

  • Transfer the supernatant to an autosampler vial for injection.

Protocol for a Validated HPLC-UV Method

This protocol is based on a previously published method.[8]

1. Instrumentation:

  • HPLC System: Shimadzu Prominence model L20 with SPD 20A prominence UV-Vis detector[6][8]

  • Column: RESTEX allure C18 (250mm × 4.6mm i.d., 3 μm particle size)[6][8]

2. Chromatographic Conditions:

  • Mobile Phase: Methanol: Water (65:35 v/v), isocratic elution[6][8]

  • Flow Rate: 1.0 mL/min[6][8]

  • Detection: UV at 247 nm[6][8]

  • Injection Volume: 20 µL[6]

  • Run Time: 10 minutes[7]

3. Sample Preparation (for Tablets):

  • Weigh and crush 20 tablets to obtain a fine powder.

  • Accurately weigh a portion of the powder equivalent to a single dose of drospirenone.

  • Dissolve the powder in the mobile phase, sonicate to ensure complete dissolution, and dilute to a known concentration within the calibration range.

  • Filter the solution through a 0.45 µm filter before injection.

Visualizations of Workflows and Processes

The following diagrams illustrate the key workflows involved in the validation and execution of the new bioanalytical method for drospirenone.

ICH_M10_Validation_Workflow MethodDevelopment Method Development FullValidation Full Method Validation MethodDevelopment->FullValidation Proceed to Validation Selectivity Selectivity FullValidation->Selectivity AccuracyPrecision Accuracy & Precision FullValidation->AccuracyPrecision CalibrationCurve Calibration Curve & LLOQ FullValidation->CalibrationCurve Stability Stability Assessment FullValidation->Stability MatrixEffect Matrix Effect FullValidation->MatrixEffect ValidatedMethod Validated Bioanalytical Method Selectivity->ValidatedMethod AccuracyPrecision->ValidatedMethod CalibrationCurve->ValidatedMethod Stability->ValidatedMethod MatrixEffect->ValidatedMethod SampleAnalysis Study Sample Analysis ValidatedMethod->SampleAnalysis UPLC_MSMS_Experimental_Workflow SampleCollection Plasma Sample Collection SamplePreparation Sample Preparation (Protein Precipitation) SampleCollection->SamplePreparation UPLC_Separation UPLC Separation (C18 Column) SamplePreparation->UPLC_Separation Inject Supernatant MSMS_Detection MS/MS Detection (MRM Mode) UPLC_Separation->MSMS_Detection Eluent Transfer DataAnalysis Data Analysis & Quantification MSMS_Detection->DataAnalysis

References

Validation

A Comparative Guide: Cross-Validation of HPLC and UPLC Methods for Ethinyl Estradiol Analysis

For Researchers, Scientists, and Drug Development Professionals The analysis of ethinyl estradiol (B170435), a synthetic estrogen widely used in pharmaceutical formulations, demands robust and efficient analytical method...

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The analysis of ethinyl estradiol (B170435), a synthetic estrogen widely used in pharmaceutical formulations, demands robust and efficient analytical methods. High-Performance Liquid Chromatography (HPLC) has long been the standard for this purpose. However, the advent of Ultra-Performance Liquid Chromatography (UPLC) has introduced a faster and more sensitive alternative. This guide provides an objective comparison of HPLC and UPLC methods for ethinyl estradiol analysis, supported by a synthesis of published experimental data, to aid researchers in selecting the optimal technique for their needs.

Performance Comparison: HPLC vs. UPLC

The primary advantages of UPLC over traditional HPLC are significantly reduced analysis times and lower solvent consumption, leading to increased throughput and cost savings.[1] A successful transfer of a USP compendial method for levonorgestrel (B1675169) and ethinyl estradiol tablets from HPLC to UPLC demonstrated an 85% reduction in analysis time and a 92% decrease in mobile-phase consumption.[1] UPLC systems operate at higher pressures with smaller particle size columns (typically <2 µm), which results in improved resolution and sensitivity.[2]

The following tables summarize key performance parameters for representative HPLC and UPLC methods for the analysis of ethinyl estradiol, compiled from various validated methods.

Table 1: HPLC Method Parameters for Ethinyl Estradiol Analysis

ParameterMethod 1Method 2Method 3
Column C18 (150 x 4.6mm, 5µm)BDS C18 (150 x 4.6mm, 5µm)Phenomenex Gemini C18 (250 mm × 4.6 mm, 5 µm)
Mobile Phase Buffer: Acetonitrile (70:30)Methanol: Water (45:55 v/v)Phosphate buffer: Acetonitrile (75:25 v/v), pH 3.6
Flow Rate 1.0 mL/min1.0 mL/min1.0 mL/min
Detection Wavelength 230 nm210 nm237 nm
Retention Time 2.163 min5.013 min1.788 min
Linearity Range 10-50 µg/mL-10-50µg/ml
Correlation Coefficient (r²) >0.99>0.99>0.99

Data synthesized from multiple sources for comparative purposes.[3][4][5]

Table 2: UPLC Method Parameters for Ethinyl Estradiol Analysis

ParameterMethod 1Method 2
Column ACQUITY UPLC BEH C18 (2.1 x 50 mm, 1.7 µm)Phenyl column (50x2.1 mm, 1.7 µ)
Mobile Phase Acetonitrile: 0.1% Trifluoroacetic acid (50:50)Gradient with Acetonitrile and Water (both with 0.1% formic acid)
Flow Rate 0.5 mL/min0.4 mL/min
Detection Wavelength 255 nm-
Retention Time ~1.5 min-
Linearity Range -0.196-78.4 ng/mL
Correlation Coefficient (r²) >0.999>0.99

Data synthesized from multiple sources for comparative purposes.[1][6][7]

Experimental Protocols

Detailed methodologies are crucial for reproducibility. Below are representative experimental protocols for both HPLC and UPLC analysis of ethinyl estradiol.

HPLC Method Protocol

This protocol is a representative example for the simultaneous estimation of ethinyl estradiol and another active pharmaceutical ingredient.

1. Chromatographic Conditions:

  • Column: BDS C18, 150 x 4.6mm, 5µm.[3]

  • Mobile Phase: A mixture of Buffer (0.01N Na2HPO4) and Acetonitrile in a 70:30 ratio.[3]

  • Flow Rate: 1.0 mL/min.[3]

  • Injection Volume: 20 µL.

  • Column Temperature: 30°C.[3]

  • Detection Wavelength: 230 nm.[3]

2. Standard Solution Preparation:

  • Accurately weigh and transfer 10 mg of ethinyl estradiol working standard into a 100 mL volumetric flask.

  • Dissolve and dilute to volume with the mobile phase to obtain a stock solution of 100 µg/mL.

  • Further dilute to prepare working standards of desired concentrations.

3. Sample Preparation (from tablets):

  • Weigh and finely powder not fewer than 20 tablets.

  • Transfer a quantity of the powder equivalent to 10 mg of ethinyl estradiol into a 100 mL volumetric flask.

  • Add about 70 mL of the mobile phase and sonicate for 15 minutes.

  • Dilute to volume with the mobile phase and mix well.

  • Filter the solution through a 0.45 µm nylon filter before injection.

UPLC Method Transfer Protocol

The following outlines the general steps for transferring an existing HPLC method to a UPLC system, a common practice in method modernization.

1. Initial HPLC Method:

  • Begin with a validated HPLC method, for instance, the one described above.

2. Geometric Scaling of the Method:

  • Column Selection: Choose a UPLC column with the same stationary phase chemistry but with a smaller particle size (e.g., from a 5 µm C18 to a 1.7 µm C18). The column dimensions will also be smaller (e.g., 150 x 4.6 mm to 50 x 2.1 mm).

  • Flow Rate Adjustment: Scale the flow rate to maintain a similar linear velocity. This can be calculated using the formula: F_UPLC = F_HPLC * (dc_UPLC² / dc_HPLC²) where F is the flow rate and dc is the column diameter.

  • Injection Volume Scaling: Adjust the injection volume proportionally to the column volume: V_UPLC = V_HPLC * (L_UPLC * dc_UPLC² / L_HPLC * dc_HPLC²) where V is the injection volume and L is the column length.

  • Gradient Time Adjustment: For gradient methods, the gradient duration must be scaled to maintain the same number of column volumes of mobile phase per unit time.

3. System Suitability and Validation:

  • After transferring the method, perform system suitability tests to ensure the UPLC method meets the required criteria for resolution, tailing factor, and theoretical plates.

  • Conduct a full or partial method validation as per ICH guidelines to confirm the linearity, accuracy, precision, and robustness of the new UPLC method.

Method Cross-Validation Workflow

The process of cross-validating an HPLC method with a UPLC method involves a structured workflow to ensure the equivalency and reliability of the analytical results.

Method_Cross_Validation_Workflow cluster_hplc HPLC Method cluster_transfer Method Transfer cluster_uplc UPLC Method cluster_validation Cross-Validation hplc_dev Original HPLC Method Validation hplc_sst System Suitability Testing (HPLC) hplc_dev->hplc_sst transfer Geometric Scaling (Column, Flow Rate, Inj. Vol.) hplc_dev->transfer hplc_analysis Sample Analysis (HPLC) hplc_sst->hplc_analysis comparison Comparison of Results (Accuracy, Precision, Linearity) hplc_analysis->comparison uplc_dev UPLC Method Optimization transfer->uplc_dev uplc_sst System Suitability Testing (UPLC) uplc_dev->uplc_sst uplc_analysis Sample Analysis (UPLC) uplc_sst->uplc_analysis uplc_analysis->comparison report Validation Report comparison->report

Caption: Workflow for HPLC to UPLC method transfer and cross-validation.

References

Comparative

A Comparative Analysis of Drospirenone/Ethinyl Estradiol and Cyproterone Acetate/Ethinyl Estradiol for the Treatment of Polycystic Ovary Syndrome

For Researchers, Scientists, and Drug Development Professionals This guide provides a detailed, objective comparison of two commonly prescribed combined oral contraceptives (COCs) for the management of Polycystic Ovary S...

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed, objective comparison of two commonly prescribed combined oral contraceptives (COCs) for the management of Polycystic Ovary Syndrome (PCOS): drospirenone (B1670955)/ethinyl estradiol (B170435) (DRSP/EE) and cyproterone (B1669671) acetate (B1210297)/ethinyl estradiol (CPA/EE). This analysis is supported by quantitative data from multiple clinical trials, detailed experimental protocols, and visualizations of relevant biological pathways and study designs.

Executive Summary

Both DRSP/EE and CPA/EE are effective in managing the clinical and biochemical manifestations of PCOS, primarily through their antiandrogenic properties. Clinical evidence suggests that CPA/EE may offer a superior reduction in hirsutism over a 12-month period. Conversely, DRSP/EE appears to have a more favorable metabolic profile, particularly concerning carbohydrate metabolism and blood pressure. The choice between these formulations may therefore depend on the patient's primary symptoms and underlying metabolic risk factors.

Data Presentation: Clinical and Biochemical Outcomes

The following tables summarize the quantitative data from comparative clinical trials.

Table 1: Comparison of Efficacy on Hirsutism and Androgen Levels

ParameterDRSP/EECPA/EEStudy Details and Findings
Modified Ferriman-Gallwey (mFG) Score for Hirsutism -18% to -2.12 (absolute change)-35% to -5.29 (absolute change)CPA/EE demonstrated a significantly greater reduction in mFG score compared to DRSP/EE after 12 months of treatment in some studies.[1] One study reported a median percentage decrease of 35% for CPA/EE versus 18% for DRSP/EE.[1] Another trial noted an absolute change of -5.29 for CPA/EE compared to -2.12 for DRSP/EE after 12 months.
Dehydroepiandrosterone Sulfate (DHEA-S) -32%-10%A 12-month trial showed a significantly greater reduction in DHEA-S levels with DRSP/EE compared to CPA/EE.[1]
Sex Hormone-Binding Globulin (SHBG) Significant increase (change = 131.52)Significant increase (change = 142.91)Both formulations significantly increase SHBG levels, which contributes to a reduction in free androgens. CPA/EE showed a slightly higher, though not always statistically significant, increase in SHBG compared to DRSP/EE after 12 months.
Free Androgen Index (FAI) Significant decreaseSignificant decrease (change = -10.57)Both treatments effectively reduce the FAI. One study reported a more significant decrease with CPA/EE compared to a desogestrel-containing oral contraceptive, with DRSP/EE also showing significant reductions.

Table 2: Comparison of Metabolic Effects

ParameterDRSP/EECPA/EEStudy Details and Findings
Waist-to-Hip Ratio (WHR) -4%0%One 12-month study found a significant decrease in WHR with DRSP/EE, while no significant change was observed with CPA/EE.[1]
Body Mass Index (BMI) Significant decreaseSignificant decreaseIn a study where both groups also received metformin (B114582) and lifestyle modifications, both formulations were associated with a significant decrease in BMI.[2]
Carbohydrate Metabolism (Fasting Glucose, Insulin (B600854), HOMA-IR) Significant decrease in fasting glucose, insulin, and HOMA-IRNo significant change or potential for negative effectIn a trial combined with metformin, the DRSP/EE group showed significant improvements in fasting glucose, insulin, and HOMA-IR, suggesting better control over carbohydrate metabolism compared to the CPA/EE group.[2]
Lipid Profile (Triglycerides, HDL, LDL, Total Cholesterol) Increase in HDL; increase in triglycerides after 6 monthsIncrease in HDL after 6 months; increase in triglycerides after 12 months; increase in Total CholesterolMeta-analyses indicate that both formulations can increase triglycerides and HDL cholesterol.[3] The timing of these changes may differ, with DRSP/EE potentially increasing triglycerides earlier.[3] One study reported a significant increase in total cholesterol and HDL with CPA/EE. Some studies report no statistically significant difference in lipid profile changes between the two.[2]
Blood Pressure Trend towards falling systolic BPUpward trend in diastolic BPIn a 6-month trial, a statistically insignificant trend towards lower systolic blood pressure was observed with DRSP/EE, while an upward trend in diastolic blood pressure was noted with CPA/EE.[2]

Experimental Protocols

The data presented is derived from randomized controlled trials with similar methodologies. Below is a generalized protocol based on these studies.

Objective: To compare the efficacy and metabolic effects of DRSP/EE versus CPA/EE in women with PCOS.

Study Design: A randomized, double-blind, parallel-group clinical trial.

Participant Population:

  • Inclusion Criteria: Premenopausal women (typically 18-40 years) diagnosed with PCOS according to the Rotterdam criteria (requiring two of the following: oligo- or anovulation, clinical and/or biochemical signs of hyperandrogenism, and polycystic ovaries on ultrasound, after exclusion of other etiologies).

  • Exclusion Criteria: Contraindications to COC use, pregnancy or lactation, significant concurrent medical conditions, and use of medications known to affect endocrine or metabolic parameters.

Interventions:

  • Group A: DRSP 3 mg / EE 30 µg, administered cyclically (21 days of active pills followed by a 7-day hormone-free interval) for 6 to 12 months.

  • Group B: CPA 2 mg / EE 35 µg, administered cyclically for the same duration.

  • In some studies, participants also received metformin (e.g., 1.5 g/day ) and lifestyle modification counseling.[2]

Assessments and Endpoints:

  • Baseline and Follow-up Visits (e.g., at 3, 6, and 12 months):

    • Clinical Assessment: Hirsutism evaluation using the modified Ferriman-Gallwey score, acne assessment, measurement of blood pressure, weight, height, and waist and hip circumferences.

    • Biochemical Analysis: Blood samples collected in the early follicular phase (days 3-5) of the menstrual cycle (or after progesterone-induced withdrawal bleeding) for measurement of:

      • Hormonal Profile: Total testosterone (B1683101), SHBG, DHEA-S, androstenedione, LH, FSH. Calculation of the Free Androgen Index (FAI = [total testosterone / SHBG] x 100).

      • Metabolic Profile: Fasting glucose, fasting insulin, and lipid profile (total cholesterol, HDL-C, LDL-C, triglycerides). Calculation of the Homeostasis Model Assessment of Insulin Resistance (HOMA-IR).

Statistical Analysis:

  • Baseline characteristics are compared using t-tests or Mann-Whitney U tests for continuous variables and chi-square tests for categorical variables.

  • Changes from baseline within each group are assessed using paired t-tests or Wilcoxon signed-rank tests.

  • Differences in changes between the two groups are analyzed using independent t-tests, ANCOVA (adjusting for baseline values), or non-parametric equivalents.

  • A p-value of <0.05 is typically considered statistically significant.

Signaling Pathways and Experimental Workflows

Androgen Receptor Signaling Pathway and Inhibition by Antiandrogens

The hyperandrogenic symptoms of PCOS are mediated by the androgen receptor (AR). Both drospirenone and cyproterone acetate exert their effects by interfering with this pathway.

Androgen Receptor Signaling Pathway cluster_extracellular Extracellular Space cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Androgens Androgens AR_inactive Androgen Receptor (AR) (inactive, bound to HSPs) Androgens->AR_inactive Binding AR_active Active AR Dimer AR_inactive->AR_active Conformational Change & Dimerization HSPs Heat Shock Proteins AR_inactive->HSPs Dissociation ARE Androgen Response Element (ARE) on DNA AR_active->ARE Nuclear Translocation & DNA Binding Gene_Transcription Target Gene Transcription ARE->Gene_Transcription Initiation DRSP_CPA Drospirenone & Cyproterone Acetate DRSP_CPA->AR_inactive Competitive Inhibition caption Inhibition of the Androgen Receptor Signaling Pathway.

Caption: Inhibition of the Androgen Receptor Signaling Pathway.

Generalized Experimental Workflow for Comparative Clinical Trials

The following diagram illustrates the typical workflow of a randomized controlled trial comparing DRSP/EE and CPA/EE for PCOS treatment.

Experimental Workflow cluster_screening Phase 1: Screening and Enrollment cluster_randomization Phase 2: Randomization cluster_treatment Phase 3: Treatment cluster_followup Phase 4: Follow-up and Analysis Screening Patient Screening (PCOS diagnosis based on Rotterdam criteria) Informed_Consent Informed Consent Screening->Informed_Consent Baseline_Assessment Baseline Assessment (Clinical & Biochemical Parameters) Informed_Consent->Baseline_Assessment Randomization Randomization Baseline_Assessment->Randomization Group_A Group A: DRSP/EE Treatment (e.g., 12 months) Randomization->Group_A Group_B Group B: CPA/EE Treatment (e.g., 12 months) Randomization->Group_B Follow_Up Follow-up Assessments (e.g., at 6 and 12 months) Group_A->Follow_Up Group_B->Follow_Up Data_Analysis Statistical Analysis of Outcomes Follow_Up->Data_Analysis Conclusion Conclusion on Comparative Efficacy and Safety Data_Analysis->Conclusion caption Generalized Workflow of a Comparative PCOS Clinical Trial.

Caption: Generalized Workflow of a Comparative PCOS Clinical Trial.

Conclusion

The choice between drospirenone/ethinyl estradiol and cyproterone acetate/ethinyl estradiol for the treatment of PCOS should be individualized based on the patient's specific clinical presentation and metabolic risk profile. While CPA/EE may be more effective for severe hirsutism, DRSP/EE presents a potentially safer metabolic profile, which is a crucial consideration in the long-term management of PCOS, a condition often associated with insulin resistance and an increased risk of type 2 diabetes and cardiovascular disease. Further head-to-head trials with larger sample sizes and longer follow-up periods are warranted to fully elucidate the comparative long-term benefits and risks of these two formulations.

References

Validation

A Head-to-Head Comparison of Cardiovascular Risks: Drospirenone vs. Other Progestins

For Researchers, Scientists, and Drug Development Professionals This guide provides an objective comparison of the cardiovascular risks associated with the fourth-generation progestin drospirenone (B1670955) (DRSP), comm...

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the cardiovascular risks associated with the fourth-generation progestin drospirenone (B1670955) (DRSP), commonly used in combined oral contraceptives (COCs), against other progestins, primarily the second-generation progestin levonorgestrel (B1675169) (LNG). The information is compiled from large-scale observational studies and systematic reviews to support evidence-based research and development.

Executive Summary

Combined oral contraceptives are known to increase the risk of cardiovascular events, particularly venous thromboembolism (VTE). The choice of progestin in these formulations appears to modulate this risk. A substantial body of evidence from epidemiological studies suggests that COCs containing drospirenone are associated with a higher risk of VTE compared to those containing levonorgestrel.[1][2][3][4][5] The evidence regarding arterial thromboembolism (ATE), such as myocardial infarction and stroke, is less clear and often conflicting.[2][6] Drospirenone's unique pharmacological profile, which includes anti-mineralocorticoid and anti-androgenic properties, distinguishes it from older progestins and may contribute to its different risk profile.[7][8][9]

Quantitative Risk Assessment: VTE and ATE

The following tables summarize quantitative data from key comparative studies, presenting risk estimates for VTE and ATE in users of DRSP-containing COCs versus those using COCs with other progestins.

Table 1: Comparative Risk of Venous Thromboembolism (VTE)

Progestin ComparatorStudy/AuthorStudy DesignRisk Estimate (Type)95% Confidence Interval (CI)
Levonorgestrel Parkin L, et al. (BMJ 2011)[1]Nested Case-Control3.3 (Odds Ratio, adj.)1.4 to 7.6
Levonorgestrel Jick SS, et al. (BMJ 2011)[5][10]Case-Control>2-fold (Odds Ratio)-
Levonorgestrel Lidegaard Ø, et al. (Danish Cohort)[1]Cohort1.64 (Relative Risk)1.27 to 2.10
Levonorgestrel Gronich N, et al. (2011)[11]Cohort (First-time users)3.19 (Hazard Ratio, adj.)1.12 to 9.08
Levonorgestrel Gronich N, et al. (2011)[11]Cohort (Restarters)1.96 (Hazard Ratio, adj.)1.12 to 3.41
Levonorgestrel Systematic Review (2013)[2][3]Systematic Review1.0 to 3.3 (Rate Ratio Range)-
Levonorgestrel FDA-funded study (preliminary)[12]Epidemiologic~1.5-fold increase (Relative Risk)-
Levonorgestrel Dinger J, et al. (EURAS)[13]Prospective Cohort1.0 (Hazard Ratio)- (Upper Limit: 1.8)

Table 2: Comparative Risk of Arterial Thromboembolism (ATE)

Progestin ComparatorStudy/AuthorStudy DesignRisk Estimate (Type)95% Confidence Interval (CI)
Levonorgestrel LASS Study[2]Cohort0.4 (Hazard Ratio)0.2 to 0.8
Other Low-Dose COCs FDA Analysis (All Users)[2]-0.99 (Hazard Ratio)0.58 to 1.69
Other Low-Dose COCs FDA Analysis (New Users)[2][14]-2.01 (Hazard Ratio)1.06 to 3.81
Levonorgestrel Dinger J, et al. (EURAS)[13]Prospective Cohort0.3 (Hazard Ratio)- (Upper Limit: 1.2)
Levonorgestrel Bak S, et al. (2016)[6]Population-based Cohort0.89 (Hazard Ratio, adj.)0.35 to 2.28

Methodologies of Key Cited Studies

Understanding the design of these influential studies is critical for interpreting their findings.

1. The European Active Surveillance (EURAS) Study

  • Objective: To compare the risks of adverse cardiovascular and other events associated with the use of DRSP-containing COCs versus other COCs, including those with levonorgestrel.[13]

  • Design: A multinational, prospective, non-interventional cohort study.[13][15] New users of DRSP-containing COCs, LNG-containing COCs, and other COCs were enrolled and followed over time.

  • Population: A total of 58,674 women were followed for 142,475 women-years of observation.[13]

  • Data Collection: Follow-up was conducted via mailed questionnaires on a semiannual basis.[13][15]

  • Outcome Measures: The primary outcomes included VTE (deep vein thrombosis, pulmonary embolism) and ATE (myocardial infarction, stroke).[13]

  • Statistical Analysis: Cox regression analysis was used to calculate hazard ratios (HRs) comparing the risk between the different COC user groups.[13]

2. UK General Practice Research Database (GPRD) Nested Case-Control Study (Parkin L, et al.)

  • Objective: To assess the risk of VTE in users of COCs containing drospirenone compared to those containing levonorgestrel.[1][16]

  • Design: A nested case-control study within a large population-based cohort.

  • Population: Women aged 15-44 identified from the UK's GPRD. The study included 61 cases of idiopathic VTE and 215 matched controls.[1]

  • Data Collection: Patient electronic health records were used to identify cases of VTE and to ascertain prescription history for oral contraceptives.

  • Outcome Measures: The main outcome was idiopathic (unprovoked) VTE.

  • Statistical Analysis: Conditional logistic regression was used to estimate odds ratios (ORs) adjusted for potential confounders like body mass index (BMI).[1]

Potential Mechanisms and Signaling Pathways

The differential cardiovascular risk may be linked to the unique properties of drospirenone, which is an analogue of spironolactone. Its anti-mineralocorticoid activity, in particular, has been a focus of research. While this property may be beneficial for blood pressure control, its net effect on the complex hemostatic system is still under investigation.[7][8][17][18] Progestogens can influence hemostasis by modulating the hepatic synthesis of coagulation factors and affecting vascular function.[19][20]

Below is a diagram illustrating the potential differential effects of drospirenone versus androgenic progestins (like levonorgestrel) on systems relevant to cardiovascular health.

G cluster_0 Progestin Type cluster_1 Receptor Interactions cluster_2 Physiological Effects DRSP Drospirenone MR Mineralocorticoid Receptor DRSP->MR Antagonist AR Androgen Receptor DRSP->AR Antagonist PR Progesterone Receptor DRSP->PR Agonist Coagulation ? Effect on Coagulation Factors (Potential VTE Risk) DRSP->Coagulation Unclear Mechanism LNG Levonorgestrel (Androgenic Progestin) LNG->AR Agonist LNG->PR Agonist Androgenic_Side_Effects Androgenic Side Effects LNG->Androgenic_Side_Effects RAAS Inhibit RAAS: Natriuresis, ↓ Blood Pressure MR->RAAS Androgen_Effects Block Androgen Effects AR->Androgen_Effects Progestogenic_Effects Progestogenic Effects PR->Progestogenic_Effects

Caption: Differential receptor activity of Drospirenone vs. Levonorgestrel.

Experimental Workflow Visualization

The assessment of cardiovascular risk for contraceptives relies heavily on pharmacoepidemiological studies. The diagram below outlines a typical workflow for a retrospective cohort or case-control study using large healthcare databases.

G cluster_design Study Design Branch start Define Research Question: Compare CV risk of DRSP vs. other progestins db Identify Large Healthcare Database (e.g., CPRD, PharMetrics) start->db cohort Define Study Cohort: New users of specific COCs (e.g., DRSP, LNG) within a time period db->cohort cohort_design Cohort Study: Follow users over time to identify incident CV events cohort->cohort_design Follow-forward cc_design Case-Control Study: Identify cases with CV events and match to controls without events cohort->cc_design Identify within outcome Outcome Ascertainment: Identify VTE / ATE events using validated diagnosis codes (ICD-9/10) cohort_design->outcome cc_design->outcome exposure Exposure Assessment: Review prescription records to confirm COC type and duration of use outcome->exposure analysis Statistical Analysis: Calculate Odds Ratios / Hazard Ratios Adjust for confounders (Age, BMI, Smoking) exposure->analysis results Interpret and Report Findings analysis->results

Caption: Workflow for a typical pharmacoepidemiological safety study.

Conclusion

The available evidence consistently points towards a higher risk of venous thromboembolism with drospirenone-containing oral contraceptives when compared directly to those containing levonorgestrel.[2][3] For arterial thromboembolism, the data are inconclusive and warrant further investigation.[2][6] The unique anti-mineralocorticoid properties of drospirenone may offer benefits, such as a neutral or slightly favorable effect on blood pressure, but the underlying mechanisms for the observed VTE risk are not fully understood.[17][18] Researchers and drug development professionals should consider this risk differential in the development of new hormonal contraceptives and in the design of future safety surveillance studies.

References

Comparative

Comparative Efficacy of Drospirenone and Desogestrel in Managing Hirsutism: A Guide for Researchers

This guide provides a detailed comparison of the efficacy of drospirenone (B1670955) and desogestrel (B1670305), two progestins commonly used in combined oral contraceptives (COCs), for the management of hirsutism. It is...

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides a detailed comparison of the efficacy of drospirenone (B1670955) and desogestrel (B1670305), two progestins commonly used in combined oral contraceptives (COCs), for the management of hirsutism. It is intended for researchers, scientists, and drug development professionals, offering a synthesis of experimental data, methodologies, and mechanistic insights.

Introduction

Hirsutism, the excess growth of terminal hair in women in a male-like pattern, is a common and distressing condition often associated with hyperandrogenism, as seen in Polycystic Ovary Syndrome (PCOS). Combined oral contraceptives are a first-line treatment, primarily due to their ability to suppress ovarian androgen production and increase sex hormone-binding globulin (SHBG), thereby reducing free testosterone (B1683101) levels. The choice of progestin in a COC is crucial, as different progestins possess varying degrees of anti-androgenic or androgenic properties.

Drospirenone, a fourth-generation progestin, is an analogue of spironolactone (B1682167) and exhibits both anti-androgenic and anti-mineralocorticoid properties.[1] Its anti-androgenic effect stems from its ability to compete with androgens at their receptors.[2] Desogestrel, a third-generation progestin, is considered to have low androgenicity. Both are effective in managing hirsutism, but their comparative efficacy has been the subject of several clinical investigations.

Mechanism of Action in Hirsutism

The therapeutic effect of COCs containing drospirenone or desogestrel in hirsutism is multifactorial. The primary mechanisms include:

  • Suppression of Gonadotropin Secretion: The estrogen component (typically ethinylestradiol) and the progestin work synergistically to suppress the secretion of luteinizing hormone (LH) and follicle-stimulating hormone (FSH) from the pituitary gland.[2][3] This leads to reduced ovarian stimulation and consequently, decreased production of androgens.

  • Increased Sex Hormone-Binding Globulin (SHBG): Ethinylestradiol stimulates the hepatic synthesis of SHBG.[4] An increase in circulating SHBG leads to more testosterone being bound, which reduces the bioavailability of free, active testosterone.

  • Direct Anti-androgenic Effects (Drospirenone): Drospirenone directly competes with androgens for binding to the androgen receptor, thereby inhibiting androgen-mediated effects at the target tissue, such as the hair follicle.[2]

  • Inhibition of 5α-reductase: Some progestins may also inhibit the activity of 5α-reductase, the enzyme that converts testosterone to the more potent dihydrotestosterone (B1667394) (DHT) in the skin and hair follicles.

The following diagram illustrates the general signaling pathway of androgens leading to hirsutism and the points of intervention for drospirenone and desogestrel-containing COCs.

cluster_pituitary Pituitary Gland cluster_ovary Ovary cluster_liver Liver cluster_target_tissue Target Tissue (Hair Follicle) cluster_intervention Therapeutic Intervention GnRH GnRH Pituitary Pituitary GnRH->Pituitary LH_FSH LH & FSH Pituitary->LH_FSH Ovary Ovary LH_FSH->Ovary Stimulation Androgens Androgens (e.g., Testosterone) Ovary->Androgens Testosterone Testosterone Androgens->Testosterone Liver Liver SHBG SHBG Liver->SHBG Testosterone->SHBG Binding (Inactive) DHT DHT Testosterone->DHT 5α-reductase Androgen_Receptor Androgen Receptor DHT->Androgen_Receptor Binding Hair_Growth Terminal Hair Growth (Hirsutism) Androgen_Receptor->Hair_Growth COC COC (Drospirenone/Desogestrel + Ethinylestradiol) COC->Pituitary Suppression COC->Liver Stimulation Drospirenone Drospirenone Drospirenone->Androgen_Receptor Competitive Inhibition

Caption: Signaling pathway of androgen-mediated hirsutism and intervention points of COCs.

Comparative Clinical Efficacy Data

Several randomized controlled trials have compared the efficacy of combined oral contraceptives containing drospirenone versus those with desogestrel in women with hirsutism, often in the context of PCOS. The primary endpoint in these studies is typically the change in the modified Ferriman-Gallwey (mFG) score, a visual method for quantifying hair growth.

Study & DurationIntervention GroupsBaseline mFG Score (Mean ± SD)Change in mFG Score (Mean)Key Hormonal Changes
Bhattacharya et al. (2011) [5][6]Group 1: 3mg DRSP + 30µg EEGroup 2: 150µg DSG + 30µg EENot specifiedGroup 1: Significant decreaseGroup 2: 30% showed an increaseGroup 1: Significant increase in HDL-CGroup 2: Increase in Triglycerides, HDL-C, and LDL-C
Kriplani et al. (2010) [7]Study Group: 3mg DRSP + 30µg EEControl Group: 150µg DSG + 30µg EENot specifiedStudy Group: 33.3% decreaseControl Group: No changeStudy Group: Significant fall in total testosteroneControl Group: Rise in total testosterone
Bhattacharya et al. (2012) [8]Group 1: DesogestrelGroup 2: Cyproterone (B1669671) AcetateGroup 3: DrospirenoneNot specifiedAfter 12 months:DSG: -1.69DRSP: -2.12After 12 months:DRSP showed a significantly greater increase in SHBG compared to DSG.

DRSP: Drospirenone, DSG: Desogestrel, EE: Ethinylestradiol, mFG: modified Ferriman-Gallwey, HDL-C: High-Density Lipoprotein Cholesterol, LDL-C: Low-Density Lipoprotein Cholesterol, SHBG: Sex Hormone-Binding Globulin.

The data suggests that while both formulations can be effective, drospirenone-containing COCs may offer a more favorable outcome in terms of hirsutism score reduction and hormonal profiles.[6][7] One study found that after 12 months, the reduction in the mFG score was more pronounced with cyproterone acetate, another anti-androgenic progestin, compared to both desogestrel and drospirenone.[8] However, another study reported a significant decrease in hirsutism with a drospirenone-containing COC, with a 33.3% reduction in the hirsutism score, while the desogestrel group showed no change.[7]

Experimental Protocols

The assessment of efficacy in the cited studies generally follows a standardized approach.

Patient Population and Study Design

The majority of studies were prospective, randomized controlled trials.[7][8] Participants were typically women diagnosed with PCOS and presenting with hirsutism.[1][7][9] Sample sizes varied across studies.

Hirsutism Assessment

The primary clinical outcome measure for hirsutism is the modified Ferriman-Gallwey (mFG) score.[1] This method involves a visual assessment of hair growth in nine androgen-sensitive areas of the body, with each area scored from 0 (no terminal hair) to 4 (frankly virile). A total score of 8 or higher is generally considered indicative of hirsutism. Assessments are typically performed at baseline and at regular intervals (e.g., 3, 6, and 12 months) during treatment.[1][4]

Hormonal and Metabolic Assessments

Blood samples are collected at baseline and follow-up visits to measure a panel of hormones and metabolic markers. Key analytes include:

  • Androgens: Total testosterone, free testosterone, androstenedione, and dehydroepiandrosterone (B1670201) sulfate (B86663) (DHEAS).

  • Gonadotropins: Luteinizing hormone (LH) and follicle-stimulating hormone (FSH).

  • SHBG: Sex hormone-binding globulin.

  • Metabolic Parameters: Lipid profile (total cholesterol, HDL, LDL, triglycerides) and markers of insulin (B600854) resistance.[7]

The following diagram outlines a typical experimental workflow for such a clinical trial.

cluster_screening Screening & Enrollment cluster_randomization Randomization cluster_treatment Treatment & Follow-up cluster_analysis Data Analysis Patient_Recruitment Patient Recruitment (Hirsutism, PCOS) Informed_Consent Informed Consent Patient_Recruitment->Informed_Consent Baseline_Assessment Baseline Assessment - mFG Score - Blood Sampling Informed_Consent->Baseline_Assessment Randomization Randomization Baseline_Assessment->Randomization Group_A Group A (DRSP + EE) Randomization->Group_A Group_B Group B (DSG + EE) Randomization->Group_B Treatment_Period Treatment Period (e.g., 6-12 months) Group_A->Treatment_Period Group_B->Treatment_Period Follow_up_3m Follow-up (3 months) - mFG Score - Blood Sampling Treatment_Period->Follow_up_3m Follow_up_6m Follow-up (6 months) - mFG Score - Blood Sampling Follow_up_3m->Follow_up_6m Follow_up_12m Follow-up (12 months) - mFG Score - Blood Sampling Follow_up_6m->Follow_up_12m Data_Analysis Data Analysis - Statistical Comparison  of mFG Scores - Hormonal Changes Follow_up_12m->Data_Analysis

Caption: Typical experimental workflow for comparing DRSP and DSG in hirsutism.

Conclusion

Based on the available evidence, combined oral contraceptives containing drospirenone appear to offer a more pronounced beneficial effect on hirsutism compared to those containing desogestrel.[6][7] This is likely attributable to drospirenone's intrinsic anti-androgenic properties, which complement the gonadotropin suppression and SHBG-elevating effects of the combined oral contraceptive.[2] In women with PCOS and hirsutism, a drospirenone-containing COC demonstrated better outcomes in terms of antiandrogenic effects, lipid profile, and glycemic profile compared to a desogestrel-containing COC.[7] However, treatment decisions should always be individualized, taking into account the patient's full clinical profile and potential contraindications. Further long-term, large-scale studies would be beneficial to solidify these findings and to compare the efficacy of drospirenone with other anti-androgenic progestins.

References

Validation

In Vitro Comparison of the Anti-Androgenic Effects of Drospirenone and Spironolactone: A Guide for Researchers

An objective analysis of the in vitro anti-androgenic properties of drospirenone (B1670955) and spironolactone (B1682167), supported by experimental data, to inform research and drug development. Drospirenone, a fourth-g...

Author: BenchChem Technical Support Team. Date: December 2025

An objective analysis of the in vitro anti-androgenic properties of drospirenone (B1670955) and spironolactone (B1682167), supported by experimental data, to inform research and drug development.

Drospirenone, a fourth-generation progestin, and its parent compound, spironolactone, are both recognized for their anti-androgenic properties. While structurally related, their distinct molecular modifications lead to differences in their pharmacological profiles. This guide provides a comparative in vitro analysis of their anti-androgenic effects, focusing on androgen receptor binding, receptor transactivation, and impact on steroidogenesis. The information presented herein is intended for researchers, scientists, and drug development professionals.

Data Presentation: Quantitative Comparison

The following tables summarize the available quantitative data for the in vitro anti-androgenic activities of drospirenone and spironolactone. It is important to note that direct head-to-head comparative studies providing IC50 or Ki values for both compounds from the same series of experiments are limited in the public domain. Therefore, the data presented below is compiled from various sources and should be interpreted with the understanding that experimental conditions may have differed between studies.

Compound Assay Type Parameter Value (nM) Source
DrospirenoneAndrogen Receptor BindingIC50~90[1]
SpironolactoneAndrogen Receptor BindingIC5077[2]
SpironolactoneAndrogen Receptor BindingKi39.4[3]

IC50 (Half-maximal inhibitory concentration) is the concentration of a drug that is required for 50% inhibition in vitro. Ki (Inhibition constant) is an indication of how potent an inhibitor is; it is the concentration required to produce half maximum inhibition.

Note: A direct in vitro comparison of drospirenone and spironolactone in androgen receptor transactivation assays and steroidogenesis assays with reported IC50 values for testosterone (B1683101) inhibition was not available in the reviewed literature. General findings indicate that both compounds act as antagonists in androgen receptor-mediated transcriptional activation.[4] Spironolactone has been shown to inhibit the production of adrenal steroids, including cortisol and aldosterone, in H295R cells.[5]

Key Signaling Pathway: Androgen Receptor Antagonism

Both drospirenone and spironolactone exert their anti-androgenic effects primarily by acting as competitive antagonists at the androgen receptor (AR). In the canonical signaling pathway, androgens like testosterone or dihydrotestosterone (B1667394) (DHT) bind to the AR in the cytoplasm. This binding event triggers a conformational change in the receptor, leading to its dissociation from heat shock proteins, dimerization, and translocation into the nucleus. Once in the nucleus, the androgen-AR complex binds to specific DNA sequences known as androgen response elements (AREs) in the promoter regions of target genes, thereby modulating their transcription. Drospirenone and spironolactone, by competitively binding to the AR, prevent the binding of natural androgens and the subsequent downstream signaling cascade.

cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Androgen Androgen (e.g., Testosterone, DHT) AR Androgen Receptor (AR) Androgen->AR Binds AR_HSP AR-HSP Complex AR->AR_HSP AR_dimer AR Dimer AR->AR_dimer Dimerization & Translocation HSP Heat Shock Proteins (HSP) HSP->AR_HSP AR_HSP->AR Dissociation Drospirenone_Spironolactone Drospirenone or Spironolactone Drospirenone_Spironolactone->AR Competitively Binds (Antagonism) ARE Androgen Response Element (ARE) AR_dimer->ARE Binds Gene Target Gene mRNA mRNA Gene->mRNA Transcription Protein Protein mRNA->Protein Translation Androgenic_Effects Androgenic Effects Protein->Androgenic_Effects

Caption: Androgen Receptor Signaling Pathway and Antagonism by Drospirenone and Spironolactone.

Experimental Protocols

The following are detailed methodologies for the key in vitro experiments used to assess the anti-androgenic effects of drospirenone and spironolactone.

Androgen Receptor Binding Assay (Competitive Radioligand Binding)

This assay quantifies the ability of a test compound to compete with a radiolabeled androgen for binding to the androgen receptor.

Objective: To determine the binding affinity (Ki or IC50) of drospirenone and spironolactone to the androgen receptor.

Materials:

  • Recombinant human androgen receptor (or cytosol from tissues rich in AR, such as rat prostate).

  • Radiolabeled androgen (e.g., [³H]-R1881, a synthetic androgen).

  • Test compounds (drospirenone, spironolactone).

  • Unlabeled androgen for determining non-specific binding (e.g., dihydrotestosterone - DHT).

  • Assay buffer (e.g., Tris-HCl buffer with additives to stabilize the receptor).

  • 96-well plates.

  • Scintillation counter.

Workflow:

start Start prepare_reagents Prepare Reagents: - AR Preparation - Radioligand Solution - Test Compound Dilutions start->prepare_reagents incubation Incubate AR, Radioligand, and Test Compound in 96-well plate prepare_reagents->incubation separation Separate Bound and Free Radioligand (e.g., filtration) incubation->separation quantification Quantify Bound Radioactivity (Scintillation Counting) separation->quantification analysis Data Analysis: - Calculate % Inhibition - Determine IC50/Ki values quantification->analysis end End analysis->end

Caption: Workflow for an Androgen Receptor Competitive Binding Assay.

Procedure:

  • Preparation: Prepare serial dilutions of drospirenone and spironolactone.

  • Incubation: In a 96-well plate, incubate the androgen receptor preparation with a fixed concentration of the radiolabeled androgen and varying concentrations of the test compounds. Include control wells for total binding (radioligand and receptor only) and non-specific binding (radioligand, receptor, and a high concentration of unlabeled androgen).

  • Equilibrium: Incubate the plates to allow the binding to reach equilibrium.

  • Separation: Separate the receptor-bound radioligand from the free radioligand. This is commonly achieved by rapid filtration through a filter mat that retains the receptor-ligand complexes.

  • Quantification: Measure the radioactivity retained on the filter using a scintillation counter.

  • Data Analysis: Calculate the percentage of specific binding at each concentration of the test compound. Plot the percentage of specific binding against the log concentration of the test compound to generate a dose-response curve and determine the IC50 value. The Ki value can then be calculated from the IC50 value using the Cheng-Prusoff equation.

Androgen Receptor Transactivation Assay (Reporter Gene Assay)

This cell-based assay measures the ability of a compound to modulate the transcriptional activity of the androgen receptor.

Objective: To determine if drospirenone and spironolactone act as antagonists of the androgen receptor and to quantify their potency (IC50).

Materials:

  • A mammalian cell line stably or transiently transfected with:

    • An expression vector for the human androgen receptor.

    • A reporter vector containing a reporter gene (e.g., luciferase) under the control of androgen response elements (AREs).

  • Cell culture medium and supplements.

  • A known androgen agonist (e.g., R1881 or DHT) to stimulate AR activity.

  • Test compounds (drospirenone, spironolactone).

  • Lysis buffer and luciferase assay substrate.

  • Luminometer.

Workflow:

start Start seed_cells Seed Transfected Cells in 96-well plates start->seed_cells treatment Treat Cells with Androgen Agonist +/- Test Compounds seed_cells->treatment incubation Incubate to allow for gene expression treatment->incubation lysis Lyse Cells incubation->lysis measure_luminescence Add Luciferase Substrate and Measure Luminescence lysis->measure_luminescence analysis Data Analysis: - Calculate % Inhibition of agonist-induced activity - Determine IC50 values measure_luminescence->analysis end End analysis->end

Caption: Workflow for an Androgen Receptor Transactivation Assay.

Procedure:

  • Cell Culture: Seed the transfected cells into 96-well plates and allow them to attach.

  • Treatment: Treat the cells with a fixed concentration of an androgen agonist (to induce reporter gene expression) in the presence of varying concentrations of drospirenone or spironolactone. Include appropriate controls (vehicle, agonist alone).

  • Incubation: Incubate the cells for a sufficient period to allow for reporter gene expression.

  • Cell Lysis: Lyse the cells to release the reporter enzyme (e.g., luciferase).

  • Signal Detection: Add the appropriate substrate for the reporter enzyme and measure the resulting signal (e.g., luminescence) using a plate reader.

  • Data Analysis: Normalize the reporter activity to a measure of cell viability if necessary. Calculate the percentage of inhibition of the agonist-induced activity for each concentration of the test compound. Determine the IC50 value from the dose-response curve.

H295R Steroidogenesis Assay

This assay uses the human adrenocortical carcinoma cell line H295R to assess the effects of chemicals on the production of steroid hormones, including testosterone.

Objective: To determine the effect of drospirenone and spironolactone on testosterone synthesis.

Materials:

  • H295R human adrenocortical carcinoma cell line.

  • Cell culture medium and supplements.

  • Test compounds (drospirenone, spironolactone).

  • Forskolin (an inducer of steroidogenesis, used as a positive control).

  • A known inhibitor of steroidogenesis (e.g., prochloraz) as a positive control.

  • 96-well plates.

  • ELISA kits or LC-MS/MS for testosterone quantification.

Workflow:

start Start seed_cells Seed H295R Cells in 96-well plates start->seed_cells treatment Treat Cells with Test Compounds seed_cells->treatment incubation Incubate for 48 hours treatment->incubation collect_supernatant Collect Cell Culture Supernatant incubation->collect_supernatant cell_viability Assess Cell Viability incubation->cell_viability measure_testosterone Quantify Testosterone Levels (ELISA or LC-MS/MS) collect_supernatant->measure_testosterone analysis Data Analysis: - Normalize testosterone levels - Determine % inhibition measure_testosterone->analysis cell_viability->analysis end End analysis->end

Caption: Workflow for the H295R Steroidogenesis Assay.

Procedure:

  • Cell Culture: Plate H295R cells in 96-well plates and allow them to adhere.

  • Treatment: Expose the cells to various concentrations of drospirenone or spironolactone for a defined period (typically 48 hours). Include vehicle controls and positive controls (inducer and inhibitor).

  • Sample Collection: At the end of the exposure period, collect the cell culture medium.

  • Hormone Quantification: Measure the concentration of testosterone in the collected medium using a validated method such as ELISA or LC-MS/MS.

  • Cell Viability: Assess cell viability in the corresponding wells to ensure that the observed effects on hormone production are not due to cytotoxicity.

  • Data Analysis: Normalize the testosterone concentrations to the vehicle control and calculate the percentage of inhibition or stimulation at each concentration of the test compound.

Conclusion

References

Comparative

A Comparative Analysis of Drospirenone/Ethinyl Estradiol Dosages in Prospective Randomized Trials

For Researchers, Scientists, and Drug Development Professionals This guide provides a comprehensive comparison of different dosages of drospirenone (B1670955) (DRSP) and ethinyl estradiol (B170435) (EE) based on data fro...

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of different dosages of drospirenone (B1670955) (DRSP) and ethinyl estradiol (B170435) (EE) based on data from prospective randomized clinical trials. The objective is to present a clear overview of the efficacy, safety, and metabolic effects of various formulations to inform research and development in hormonal contraceptives.

I. Comparative Efficacy and Safety Data

The following tables summarize quantitative data from key randomized controlled trials comparing different dosages and regimens of DRSP/EE. These studies have evaluated the formulations in various contexts, including the treatment of hirsutism and Polycystic Ovary Syndrome (PCOS), as well as general contraceptive efficacy and side effect profiles.

Table 1: Comparison of DRSP/EE Formulations in the Treatment of Hirsutism

Parameter3mg DRSP / 30mcg EE (21/7 regimen)3mg DRSP / 20mcg EE (24/4 regimen)p-valueReference
Baseline Ferriman-Gallwey (F-G) Score (mean ± SD) 17.3 ± 5.217.5 ± 4.8>0.05[1]
F-G Score after 6 months (mean ± SD) 8.7 ± 2.57.9 ± 2.8>0.05[1]
Reduction in F-G Score Significant (p<0.001)Significant (p<0.001)-[1]
Total Testosterone Levels Significantly decreasedSignificantly decreased-[1]
Free Testosterone Levels Significantly decreasedSignificantly decreased-[1]
Sex Hormone-Binding Globulin (SHBG) Levels Significantly increasedSignificantly increased-[1]

Table 2: Comparison of DRSP/EE Formulations in Patients with Polycystic Ovary Syndrome (PCOS)

Parameter3mg DRSP / 30mcg EE3mg DRSP / 20mcg EEp-valueReference
Change in Free Androgen Index at 6 months (mean ± SD) -4.96 ± 6.01-4.81 ± 6.030.89[2][3]
Change in Free Androgen Index at 12 months (mean ± SD) -5.23 ± 5.79-4.99 ± 5.860.82[2][3]

Table 3: Metabolic and Hormonal Effects in Normal-Weight Women with PCOS

Parameter3mg DRSP / 20mcg EE3mg DRSP / 30mcg EEReference
Hirsutism Score Significant improvementSignificant improvement[4]
Testosterone, DHEAS, SHBG Levels Significant improvementSignificant improvement[4]
Androstenedione Significantly droppedNo significant change[4]
17(OH)P No significant changeSignificantly dropped[4]
Gluco-insulinemic Metabolism No significant modificationNo significant modification[4]
Total Cholesterol, LDL, HDL Significantly increasedSignificantly increased[4]
Triglycerides IncreasedMore markedly increased[4]

Table 4: Ovarian Suppression and Side Effect Profile

Parameter3mg DRSP / 30mcg EE (21/7 regimen)3mg DRSP / 20mcg EE (24/4 regimen)p-valueReference
Progesterone Levels SuppressedLower0.007[5]
FSH Levels SuppressedLower0.044[5]
Endometrial Thickness DecreasedLower<0.001[5]
Serum Cholesterol Level IncreasedHigher0.035[5]
Breast Tenderness PresentSignificantly less0.02[5]
Headache Higher incidenceLower incidence0.027[5]

II. Experimental Protocols

Detailed experimental protocols are crucial for the replication and validation of clinical trial findings. The following sections outline the standard methodologies used in the cited studies.

Assessment of Hirsutism: The Ferriman-Gallwey Scoring System

The Ferriman-Gallwey (F-G) score is a standardized method for the clinical assessment of hirsutism.[1][6]

  • Procedure: Hair growth is evaluated in nine androgen-sensitive areas of the body: upper lip, chin, chest, upper back, lower back, upper abdomen, lower abdomen, upper arms, and thighs.[6]

  • Scoring: Each area is scored on a scale from 0 (no terminal hair) to 4 (extensive terminal hair growth).[6]

  • Interpretation: The scores from all nine areas are summed to give a total score ranging from 0 to 36. A score of 8 or higher is generally considered indicative of hirsutism in Caucasian women.[2][6] Ethnic variations in normal hair growth should be considered when interpreting the score.[7]

Hormonal Assays

Hormonal levels are critical endpoints in studies evaluating the efficacy of hormonal contraceptives.

  • Sample Collection: Serum or plasma samples are typically collected from participants at baseline and at specified follow-up intervals.

  • Analytical Methods: While specific assay kits may vary between studies, common methodologies include:

    • Immunoassays: Techniques such as radioimmunoassay (RIA) or enzyme-linked immunosorbent assay (ELISA) are frequently used.

    • Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS): This method is considered the gold standard for measuring sex hormones due to its high specificity and accuracy.[8]

  • Hormones Measured: Key hormones assessed in these trials include total and free testosterone, sex hormone-binding globulin (SHBG), dehydroepiandrosterone (B1670201) sulfate (B86663) (DHEAS), androstenedione, and 17-hydroxyprogesterone (17(OH)P).[1][4]

Lipid Profile Analysis

The impact of hormonal contraceptives on the lipid profile is a key safety consideration.

  • Sample Collection: Blood samples are typically collected after an 8-12 hour fast to ensure accurate triglyceride measurement.[9]

  • Parameters Measured: A standard lipid profile includes:

    • Total Cholesterol

    • High-Density Lipoprotein (HDL) Cholesterol

    • Low-Density Lipoprotein (LDL) Cholesterol

    • Triglycerides[9]

  • Calculation: LDL cholesterol is often calculated using the Friedewald formula: [LDL] = [Total Cholesterol] - [HDL] - ([Triglycerides]/5), which is valid for triglyceride levels up to 400 mg/dL.[9]

III. Signaling Pathways and Mechanisms of Action

The clinical effects of drospirenone/ethinyl estradiol combinations are underpinned by their interaction with key hormonal signaling pathways.

Hypothalamic-Pituitary-Ovarian (HPO) Axis Suppression

The primary contraceptive effect of combined oral contraceptives is the suppression of the HPO axis, which prevents ovulation.[10]

HPO_Axis_Suppression Hypothalamus Hypothalamus Pituitary Anterior Pituitary Hypothalamus->Pituitary GnRH (+) Ovary Ovary Pituitary->Ovary FSH & LH (+) Ovary->Hypothalamus Estrogen & Progesterone (-) Ovary->Pituitary Estrogen & Progesterone (-) EE Ethinyl Estradiol (Exogenous) EE->Hypothalamus Negative Feedback EE->Pituitary Negative Feedback DRSP Drospirenone (Exogenous) DRSP->Hypothalamus Negative Feedback DRSP->Pituitary Negative Feedback

Caption: HPO Axis Suppression by DRSP/EE.

Ethinyl estradiol and drospirenone exert negative feedback on the hypothalamus and pituitary gland, suppressing the release of Gonadotropin-Releasing Hormone (GnRH), Follicle-Stimulating Hormone (FSH), and Luteinizing Hormone (LH).[4][10] This prevents follicular development and ovulation.

Anti-Androgenic Mechanism of Drospirenone

Drospirenone's unique anti-androgenic properties contribute to its efficacy in treating conditions like hirsutism and acne.[11]

Anti_Androgenic_Mechanism cluster_Cell Target Cell (e.g., Sebaceous Gland, Hair Follicle) AndrogenReceptor Androgen Receptor AndrogenicEffects Androgenic Effects (e.g., Sebum Production, Hair Growth) AndrogenReceptor->AndrogenicEffects Leads to Testosterone Testosterone Testosterone->AndrogenReceptor Binds & Activates DRSP Drospirenone DRSP->AndrogenReceptor Competitively Inhibits Binding

Caption: Anti-Androgenic Action of Drospirenone.

Drospirenone acts as a competitive antagonist at the androgen receptor, blocking the binding of androgens like testosterone.[11][12] This reduces androgen-mediated effects in peripheral tissues. Additionally, the suppression of LH by the combined oral contraceptive reduces ovarian androgen production.[3]

Experimental Workflow for a Comparative Trial

The following diagram illustrates a typical workflow for a prospective randomized trial comparing different DRSP/EE dosages.

Experimental_Workflow Screening Patient Screening (Inclusion/Exclusion Criteria) Baseline Baseline Assessment (F-G Score, Hormones, Lipids) Screening->Baseline Randomization Randomization Baseline->Randomization GroupA Group A (e.g., 3mg DRSP / 30mcg EE) Randomization->GroupA GroupB Group B (e.g., 3mg DRSP / 20mcg EE) Randomization->GroupB FollowUp Follow-up Assessments (e.g., 6 & 12 months) GroupA->FollowUp GroupB->FollowUp DataAnalysis Data Analysis (Statistical Comparison) FollowUp->DataAnalysis Conclusion Conclusion DataAnalysis->Conclusion

Caption: Typical Randomized Controlled Trial Workflow.

This workflow outlines the key stages of a clinical trial, from patient recruitment and baseline measurements to randomization, treatment, follow-up, and data analysis. This rigorous methodology ensures the generation of high-quality, comparative data.

References

Safety & Regulatory Compliance

Handling

Essential Safety and Operational Guide for Handling Drospirenone/Ethinyl Estradiol

This guide provides comprehensive safety protocols and operational procedures for researchers, scientists, and drug development professionals engaged in the handling of Drospirenone and Ethinyl Estradiol. Adherence to th...

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides comprehensive safety protocols and operational procedures for researchers, scientists, and drug development professionals engaged in the handling of Drospirenone and Ethinyl Estradiol. Adherence to these guidelines is critical for ensuring personnel safety, preventing cross-contamination, and maintaining regulatory compliance.

I. Hazard Identification and Occupational Exposure Limits

Drospirenone and Ethinyl Estradiol are potent synthetic hormones. Occupational exposure can lead to pharmacological effects even at low doses. Engineering controls, such as fume hoods or glove boxes, should be the primary means of exposure control.

Occupational Exposure Data:

CompoundParameterValueSource
Ethinyl Estradiol Occupational Exposure Band (OEB)OEB 5
Time-Weighted Average (TWA)0.01 µg/m³
Surface Limit0.1 µ g/100 cm²
Drospirenone Occupational Exposure Limit (OEL)No established OEL. Handle as a potent compound.[1][2]
Recommended ApproachUse a risk-based approach. In the absence of specific data, handle under conditions appropriate for OEB 4 or 5.[3][4]

II. Personal Protective Equipment (PPE)

A risk assessment should be conducted to determine the appropriate level of PPE for the specific handling procedures. The following table outlines recommended PPE for activities involving Drospirenone/Ethinyl Estradiol.

Recommended Personal Protective Equipment:

ActivityRecommended PPERationale
Weighing and Dispensing (Powders) - Full-face powered air-purifying respirator (PAPR) or supplied-air respirator.- Disposable, solid-front lab coat with tight-fitting cuffs.- Double-gloving (e.g., nitrile or neoprene).- Disposable sleeves.- Safety glasses or goggles (if not using a full-face respirator).High risk of aerosolization and inhalation of potent powders. Full respiratory protection is essential. Double-gloving provides an extra barrier against contamination.[5]
Solution Preparation - Chemical fume hood or other ventilated enclosure.- Lab coat.- Safety glasses with side shields or chemical splash goggles.- Single pair of chemical-resistant gloves (e.g., nitrile).Reduced risk of aerosolization compared to handling powders, but potential for splashes and spills.

Glove Selection:

III. Experimental Protocol: Decontamination of Work Surfaces

Regular decontamination of work surfaces is essential to prevent cross-contamination and personnel exposure. The following is a general procedure for decontaminating surfaces after handling Drospirenone/Ethinyl Estradiol.

Materials:

  • Low-lint wipes

  • Detergent solution (e.g., 10⁻² M Sodium Dodoecyl Sulfate)[10]

  • 70% Isopropyl Alcohol (IPA)

  • Sterile water

  • Appropriate hazardous waste container

Procedure:

  • Preparation: Don all required PPE before beginning the decontamination process.

  • Initial Cleaning (Detergent): Moisten a sterile, low-lint wipe with the detergent solution. Wipe the entire surface in overlapping, unidirectional strokes, starting from the cleanest area and moving to the most contaminated. Dispose of the wipe in the appropriate hazardous waste container.[10]

  • Rinsing: Moisten a new wipe with sterile water to rinse away any residual detergent. Wipe the surface using the same unidirectional technique. Dispose of the wipe.[10]

  • Disinfection/Final Decontamination (Alcohol): Using a new wipe moistened with 70% IPA, wipe the surface again with the same technique. This step serves to disinfect and remove additional chemical residues.[10]

  • Drying: Allow the surface to air dry completely.

  • Final PPE Disposal: Carefully remove the outer pair of gloves and dispose of them. Remove the gown, followed by the inner pair of gloves, disposing of each in the designated hazardous waste container.[10]

IV. Operational Plan: Waste Disposal

All materials that have come into contact with Drospirenone/Ethinyl Estradiol must be treated as hazardous (cytotoxic) waste.[11][12][13]

Step-by-Step Waste Management Protocol:

  • Segregation at the Point of Generation:

    • Sharps: All contaminated needles, syringes, and other sharps must be placed in a designated, puncture-resistant sharps container with a purple lid.[11][12]

    • Solid Waste: Contaminated PPE (gloves, gowns, etc.), absorbent pads, and other solid materials should be placed in a yellow container with a purple lid or a designated red bag for cytotoxic waste.[11][13]

    • Liquid Waste: Unused solutions and solvent rinses containing Drospirenone/Ethinyl Estradiol must be collected in a sealed, leak-proof container clearly labeled as "Hazardous Waste" with the chemical names.[5]

  • Container Management:

    • All waste containers must be clearly labeled as "Cytotoxic Waste" and include the biohazard symbol where appropriate.[12]

    • Containers should be sealed when not in use and not be filled more than three-quarters full.[10]

    • Store waste containers in a designated, secure area away from general laboratory traffic.

  • Final Disposal:

    • Contact your institution's Environmental Health and Safety (EHS) department to arrange for the pickup and disposal of hazardous waste.

    • High-temperature incineration is the recommended method for the final disposal of cytotoxic waste.[11][14]

V. Workflow Diagrams

Handling_and_Disposal_Workflow Workflow for Handling and Disposal of Drospirenone/Ethinyl Estradiol cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Decontamination cluster_disposal Waste Disposal prep_area Prepare Work Area (Fume Hood) don_ppe Don Appropriate PPE prep_area->don_ppe weigh Weigh/Dispense Compound don_ppe->weigh dissolve Prepare Solution weigh->dissolve experiment Perform Experiment dissolve->experiment decontaminate Decontaminate Surfaces and Equipment experiment->decontaminate doff_ppe Doff PPE decontaminate->doff_ppe wash_hands Wash Hands Thoroughly doff_ppe->wash_hands segregate Segregate Waste (Sharps, Solids, Liquids) doff_ppe->segregate store Store in Labeled Hazardous Waste Containers segregate->store dispose Arrange for EHS Pickup (Incineration) store->dispose

Caption: Workflow for the safe handling and disposal of Drospirenone/Ethinyl Estradiol.

Waste_Segregation_Plan Waste Segregation Plan for Drospirenone/Ethinyl Estradiol cluster_sharps Sharps Waste cluster_solid Solid Waste cluster_liquid Liquid Waste waste_source Waste Generation Point (Contaminated Materials) sharps_container Puncture-Resistant Sharps Container (Purple Lid) waste_source->sharps_container Needles, Syringes solid_container Yellow Container with Purple Lid or Red Cytotoxic Waste Bag waste_source->solid_container Gloves, Gowns, Wipes liquid_container Sealed, Labeled Hazardous Liquid Waste Container waste_source->liquid_container Unused Solutions, Rinsates final_disposal High-Temperature Incineration (via Licensed Vendor) sharps_container->final_disposal solid_container->final_disposal liquid_container->final_disposal

Caption: Visual guide for the proper segregation of waste contaminated with Drospirenone/Ethinyl Estradiol.

References

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